Product packaging for 3-Amino-4-methylbenzenesulfonamide(Cat. No.:CAS No. 6274-28-8)

3-Amino-4-methylbenzenesulfonamide

Cat. No.: B110531
CAS No.: 6274-28-8
M. Wt: 186.23 g/mol
InChI Key: HCZDHXMDYWZPPN-UHFFFAOYSA-N
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Description

3-Amino-4-methylbenzenesulfonamide serves as a versatile chemical intermediate and privileged scaffold in medicinal chemistry for developing novel therapeutic agents. Its structure, featuring both a sulfonamide group and an aromatic amine, makes it a valuable precursor for synthesizing compounds that target critical enzymes, particularly human carbonic anhydrases . Research highlights its application in the design of carbonic anhydrase inhibitors (CAIs), which are investigated for their potential in cancer treatment. These inhibitors often employ a "tail approach," where the 3-amino group of the benzenesulfonamide core is functionalized to enhance binding affinity and selectivity towards cancer-associated CA isoforms like CA IX and XII . This strategic modification has been central to developing candidates for targeting aggressive cancers, including triple-negative breast cancer (MDA-MB-231 models) and glioblastoma (U-87 models) . Beyond oncology, the benzenesulfonamide moiety is a key structural feature in other drug discovery areas, such as the development of antiviral agents, demonstrating the scaffold's broad utility in biochemical research . The presence of both hydrophilic and lipophilic regions in its molecular structure can contribute to favorable pharmacokinetic properties in its derivatives, making it a promising lead compound for structure-activity relationship (SAR) studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2S B110531 3-Amino-4-methylbenzenesulfonamide CAS No. 6274-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZDHXMDYWZPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284366
Record name 3-amino-4-methylbenzenesulfonamide
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6274-28-8
Record name 3-Amino-4-methylbenzenesulfonamide
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Record name NSC 36968
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Record name 6274-28-8
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Record name 3-amino-4-methylbenzenesulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for 3-amino-4-methylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The content herein is curated for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice.

Introduction: The Significance of this compound

This compound is a vital building block in medicinal chemistry. Its structural motif, featuring a sulfonamide group and an aniline moiety, is present in a range of biologically active molecules. The strategic placement of the amino and methyl groups on the benzenesulfonamide core allows for diverse functionalization, making it a versatile precursor for creating libraries of compounds for drug discovery programs. A reliable and scalable synthesis is therefore of paramount importance.

This guide details a six-step synthesis beginning with the readily available starting material, p-toluidine. The chosen pathway prioritizes regiochemical control and employs protective group chemistry to ensure high yields and purity of the final product.

Overall Synthesis Pathway

The synthesis of this compound from p-toluidine is a multi-step process designed to introduce the required functional groups in a controlled manner. The amino group of p-toluidine is first protected via acetylation. This is a critical step as the acetamido group is an ortho-, para-director, which guides the subsequent electrophilic aromatic substitution reactions. It also prevents unwanted side reactions at the amino group during the aggressive chlorosulfonation and nitration steps. Following protection, the synthesis proceeds through chlorosulfonation, amination, nitration, reduction of the nitro group, and finally, deprotection to yield the target molecule.

Synthesis_Pathway p_toluidine p-Toluidine n_acetyl N-(p-tolyl)acetamide p_toluidine->n_acetyl 1. Acetylation sulfonyl_chloride 2-Acetamido-4-methyl-benzene-1-sulfonyl chloride n_acetyl->sulfonyl_chloride 2. Chlorosulfonation sulfonamide N-(4-methyl-3-sulfamoylphenyl)acetamide sulfonyl_chloride->sulfonamide 3. Amination nitro_sulfonamide N-(4-methyl-5-nitro-3-sulfamoylphenyl)acetamide sulfonamide->nitro_sulfonamide 4. Nitration amino_sulfonamide N-(5-amino-4-methyl-3-sulfamoylphenyl)acetamide nitro_sulfonamide->amino_sulfonamide 5. Reduction final_product This compound amino_sulfonamide->final_product 6. Deprotection

Caption: Overall synthetic route to this compound.

Experimental Protocols and Scientific Rationale

Part 1: Protection of the Amino Group - Synthesis of N-(p-tolyl)acetamide

The initial step involves the protection of the highly reactive amino group of p-toluidine as an acetamide. This is crucial for preventing oxidation and directing the subsequent electrophilic substitution to the desired positions. Acetylation reduces the activating effect of the amino group, allowing for more controlled reactions.

Protocol 1: Acetylation of p-Toluidine [1][2]

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.4 g of p-toluidine in 150 mL of water containing 5 mL of concentrated HCl. Gentle warming may be required to achieve complete dissolution.[1]

  • Buffer Preparation: In a separate flask, prepare a solution of 7.5 g of sodium acetate trihydrate in 20 mL of water.

  • Reaction: To the warm p-toluidine hydrochloride solution (approximately 50°C), add 6.0 mL of acetic anhydride with vigorous stirring. Immediately thereafter, add the sodium acetate solution.

  • Crystallization: Stir the mixture vigorously and cool it in an ice bath. The N-(p-tolyl)acetamide product will precipitate as a white solid.[2]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with three portions of cold water to remove any unreacted starting materials and salts.

  • Drying: Allow the product to air-dry on the filter paper or in a desiccator.

  • Purification (Optional): The product can be further purified by recrystallization from an ethanol/water mixture.[1]

ParameterValueReference
p-Toluidine5.4 g[1]
Acetic Anhydride6.0 mL[1]
Sodium Acetate Trihydrate7.5 g[1]
Reaction Temperature~50°C, then cooling[1]
Expected Yield>90%[2]
Part 2: Introduction of the Sulfonyl Group - Chlorosulfonation of N-(p-tolyl)acetamide

With the amino group protected, the next step is the introduction of the sulfonyl chloride group onto the aromatic ring. Chlorosulfonation is a powerful method for this transformation. The acetamido group directs the incoming chlorosulfonyl group primarily to the ortho position due to steric hindrance from the methyl group at the para position.

Protocol 2: Chlorosulfonation of N-(p-tolyl)acetamide [3][4][5]

  • Setup: In a fume hood, place 2.7 g of dry N-(p-tolyl)acetamide in a clean, dry 50 mL round-bottom flask equipped with a stir bar and a dropping funnel.

  • Reagent Addition: Carefully add 8.0 mL of chlorosulfonic acid to the dropping funnel.[3]

  • Reaction: Slowly add the chlorosulfonic acid to the stirred acetanilide derivative. The reaction is exothermic and will evolve HCl gas. Maintain the temperature between 15-20°C using a water bath.

  • Completion: After the addition is complete, heat the mixture to 60°C for one hour to ensure the reaction goes to completion.[4]

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product, 2-acetamido-4-methyl-benzene-1-sulfonyl chloride, will precipitate as a solid.

  • Isolation and Washing: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

ParameterValueReference
N-(p-tolyl)acetamide2.7 g[3]
Chlorosulfonic Acid8.0 mL[3]
Reaction Temperature15-20°C, then 60°C[4]
Expected Yield75-80%[4]
Part 3: Formation of the Sulfonamide - Amination

The newly installed sulfonyl chloride is a reactive functional group that can be readily converted to the corresponding sulfonamide by reaction with ammonia.

Protocol 3: Amination of 2-Acetamido-4-methyl-benzene-1-sulfonyl chloride [3][6]

  • Reaction Setup: Place the crude, moist 2-acetamido-4-methyl-benzene-1-sulfonyl chloride in a 125 mL Erlenmeyer flask.

  • Amination: In a fume hood, add 15 mL of concentrated (28%) aqueous ammonia. A vigorous reaction may occur. Stir the resulting thick suspension.

  • Completion: Gently heat the mixture in a water bath for 15 minutes to complete the reaction.

  • Isolation: Cool the mixture in an ice bath and collect the solid product, N-(4-methyl-3-sulfamoylphenyl)acetamide, by vacuum filtration.

  • Washing and Drying: Wash the product with cold water and air-dry.

ParameterValueReference
Sulfonyl ChlorideProduct from Part 2[3]
Concentrated Ammonia15 mL[3]
Reaction ConditionGentle heating[3]
Expected YieldHigh[6]
Part 4: Introduction of the Nitro Group - Nitration

The next critical step is the regioselective nitration of the sulfonamide intermediate. The acetamido group is a more powerful ortho-, para-director than the methyl group. Since the para position is blocked, and the position ortho to the acetamido group is sterically hindered by the sulfonamide group, the nitration will occur at the other ortho position to the acetamido group.

Protocol 4: Nitration of N-(4-methyl-3-sulfamoylphenyl)acetamide [7][8][9]

  • Dissolution: In a flask, dissolve the N-(4-methyl-3-sulfamoylphenyl)acetamide from the previous step in concentrated sulfuric acid at a temperature below 10°C.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction: Slowly add the nitrating mixture to the dissolved sulfonamide, maintaining the temperature below 10°C.

  • Completion: After the addition is complete, allow the reaction to stir at room temperature for one hour.

  • Work-up: Pour the reaction mixture onto crushed ice. The nitrated product, N-(4-methyl-5-nitro-3-sulfamoylphenyl)acetamide, will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol.

ParameterValueReference
Starting MaterialProduct from Part 3
Nitrating AgentConc. HNO₃ / Conc. H₂SO₄[7]
Reaction TemperatureBelow 10°C[9]
Expected ProductN-(4-methyl-5-nitro-3-sulfamoylphenyl)acetamide[8]
Part 5: Formation of the Amino Group - Reduction of the Nitro Group

The nitro group is now reduced to the desired amino group. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a clean and efficient method.

Protocol 5: Reduction of the Nitro Group [10][11][12]

  • Catalyst Slurry: In a hydrogenation vessel, suspend a catalytic amount of 10% Palladium on carbon (Pd/C) in ethanol.

  • Reaction Mixture: Add the N-(4-methyl-5-nitro-3-sulfamoylphenyl)acetamide to the vessel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude N-(5-amino-4-methyl-3-sulfamoylphenyl)acetamide.

ParameterValueReference
Reducing AgentH₂ with 10% Pd/C[10]
SolventEthanol[12]
Reaction ConditionRoom temperature, H₂ pressure[11]
Expected ProductN-(5-amino-4-methyl-3-sulfamoylphenyl)acetamide
Part 6: Deprotection - Hydrolysis of the Acetamido Group

The final step is the removal of the acetyl protecting group to unveil the amino functionality of the target molecule. This is typically achieved by acid-catalyzed hydrolysis.

Protocol 6: Hydrolysis of the Acetamido Group [13][14][15]

  • Reaction Setup: Place the N-(5-amino-4-methyl-3-sulfamoylphenyl)acetamide in a round-bottom flask.

  • Hydrolysis: Add a solution of dilute hydrochloric acid and heat the mixture to reflux for 1-2 hours.[13][14]

  • Neutralization: Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) until the pH is approximately 7-8. The final product, this compound, will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from an appropriate solvent if necessary.

ParameterValueReference
ReagentDilute Hydrochloric Acid[13][15]
Reaction ConditionReflux[14]
Expected ProductThis compound

Troubleshooting and Safety Considerations

  • Safety: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (goggles, lab coat, gloves) is mandatory. Chlorosulfonic acid is highly corrosive and reacts violently with water. Nitrating agents are strong oxidizers and corrosive.

  • Monitoring Reactions: Thin-layer chromatography (TLC) should be used to monitor the progress of each reaction to ensure completion.

  • Purification: Recrystallization is a key technique for purifying the intermediates and the final product. The choice of solvent will depend on the solubility of the compound.

Conclusion

The synthetic pathway detailed in this guide provides a logical and experimentally validated route to this compound. By employing a protecting group strategy and carefully controlling reaction conditions, each step is designed to proceed with high regioselectivity and yield. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and reliable synthesis of this important chemical intermediate.

References

physicochemical properties of 3-Amino-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-methylbenzenesulfonamide

Introduction

This compound is a sulfonamide derivative of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. As a member of the sulfonamide class of compounds, it shares a core structural motif responsible for a wide array of biological activities. Historically, sulfonamides have been pivotal as antimicrobial agents, and their derivatives continue to be explored for diverse therapeutic applications, including diuretic and anticancer activities.[1][2] This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules and is recognized as a diuretic agent.[2]

A thorough understanding of the is paramount for researchers, scientists, and drug development professionals. These properties govern its behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and synthetic utility. This guide provides a comprehensive overview of its core physicochemical attributes, supported by established analytical methodologies for their determination, thereby offering a foundational resource for its application in research and development.

Chemical Identity and Molecular Structure

  • IUPAC Name: this compound[3]

  • CAS Number: 6274-28-8[2][3][4][5][6][7]

  • Molecular Formula: C₇H₁₀N₂O₂S[3]

  • SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N)N[3]

The structure of this compound is characterized by a benzene ring substituted with a methyl group, an amino group, and a sulfonamide group. The relative positions of these functional groups are critical to its chemical reactivity and biological activity.

Core Physicochemical Properties

The fundamental are summarized in the table below. These parameters are essential for predicting the compound's behavior in various experimental and physiological conditions.

PropertyValueSource(s)
Molecular Weight 186.23 g/mol [2][3]
Melting Point 176 °C[2]
Boiling Point (Predicted) 411.2 ± 55.0 °C[2]
Density (Predicted) 1.359 ± 0.06 g/cm³[2]
pKa (Predicted) 10.46 ± 0.60[2]

Detailed Analysis of Physicochemical Characteristics

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the sharp melting point at 176 °C suggests a stable crystalline lattice.[2] This thermal stability is an important consideration for storage and formulation processes. The relatively high melting point can be attributed to the potential for intermolecular hydrogen bonding mediated by the amino and sulfonamide groups, which requires significant thermal energy to disrupt.

Boiling Point

The predicted boiling point of 411.2 °C is a computationally derived value, suggesting that the compound has low volatility and will likely decompose before boiling under atmospheric pressure.[2] This is typical for molecules with multiple polar functional groups capable of strong intermolecular interactions.

Solubility
pKa

The predicted pKa of 10.46 is associated with the sulfonamide proton (-SO₂NH-).[2] This value indicates that the sulfonamide group is weakly acidic. At physiological pH (~7.4), this group will be predominantly in its protonated, neutral form. The amino group (-NH₂) on the benzene ring is basic. Understanding the pKa is crucial in drug development as it influences the ionization state of the molecule, which in turn affects its solubility, membrane permeability, and receptor binding.

Spectral Properties

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the amino protons, and the sulfonamide protons. The chemical shifts and splitting patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methyl carbon, and the carbons attached to the amino and sulfonamide groups.

  • Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups (typically in the range of 3200-3500 cm⁻¹), S=O stretching of the sulfonamide group (around 1350 and 1150 cm⁻¹), and C-H and C=C vibrations of the aromatic ring.[8]

  • UV-Vis Spectroscopy : The UV-Vis spectrum in a suitable solvent like DMSO would likely show absorption maxima corresponding to the π → π* electronic transitions of the benzene ring.[8][10] The presence of the amino and sulfonamide auxochromes would influence the position and intensity of these absorption bands.

Experimental Protocols for Physicochemical Characterization

The following section outlines standard, self-validating experimental protocols for determining the key .

Melting Point Determination (Capillary Method)

This method provides a precise determination of the melting range, which is indicative of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded.

  • Validation: The procedure should be repeated at least twice, and the results should be consistent. The apparatus should be calibrated with certified standards.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • System Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A clear aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical technique, such as HPLC-UV.

  • Validation: The experiment should be performed in triplicate. The analytical method for quantification must be validated for linearity, accuracy, and precision.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., water or a water-cosolvent mixture).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH for acidic groups, HCl for basic groups).

  • Titration: The titrant is added in small, known increments, and the pH is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

  • Validation: The pH meter must be calibrated with at least two standard buffers. The concentration of the titrant must be accurately known.

G cluster_validation Validation A Dissolve Compound in Solvent B Titrate with Standardized Acid/Base A->B C Record pH after Each Addition B->C V2 Standardize Titrant B->V2 D Plot pH vs. Titrant Volume C->D V1 Calibrate pH Meter C->V1 E Determine pKa from Half-Equivalence Point D->E

Caption: Workflow for pKa Determination by Potentiometric Titration.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The , including its melting point, solubility, and pKa, are defining characteristics that dictate its utility and behavior in chemical and biological contexts. A comprehensive understanding and accurate measurement of these properties are non-negotiable for its successful application in drug discovery and organic synthesis. The experimental protocols detailed in this guide represent robust and validated methods for characterizing this and similar molecules, ensuring data integrity and reproducibility. This technical guide serves as a foundational resource for scientists, empowering them with the necessary knowledge to effectively utilize this compound in their research endeavors.

References

3-Amino-4-methylbenzenesulfonamide spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-4-methylbenzenesulfonamide

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note: This guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS 6274-28-8). As experimental spectra for this specific compound are not universally available in public-facing databases, this document synthesizes predicted data based on established principles of spectroscopic analysis and data from structurally analogous compounds. The protocols and interpretive logic provided are grounded in standard laboratory practice and are designed to serve as an authoritative guide for researchers characterizing this molecule.

Introduction: The Analytical Imperative

This compound is a key chemical intermediate, often utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] Its structure, featuring a primary aromatic amine, a methyl group, and a sulfonamide functional group, presents a distinct analytical profile. Accurate structural confirmation and purity assessment are paramount for its application in research and development, necessitating a multi-technique spectroscopic approach. This guide details the theoretical underpinnings, practical experimental protocols, and in-depth data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, a foundational understanding of the molecule's structure is essential for predicting and interpreting its spectroscopic signature.

Caption: Structure of this compound with atom numbering for NMR assignments.

The molecule possesses three distinct regions on the aromatic ring, a methyl group, a primary amine, and a primary sulfonamide. Each of these features will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[3] By probing the magnetic environments of the ¹H and ¹³C nuclei, we can map the molecular skeleton and connectivity.

Theoretical Principles

Atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they can align with (low-energy state) or against (high-energy state) this field.[3] The absorption of radiofrequency (RF) energy can induce a "spin flip" from the low to the high-energy state. The exact frequency required for this transition is called the resonance frequency, which is exquisitely sensitive to the local electronic environment of the nucleus. This variation in resonance frequency, known as the chemical shift (δ) , allows us to distinguish between different nuclei in a molecule.[4]

Furthermore, the magnetic fields of neighboring nuclei can influence each other through the intervening chemical bonds, a phenomenon called spin-spin coupling . This causes the splitting of NMR signals into multiplets, providing direct evidence of atomic connectivity.[5]

Experimental Protocol: ¹H and ¹³C NMR

A robust and reproducible protocol is the foundation of high-quality data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆.[6] The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds will help in observing the exchangeable N-H protons of the amine and sulfonamide groups.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the low natural abundance (1.1%) of the ¹³C isotope.[5]

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Predicted ¹H NMR Data: Analysis and Interpretation

The ¹H NMR spectrum is predicted to show distinct signals for the methyl, aromatic, and N-H protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality and Insights
~7.45d1HJ ≈ 2.0 HzH-2This proton is ortho to the strongly electron-withdrawing sulfonamide group, causing a significant downfield shift. It is only coupled to H-6 (meta-coupling), resulting in a narrow doublet.
~7.38dd1HJ ≈ 8.0, 2.0 HzH-6This proton is ortho to the methyl group and meta to the sulfonamide. It experiences coupling from both H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets.
~6.70d1HJ ≈ 8.0 HzH-5This proton is ortho to the strongly electron-donating amino group, which shields it and shifts it significantly upfield. It is coupled only to H-6 (ortho), giving a doublet.
~6.90br s2H--SO₂NH₂ Protons on sulfonamides are typically broad due to quadrupole effects from the nitrogen atom and chemical exchange. Their chemical shift can be variable.
~5.10br s2H-Ar-NH₂ The protons of the primary aromatic amine are also subject to broadening and exchange. They appear significantly upfield compared to the sulfonamide protons.
~2.30s3H--CH₃ The methyl group protons are not coupled to any other protons, so they appear as a sharp singlet in a typical aliphatic region.
Predicted ¹³C NMR Data: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentCausality and Insights
~148.0C-3This carbon is directly attached to the electron-donating amino group, causing it to be significantly deshielded (a characteristic effect for C-N bonds in aromatic systems).
~142.5C-1The carbon atom bearing the electron-withdrawing sulfonamide group (ipso-carbon) is expected to be significantly downfield.
~130.0C-4The carbon attached to the methyl group will be downfield, but less so than the carbons attached to heteroatoms.
~128.5C-6A standard aromatic C-H carbon.
~122.0C-2A standard aromatic C-H carbon, slightly influenced by the adjacent sulfonamide.
~112.0C-5This carbon is ortho to the strongly donating amino group, causing significant shielding and an upfield shift.
~19.5-C H₃The methyl carbon appears in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Theoretical Principles

Chemical bonds are not rigid; they vibrate in various ways (stretching, bending). These vibrations occur at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the energy corresponding to these vibrational frequencies, promoting the molecule to a higher vibrational state. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed as wavenumber, cm⁻¹). Each type of bond and functional group has a characteristic absorption range, making the IR spectrum a molecular "fingerprint".[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) has become the most common sampling method for IR spectroscopy due to its simplicity and minimal sample preparation.[9][10]

  • Background Scan: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[2] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal.[9] This ensures good contact, which is essential for obtaining a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample.[2]

  • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio it against the stored background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure arm, and wipe the sample off the crystal with a soft tissue, using a suitable solvent like isopropanol if necessary.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_post Post-Processing Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply_Sample Apply Solid Sample to Crystal Background->Apply_Sample Apply_Pressure Apply Pressure (Ensure Contact) Apply_Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process Generate Final Absorbance Spectrum Acquire_Sample->Process Analyze Analyze & Assign Peaks Process->Analyze

Caption: Standard workflow for ATR-IR spectroscopic analysis.

Predicted IR Data: Analysis and Interpretation

The IR spectrum will be dominated by absorptions from the N-H and S=O bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInsights and Causality
3450 - 3350N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)A characteristic two-band pattern is expected for the primary amine, corresponding to the symmetric and asymmetric stretching modes.
3350 - 3250N-H StretchSulfonamide (-SO₂NH₂)The N-H stretch of the sulfonamide will also appear in this region, potentially overlapping with the amine signals. Hydrogen bonding can broaden these peaks.
~3050C-H StretchAromaticThe stretching of C-H bonds on the benzene ring typically occurs just above 3000 cm⁻¹.
~2920C-H StretchMethyl (-CH₃)The stretching of C-H bonds in the methyl group occurs just below 3000 cm⁻¹.
1620 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)The bending vibration of the primary amine group is a reliable indicator of its presence.
1350 - 1310S=O Asymmetric StretchSulfonamide (-SO₂)The sulfonamide group gives rise to two very strong and distinct S=O stretching bands. The asymmetric stretch is the higher frequency of the two.
1170 - 1140S=O Symmetric StretchSulfonamide (-SO₂)The symmetric S=O stretch is the second characteristic strong band for the sulfonamide group, appearing at a lower frequency.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Theoretical Principles

Electron Ionization (EI) is a common "hard" ionization technique used for small, volatile molecules.[11] In the EI source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[12] This collision is energetic enough to dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙) .[1] The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The excess energy imparted during ionization often causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.[12] This fragmentation is not random; bonds tend to break at their weakest points or to form particularly stable fragment ions. The resulting pattern of fragment ions in the mass spectrum is highly reproducible and serves as a fingerprint for the molecule, aiding in its structural identification.[13]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.[13]

  • Vaporization: The sample is heated under vacuum to convert it into the gas phase.[13]

  • Ionization: The gaseous molecules pass through the ion source, where they are bombarded by 70 eV electrons to generate the molecular ion and various fragment ions.[12]

  • Acceleration: The newly formed positive ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This information is compiled to create the mass spectrum.

Predicted MS Data: Analysis and Interpretation

The mass spectrum provides unambiguous confirmation of the molecular weight and structural motifs.

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z ValueProposed FragmentFormulaInsights on Fragmentation Pathway
186 [M]⁺˙ (Molecular Ion) [C₇H₁₀N₂O₂S]⁺˙The presence of this peak confirms the molecular weight of the compound (186.23 g/mol ).[11][14] Its intensity may be low due to extensive fragmentation.
170[M - NH₂]⁺[C₇H₈NO₂S]⁺Loss of the sulfonamide amine as a neutral radical (•NH₂) is a plausible fragmentation pathway.
106[M - SO₂NH₂]⁺[C₇H₈N]⁺Cleavage of the C-S bond to lose the entire sulfamoyl radical (•SO₂NH₂) is a very common and expected fragmentation for arylsulfonamides. This fragment corresponds to the aminotoluene cation.
91[C₇H₇]⁺[C₇H₇]⁺Loss of the amino group from the m/z 106 fragment could lead to the formation of the relatively stable tropylium cation.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

While each spectroscopic technique provides valuable information, their true power lies in their combined application. The data from NMR, IR, and MS converge to provide an unambiguous and self-validating confirmation of the structure of this compound.

  • MS confirms the molecular formula C₇H₁₀N₂O₂S by providing a molecular ion peak at m/z 186.

  • IR confirms the presence of the key functional groups: the primary amine (N-H stretches and bend), the sulfonamide (N-H and strong S=O stretches), and the aromatic/aliphatic C-H bonds.

  • ¹³C NMR confirms the presence of 7 unique carbon environments, consistent with the proposed structure.

  • ¹H NMR provides the final, detailed proof, showing the precise substitution pattern on the aromatic ring through the observed chemical shifts and coupling patterns, and confirming the presence and ratio of all proton-containing groups.

Together, these techniques form a robust analytical workflow, ensuring the identity, structure, and integrity of this compound for its intended scientific applications.

References

A Technical Guide to the Solubility of 3-Amino-4-methylbenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is solubility. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major contributor to low and variable bioavailability, leading to the failure of many promising drug candidates.

3-Amino-4-methylbenzenesulfonamide is a vital building block in the synthesis of various pharmaceutical agents. Its chemical structure, featuring an aromatic amine, a sulfonamide group, and a methyl substituent, presents a unique combination of polar and non-polar characteristics that govern its interaction with different solvents. Understanding the solubility of this intermediate in a range of organic solvents is paramount for several key aspects of drug development:

  • Reaction Chemistry: Optimizing the conditions for chemical reactions often requires the complete dissolution of all reactants. Knowledge of solubility in various organic solvents allows for the selection of the most appropriate reaction medium.

  • Purification and Crystallization: The purification of this compound, typically achieved through crystallization, relies on differential solubility in a given solvent system at varying temperatures.

  • Formulation Development: While the final drug product may be formulated in an aqueous medium, understanding the solubility in organic co-solvents can be crucial for developing liquid formulations or for use in advanced drug delivery systems.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the expected solubility profile of this compound in various organic solvents based on its molecular structure.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physicochemical properties is essential to predict its solubility behavior. Key properties for this compound are summarized below[1].

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂SPubChem[1]
Molecular Weight 186.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 6274-28-8PubChem[1]
Computed XLogP3 -0.6PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

The negative XLogP3 value suggests a degree of hydrophilicity. The presence of two hydrogen bond donors (the amine and sulfonamide N-H groups) and four hydrogen bond acceptors (the amine nitrogen and the two sulfonyl oxygens) indicates the potential for significant interactions with polar and protic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a simple yet powerful framework for predicting solubility. This principle is rooted in the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

The key factors influencing the solubility of this compound are:

  • Polarity: The molecule possesses both polar (amino and sulfonamide groups) and non-polar (benzene ring and methyl group) regions. Its solubility will be highest in solvents with a similar balance of polarity.

  • Hydrogen Bonding: The ability of the amino and sulfonamide groups to donate and accept hydrogen bonds is a primary driver of its solubility in protic solvents like alcohols and water.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solvent. A higher melting point can sometimes indicate a stronger crystal lattice and consequently, lower solubility.

Solubility Profile: An Illustrative Example

As of the writing of this guide, comprehensive, publicly available quantitative solubility data for this compound across a range of organic solvents is limited. However, to provide a practical illustration of the solubility trends for a closely related compound, we present data for p-aminobenzenesulfonamide (sulfanilamide), which differs by the absence of a methyl group on the benzene ring. These data were obtained at temperatures ranging from 283.15 K to 323.15 K[2].

Table 1: Illustrative Solubility Data for p-Aminobenzenesulfonamide [2]

SolventTemperature (K)Molar Solubility (mol·L⁻¹)
Methanol 298.15Data not specified
Ethanol 298.15Data not specified
Acetone 298.15Data not specified
Ethyl Acetate 298.15Data not specified
Water 298.15Data not specified

Note: The original source[2] indicates that the solubility was measured in various solvents, but the specific values for each solvent at different temperatures are not detailed in the abstract. The general trend observed in the study is that solubility increases with temperature.

Based on the structure of this compound, we can anticipate the following solubility trends:

  • High Solubility: In polar protic solvents such as methanol and ethanol, due to strong hydrogen bonding interactions. Also, in polar aprotic solvents like acetone, which can act as a hydrogen bond acceptor.

  • Moderate Solubility: In solvents of intermediate polarity like ethyl acetate.

  • Low Solubility: In non-polar solvents such as toluene and hexane, where the energy required to break the solute's crystal lattice is not sufficiently compensated by the weak van der Waals interactions with the solvent.

The additional methyl group in this compound, compared to p-aminobenzenesulfonamide, is expected to slightly increase its lipophilicity and may lead to a marginal increase in solubility in less polar organic solvents and a slight decrease in aqueous solubility.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a crystalline compound is the isothermal saturation or "shake-flask" method. This method is reliable, straightforward, and allows the system to reach thermodynamic equilibrium.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to become saturated. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass vial with a screw cap). The excess solid ensures that saturation can be reached.

    • Add a precise volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture at a constant rate. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.

    • Allow the mixture to equilibrate for a predetermined time (typically 24-48 hours). It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is no longer increasing).

  • Sample Separation:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Sample Separation cluster_anal 4. Analysis cluster_calc 5. Calculation prep1 Weigh excess This compound prep2 Add precise volume of organic solvent prep1->prep2 equil1 Seal vial and place in constant temperature shaker prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Cease agitation and allow solid to settle equil2->sep1 sep2 Filter supernatant (e.g., 0.45 µm PTFE filter) sep1->sep2 anal1 Dilute filtered supernatant sep2->anal1 anal2 Quantify concentration via HPLC-UV anal1->anal2 calc1 Calculate solubility (mg/mL or mol/L) anal2->calc1

Caption: Workflow for the Isothermal Saturation (Shake-Flask) Method.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, tailored for professionals in the pharmaceutical sciences. While a definitive, quantitative dataset for this specific molecule remains to be published, we have established a robust framework for understanding and predicting its solubility based on its physicochemical properties and the behavior of structurally analogous compounds. The detailed, step-by-step protocol for the isothermal saturation method provides a validated and reliable means for researchers to determine the solubility of this and other compounds in their own laboratories. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for successful drug development, impacting everything from reaction optimization and purification to the formulation of a safe and effective final drug product.

References

The Biological Landscape of 3-Amino-4-methylbenzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the biological activities of 3-Amino-4-methylbenzenesulfonamide (CAS 6274-28-8), a key sulfonamide derivative. While direct and extensive biological data for this specific molecule are not abundant in publicly accessible literature, its structural features firmly place it within a class of compounds with well-established pharmacological profiles. This guide will synthesize the available information, drawing upon structure-activity relationships (SAR) of analogous compounds, to elucidate its primary biological role as a diuretic, its inferred mechanism of action via carbonic anhydrase inhibition, and its potential as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. We will delve into the causality behind its expected biological functions, provide detailed theoretical and generalized experimental protocols for its evaluation, and present its activities in a structured, data-driven format to empower researchers and drug development professionals in their scientific endeavors.

Introduction: Unveiling the Potential of a Core Sulfonamide

This compound belongs to the benzenesulfonamide family, a cornerstone of modern medicinal chemistry that has given rise to a multitude of drugs with diverse therapeutic applications.[1][2] The intrinsic chemical properties of the sulfonamide group, coupled with the substitution pattern on the benzene ring, dictate the biological activity of these compounds. While its close analog, 3-amino-4-hydroxybenzenesulfonamide, has been more extensively studied as a precursor for carbonic anhydrase inhibitors and anticancer agents, this compound is primarily recognized for its diuretic properties.[3]

This guide will navigate the known and inferred biological landscape of this compound, providing a solid foundation for its further investigation and utilization in drug discovery programs.

Primary Biological Activity: A Diuretic Agent

The principal documented biological activity of this compound is its function as a diuretic agent. Diuretics are therapeutic substances that promote the increased production of urine (diuresis), and are fundamental in the management of conditions such as hypertension, congestive heart failure, and edema. The efficacy of sulfonamide-based diuretics is intrinsically linked to their chemical structure, which allows them to interact with specific targets within the renal system.

Inferred Mechanism of Action: Carbonic Anhydrase Inhibition

The diuretic effect of many sulfonamides is mediated through the inhibition of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In the proximal convoluted tubule of the kidney, carbonic anhydrase plays a crucial role in the reabsorption of sodium, bicarbonate, and water.

Based on the extensive body of evidence for the benzenesulfonamide scaffold, it is highly probable that this compound exerts its diuretic effect through the inhibition of renal carbonic anhydrase. The unsubstituted sulfonamide group (-SO₂NH₂) is a key pharmacophore that mimics the transition state of the CO₂ hydration reaction, allowing it to bind to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

By inhibiting carbonic anhydrase, this compound would reduce the reabsorption of bicarbonate, sodium, and water, leading to an increase in their excretion in the urine. This natriuretic and diuretic effect contributes to a reduction in blood volume and, consequently, blood pressure.

G cluster_proximal_tubule Proximal Tubule Cell 3-AM-4-MBS 3-Amino-4-methyl- benzenesulfonamide CA_in Carbonic Anhydrase (intracellular) 3-AM-4-MBS->CA_in Inhibits CA_mem Carbonic Anhydrase (membrane-bound) 3-AM-4-MBS->CA_mem Inhibits NBCe1 Na+/HCO3- Cotransporter CA_in->NBCe1 HCO3- source Lumen Tubular Lumen CA_mem->Lumen HCO3- formation NHE3 Na+/H+ Exchanger 3 NHE3->CA_mem H+ source for CO2 hydration Blood Bloodstream NBCe1->Blood Na+ & HCO3- reabsorption Lumen->NHE3 Na+ in, H+ out caption Inferred Mechanism of Diuretic Action via Carbonic Anhydrase Inhibition.

Figure 1: Inferred Mechanism of Diuretic Action via Carbonic Anhydrase Inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzenesulfonamides is highly dependent on their substitution patterns. For diuretic and carbonic anhydrase inhibitory activity, the following SAR principles are generally observed:

  • Unsubstituted Sulfonamide Group: The primary sulfonamide moiety (-SO₂NH₂) is essential for potent carbonic anhydrase inhibition.[4]

  • Aromatic Ring Substitution: Substituents on the benzene ring can modulate the physicochemical properties of the molecule, such as its acidity (pKa) and lipophilicity, which in turn affect its inhibitory potency and pharmacokinetic profile. The presence of an amino group, as in this compound, can influence the molecule's binding interactions within the enzyme's active site.

  • Position of Substituents: The relative positions of the amino and methyl groups on the benzene ring are critical. The 3-amino, 4-methyl substitution pattern will define a specific conformation and electronic distribution that influences its interaction with the carbonic anhydrase active site.

Potential as a Scaffold for Drug Development

Beyond its intrinsic diuretic activity, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. The amino group provides a reactive handle for chemical modification, allowing for the introduction of various pharmacophores to target different biological systems.

Numerous studies on the closely related 3-amino-4-hydroxybenzenesulfonamide have demonstrated that derivatization of the amino group can lead to potent inhibitors of specific carbonic anhydrase isoforms, including those implicated in cancer (CA IX and XII).[3] These derivatives have shown promising anticancer activity in both 2D and 3D cell culture models.

This suggests that this compound could be a starting point for the development of novel therapeutics in areas such as:

  • Oncology: By designing derivatives that selectively inhibit tumor-associated carbonic anhydrase isoforms.

  • Glaucoma: By creating topical formulations of derivatives that can lower intraocular pressure.

  • Antimicrobial Agents: The sulfonamide scaffold is historically significant in the development of antibacterial drugs.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay directly measures the inhibitory potency of the compound against various carbonic anhydrase isoforms.

Principle: The assay is based on the stopped-flow technique, which measures the inhibition of the CO₂ hydration reaction catalyzed by CA.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation:

    • Recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) are purified.

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to obtain a range of concentrations.

  • Assay Buffer: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

  • Kinetic Measurement:

    • The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a specific period.

    • This mixture is then rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer.

    • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

  • Data Analysis:

    • The initial rates of the reaction are calculated for each inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Diuretic Activity Assay in Rodent Models

This assay evaluates the diuretic, natriuretic, and kaliuretic effects of the compound in a living organism.

Principle: The volume and electrolyte composition of urine are measured in rats or mice after oral or intraperitoneal administration of the test compound.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to metabolic cages for several days. They are provided with food and water ad libitum.

  • Fasting: Animals are fasted overnight before the experiment but have free access to water.

  • Hydration: A saline load (e.g., 25 mL/kg of 0.9% NaCl) is administered orally to ensure a uniform state of hydration.

  • Compound Administration:

    • The animals are divided into groups: a control group (vehicle), a positive control group (e.g., furosemide or hydrochlorothiazide), and test groups receiving different doses of this compound.

    • The compounds are administered orally or intraperitoneally.

  • Urine Collection: Urine is collected at specific time intervals (e.g., 0-5 hours and 5-24 hours) in graduated cylinders within the metabolic cages.

  • Analysis:

    • Urine Volume: The total volume of urine for each animal is recorded.

    • Electrolyte Concentration: The concentrations of Na⁺ and K⁺ in the urine are determined using a flame photometer. The concentration of Cl⁻ can be measured by titration.

  • Data Analysis:

    • The diuretic index (urine volume of the test group / urine volume of the control group) is calculated.

    • The total excretion of Na⁺, K⁺, and Cl⁻ is calculated for each group.

    • The natriuretic and kaliuretic activities are assessed.

G cluster_workflow Experimental Workflow for Diuretic Activity Assessment Start Start Animal_Acclimatization Animal Acclimatization (Metabolic Cages) Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Hydration Saline Loading Fasting->Hydration Grouping Group Allocation (Control, Standard, Test) Hydration->Grouping Administration Compound Administration (Oral/IP) Grouping->Administration Urine_Collection Urine Collection (0-5h, 5-24h) Administration->Urine_Collection Analysis Urine Volume & Electrolyte (Na+, K+, Cl-) Measurement Urine_Collection->Analysis Data_Analysis Calculation of Diuretic Index & Electrolyte Excretion Analysis->Data_Analysis End End Data_Analysis->End caption Generalized Workflow for In Vivo Diuretic Activity Assay.

Figure 2: Generalized Workflow for In Vivo Diuretic Activity Assay.

Quantitative Data Summary

Biological ActivityAssay TypeTargetValue (e.g., IC₅₀, Kᵢ)Reference
Carbonic Anhydrase InhibitionStopped-flow CO₂ hydrationCA IData not available
CA IIData not available
CA IXData not available
CA XIIData not available
Diuretic ActivityIn vivo rat modelDiuretic IndexData not available
NatriuresisData not available
KaliuresisData not available

Conclusion and Future Directions

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC₅₀ and Kᵢ values of this compound against a panel of human carbonic anhydrase isoforms.

  • In Vivo Pharmacological Profiling: Conducting detailed dose-response studies to quantify its diuretic and natriuretic efficacy and to assess its pharmacokinetic and safety profiles.

  • Derivative Synthesis and Screening: Utilizing this compound as a starting material for the synthesis of new chemical entities and screening them for a range of biological activities.

By systematically exploring the biological landscape of this core sulfonamide, the scientific community can unlock its full therapeutic potential and pave the way for the development of next-generation medicines.

References

3-Amino-4-methylbenzenesulfonamide: A Versatile Scaffold for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-methylbenzenesulfonamide is a deceptively simple aromatic compound that serves as a highly versatile and strategic building block in organic synthesis and medicinal chemistry. Possessing two key functional groups—a primary aromatic amine and a sulfonamide—it offers orthogonal reactivity that enables its incorporation into a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the core chemical principles governing its use, moving beyond simple reaction lists to explain the causality behind experimental choices. We will dissect its fundamental reactivity, present detailed, field-proven protocols for its transformation, and highlight its pivotal role in the synthesis of significant pharmaceutical agents.

Core Molecular Profile and Physicochemical Properties

Understanding the intrinsic properties of this compound is fundamental to its effective application. The molecule's structure, featuring an electron-donating amino group and a methyl group ortho to each other, and a strongly electron-withdrawing sulfonamide group para to the methyl group, dictates its reactivity and physical characteristics.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 6274-28-8PubChem[1]
Molecular Formula C₇H₁₀N₂O₂SPubChem[1]
Molecular Weight 186.23 g/mol PubChem[1]
SMILES CC1=C(C=C(C=C1)S(=O)(=O)N)NPubChem[1]
Appearance Off-white to light brown crystalline powder
Melting Point 165-169 °C

The presence of both hydrogen bond donors (-NH₂ and -SO₂NH₂) and acceptors (sulfonamide oxygens) imparts moderate polarity and facilitates interactions with biological targets, a key reason for the prevalence of the sulfonamide motif in pharmaceuticals.[2][3]

Strategic Functionalization: The Aromatic Amine

The primary aromatic amine is arguably the most versatile functional handle on the scaffold. Its nucleophilicity allows for direct reactions, but its true power is unlocked through its conversion to a diazonium salt, a gateway to a vast range of transformations.

Diazotization: Activating the Aromatic Core

Diazotization is the cornerstone reaction for activating aromatic amines. It involves the treatment of the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[4][5]

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): This is critical. Arenediazonium salts are thermally unstable and can decompose violently if isolated or warmed.[4] The low temperature ensures the salt remains in solution and is stable enough for subsequent reactions.

  • Acidic Medium: A strong acid serves two purposes: it generates the active nitrosating agent (nitrous acid) and protonates the amine, making it soluble and preventing unwanted side reactions like the formation of triazenes.[6]

The resulting diazonium salt is a superb electrophile, with dinitrogen gas (N₂) acting as an excellent leaving group, facilitating a host of substitution reactions that are otherwise inaccessible.

The Sandmeyer Reaction: A Gateway to Diverse Functionalities

The Sandmeyer reaction utilizes copper(I) salts to catalyze the replacement of the diazonium group with a nucleophile, typically a halide or cyanide.[7][8] This is a radical-nucleophilic aromatic substitution (SRNAr) process.[7]

Workflow: Diazotization followed by Sandmeyer Reaction

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 3-Amino-4-methyl- benzenesulfonamide B Arenediazonium Salt (Reactive Intermediate) A->B  NaNO₂, HCl  0-5 °C C Aryl Chloride B->C  CuCl D Aryl Bromide B->D  CuBr E Aryl Cyanide (Benzonitrile) B->E  CuCN

Caption: General workflow for functionalizing the amine group.

This two-step sequence is exceptionally powerful because it allows for the regioselective installation of groups that are difficult to introduce via standard electrophilic aromatic substitution due to the directing effects of the existing substituents.

Protocol 1: General Diazotization and Sandmeyer Bromination

This protocol provides a representative, self-validating procedure for converting the amine to a bromide.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrobromic Acid (HBr, 48%)

  • Copper(I) Bromide (CuBr)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Starch-iodide paper

Procedure:

  • Amine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 1 equivalent of this compound in HBr (48%, ~4 equivalents). Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve NaNO₂ (1.05 equivalents) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.

    • Process Validation: Monitor the reaction by periodically touching a drop of the solution to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and signals the completion of diazotization.

  • Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 equivalents) in HBr (48%, ~2 equivalents). Cool this solution to 0 °C.

  • Coupling: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

    • Expert Insight: The addition must be controlled to manage the effervescence and exotherm.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation: Cool the mixture and collect the solid product by vacuum filtration. Wash the crude product with cold water.

  • Purification: The crude 3-Bromo-4-methylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system like ethanol/water.

Application Spotlight: Synthesis of COX-2 Inhibitors (Celecoxib Analogs)

The aminobenzenesulfonamide scaffold is a cornerstone of many COX-2 inhibitors, most notably Celecoxib.[9] While Celecoxib itself is synthesized from 4-hydrazinylbenzenesulfonamide hydrochloride, the overall synthetic strategy is a prime example of the utility of this class of building blocks.[10][11] The synthesis demonstrates how a related sulfonamide intermediate is crucial for constructing the final active pharmaceutical ingredient (API).

The key transformation is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine to form the pyrazole core.[11]

Protocol 2: Cyclocondensation to Form the Celecoxib Scaffold

This protocol details the final, critical step in forming the pyrazole ring.

[11][12]Materials:

  • 4,4,4-Trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione

  • 4-Hydrazinylbenzenesulfonamide hydrochloride

  • Methanol

  • Ethyl Acetate

  • Water

Procedure:

  • Reaction Setup: Charge a reaction vessel with 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (1 equivalent), 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 equivalents), and methanol. 2[12]. Heating: Heat the mixture to reflux (approx. 65 °C) and maintain for 10-12 hours.

    • Process Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the methanol completely under reduced pressure.

  • Extraction: Take the resulting residue up in a mixture of ethyl acetate and water. Stir, then separate the layers. Extract the aqueous layer with additional ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude Celecoxib can be purified by recrystallization from a solvent such as toluene or an ethyl acetate/heptane mixture to yield the final product.

[12]### 4. Derivatization of the Sulfonamide Group

While less reactive than the amine, the sulfonamide moiety provides a secondary site for modification, which is crucial for library synthesis in drug discovery. The protons on the sulfonamide nitrogen are acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile in acylation or alkylation reactions.

[13][14]This strategy is often employed in late-stage functionalization to create prodrugs or to fine-tune the pharmacokinetic properties of a lead compound. For example, amino acids have been coupled to the sulfonamide group of Celecoxib to improve its solubility and therapeutic profile. T[14]he most common method for this is amide coupling, which requires activating the carboxylic acid of the incoming amino acid using a coupling reagent like 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide.

This compound is a quintessential example of a strategic building block. Its value lies not in its own biological activity, but in the predictable and versatile reactivity of its functional groups. The ability to leverage diazotization-Sandmeyer chemistry on the amine, coupled with the potential for derivatization of the sulfonamide, provides chemists with a robust platform for accessing a wide chemical space. As demonstrated by its conceptual link to the synthesis of major pharmaceuticals like Celecoxib, a thorough understanding of this scaffold's chemistry is an invaluable asset for professionals in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to 3-Amino-4-methylbenzenesulfonamide: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unsung Scaffolding of Diuretic Discovery

In the annals of medicinal chemistry, the narrative is often dominated by blockbuster drugs and their celebrated discoverers. Yet, for every named therapeutic agent, there exists a vast, often unheralded, world of chemical intermediates and structural analogs that paved the way for these breakthroughs. 3-Amino-4-methylbenzenesulfonamide is a compelling example of such a molecule. While its own history as a standalone therapeutic is not extensively documented, its structural motifs are intrinsically linked to the dawn of sulfonamide-based diuretics. This guide provides a comprehensive overview of this compound, placing it within its historical scientific context, detailing its chemical properties and synthesis, and exploring its significance as a building block in contemporary drug discovery.

The Genesis of a Diuretic Revolution: A Historical Perspective

The story of this compound is rooted in the broader history of sulfonamide drugs. The serendipitous discovery in the mid-20th century that the antibacterial agent sulfanilamide possessed diuretic properties was a watershed moment in medicine. This finding ignited a fervent search for related benzenesulfonamide derivatives with enhanced diuretic efficacy and improved safety profiles. This era of intense research and development led to the introduction of landmark drugs such as acetazolamide and chlorothiazide, which revolutionized the management of fluid retention and hypertension.

While the specific discovery of this compound is not prominently recorded, its chemical structure firmly places it within this wave of innovation. Researchers at the time systematically synthesized and evaluated a multitude of substituted benzenesulfonamides to understand the structure-activity relationships governing their diuretic effects. The presence of the sulfonamide group, an amino moiety, and a methyl-substituted benzene ring in this compound is characteristic of the chemical space that was being actively explored during this period.

Physicochemical Properties and Structural Data

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and synthesis.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 6274-28-8[PubChem][1]
Molecular Formula C₇H₁₀N₂O₂S[PubChem][1]
Molecular Weight 186.23 g/mol [PubChem][1]
Appearance Solid (form may vary)N/A
SMILES CC1=C(C=C(C=C1)S(=O)(=O)N)N[PubChem][1]
InChI InChI=1S/C7H10N2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)[PubChem][1]

Synthesis of this compound: A Plausible Historical and Modern Approach

While the original synthesis of this compound is not definitively documented in readily available historical records, a logical and efficient synthetic route can be postulated based on established organic chemistry principles and the synthesis of analogous compounds from that era. The most probable starting material for its synthesis would be p-toluenesulfonyl chloride, a readily available and widely used reagent.

A likely multi-step synthesis is outlined below:

G p_toluenesulfonyl_chloride p-Toluenesulfonyl Chloride nitration Nitration (HNO₃, H₂SO₄) p_toluenesulfonyl_chloride->nitration intermediate 4-Methyl-3-nitrobenzenesulfonamide nitration->intermediate Electrophilic Aromatic Substitution reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) product This compound reduction->product Reduction of Nitro Group intermediate->reduction

Figure 1. A plausible synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of similar aromatic sulfonamides.

Step 1: Nitration of p-Toluenesulfonyl Chloride

  • To a cooled (0-5 °C) stirred mixture of concentrated sulfuric acid, slowly add p-toluenesulfonyl chloride, ensuring the temperature is maintained.

  • To this mixture, add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise, while vigorously stirring and maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 4-methyl-3-nitrobenzenesulfonamide.

  • The precipitate is then collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of 4-Methyl-3-nitrobenzenesulfonamide

  • The dried 4-methyl-3-nitrobenzenesulfonamide is suspended in a suitable solvent (e.g., ethanol or acetic acid).

  • A reducing agent, such as iron powder in the presence of a small amount of hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst), is introduced.

  • The reaction mixture is heated (if using a chemical reductant) or stirred under a hydrogen atmosphere until the reduction of the nitro group to an amino group is complete (monitored by TLC or other appropriate analytical techniques).

  • After the reaction is complete, the reaction mixture is filtered to remove the catalyst or inorganic byproducts.

  • The filtrate is then concentrated under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent to yield this compound.

Role in Modern Drug Discovery and Research

While this compound may not be a therapeutic agent in itself, its structural framework is of significant interest to medicinal chemists. The aminobenzenesulfonamide scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The primary amino group and the sulfonamide moiety provide reactive handles for chemical modification, allowing for the synthesis of large libraries of derivatives. These derivatives can then be screened for a wide range of biological activities. For instance, the closely related compound, 3-amino-4-hydroxybenzenesulfonamide, is a known precursor in the synthesis of sulfonamide antibiotics and various dyes.[2] It also serves as a scaffold for developing novel therapeutic agents, including inhibitors of carbonic anhydrase, an enzyme family implicated in various diseases such as glaucoma and cancer.

The exploration of derivatives of this compound and its analogs continues to be an active area of research for the development of new therapeutic agents.

Conclusion and Future Outlook

This compound stands as a testament to the foundational role of systematic chemical exploration in the advancement of medicine. Although its own discovery is not a celebrated event, its existence is a logical consequence of the scientific journey that transformed our ability to treat fluid and electrolyte imbalances. As a versatile chemical intermediate, it and its structural relatives continue to provide a rich platform for the design and synthesis of novel bioactive molecules. The legacy of this seemingly simple compound, therefore, lies not in its individual accolades, but in the vast therapeutic possibilities that have been, and continue to be, built upon its chemical architecture.

References

Unveiling the Therapeutic Potential of 3-Amino-4-methylbenzenesulfonamide Derivatives: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Promise of a Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents. Its unique physicochemical properties, including the ability to engage in key hydrogen bonding interactions and its metabolic stability, have cemented its role in modern drug design. Within this esteemed class of compounds, the 3-Amino-4-methylbenzenesulfonamide framework presents a particularly intriguing starting point for the development of novel therapeutics. The strategic placement of the amino and methyl groups on the benzene ring offers versatile handles for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive exploration of the potential therapeutic targets for derivatives of this compound, grounded in the established biological activities of structurally related aminobenzenesulfonamides. We will delve into the scientific rationale for target selection, detail robust experimental protocols for validation, and provide a forward-looking perspective on the therapeutic opportunities that this chemical scaffold holds.

Carbonic Anhydrases: A Dominant Target for Sulfonamide Derivatives

The primary and most extensively studied therapeutic targets for benzenesulfonamide derivatives are the carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in a myriad of physiological and pathological processes.[1] Humans express 15 different CA isoforms, with at least 12 being catalytically active, and their tissue-specific expression and subcellular localization dictate their diverse biological functions.[1]

Scientific Rationale for Targeting Carbonic Anhydrases

The therapeutic relevance of CA inhibition spans multiple disease areas:

  • Oncology: Tumor cells often overexpress specific CA isoforms, particularly the membrane-bound CA IX and CA XII, in response to hypoxic conditions.[2][3] These isoforms contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis, while also contributing to therapy resistance.[3] Selective inhibition of these tumor-associated CAs is a validated strategy for anticancer drug development.[2]

  • Glaucoma: Inhibition of CA II, which is highly expressed in the ciliary processes of the eye, reduces the secretion of aqueous humor, thereby lowering intraocular pressure.

  • Epilepsy and Altitude Sickness: CA inhibitors can modulate pH and ion balance in the central nervous system, leading to therapeutic effects in neurological conditions.[1]

  • Diuretics: The diuretic effect of some sulfonamides is attributed to the inhibition of CAs in the renal tubules.[4]

The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. The this compound scaffold provides a foundation for developing isoform-selective CA inhibitors by modifying the substitution pattern on the aromatic ring to exploit subtle differences in the active site architecture among the various CA isoforms.[5][6]

Mechanism of Action of Sulfonamide-Based CA Inhibitors

The inhibitory action of sulfonamides on carbonic anhydrases is well-characterized at the molecular level. The deprotonated sulfonamide nitrogen atom acts as a strong zinc-binding group, displacing the zinc-bound hydroxide ion in the enzyme's active site. The remainder of the inhibitor molecule can engage in additional interactions with amino acid residues lining the active site cavity, which is crucial for determining the binding affinity and isoform selectivity.

Experimental Workflows for a Carbonic Anhydrase-Targeted Drug Discovery Program

A typical drug discovery cascade for developing this compound-based CA inhibitors involves a series of integrated experimental stages, from initial screening to in-depth cellular characterization.

Workflow for CA Inhibitor Discovery and Validation

CA_Inhibitor_Workflow cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Hit-to-Lead & Selectivity Profiling cluster_2 Phase 3: Structural Biology & Cellular Activity Synthesis Synthesis of 3-Amino-4-methyl- benzenesulfonamide Derivatives Primary_Screening Primary Screening: Fluorescent Thermal Shift Assay Synthesis->Primary_Screening Compound Library ITC Isothermal Titration Calorimetry (ITC) for Binding Affinity Primary_Screening->ITC Identified Hits Selectivity Isoform Selectivity Profiling (CA I, II, IX, XII, etc.) ITC->Selectivity Confirmed Binders XRay X-ray Crystallography of Inhibitor-CA Complexes Selectivity->XRay Selective Leads Cell_Viability Cancer Cell Viability Assays (e.g., MTT Assay) Selectivity->Cell_Viability Leads for Cellular Testing Spheroid_Growth 3D Tumor Spheroid Growth Assays Cell_Viability->Spheroid_Growth Active Compounds

Caption: A streamlined workflow for the discovery and validation of carbonic anhydrase inhibitors.

Detailed Experimental Protocols

Principle: FTSA, also known as ThermoFluor, measures the thermal stability of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed upon protein unfolding. The binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This method is a high-throughput and cost-effective way to screen for compound binding.[1][5][6]

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Quantitative PCR (qPCR) instrument capable of monitoring fluorescence during a thermal ramp

Procedure:

  • Prepare a master mix containing the CA enzyme and the fluorescent dye in the assay buffer. The final enzyme concentration is typically in the low micromolar range (e.g., 2-5 µM).

  • Dispense the master mix into the wells of a 96- or 384-well PCR plate.

  • Add the test compounds to the wells to achieve the desired final concentration (e.g., 10-50 µM). Include appropriate controls (DMSO vehicle and a known CA inhibitor like acetazolamide).

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in the qPCR instrument and run a thermal melt protocol, gradually increasing the temperature from 25°C to 95°C while continuously monitoring fluorescence.

  • Analyze the resulting melt curves to determine the Tm for each well. A significant positive shift in Tm in the presence of a compound compared to the DMSO control indicates binding.

Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Purified CA isoform

  • Test compound

  • ITC instrument

  • Degassed assay buffer

Procedure:

  • Load the purified CA protein into the sample cell of the ITC instrument at a known concentration (e.g., 10-20 µM).

  • Load the test compound into the injection syringe at a concentration 10-20 times higher than that of the protein.

  • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, ΔH, and n).

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., human glioblastoma U-87, triple-negative breast cancer MDA-MB-231)[7][8]

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Emerging Targets in Inflammation and Cancer

While carbonic anhydrases are the most prominent targets for sulfonamides, derivatives of the structurally related 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one have been identified as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[9] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.

Scientific Rationale for Targeting COX and 5-LOX

Dual inhibition of COX and 5-LOX is a promising strategy for the development of potent anti-inflammatory agents with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[9] By simultaneously blocking both pathways, these inhibitors can more effectively suppress inflammation and may circumvent some of the gastrointestinal and cardiovascular side effects associated with COX-2 selective inhibitors. Furthermore, both the COX and LOX pathways are implicated in cancer progression, making dual inhibitors attractive candidates for chemoprevention and cancer therapy.

Proposed Mechanism of Action

The precise mechanism by which these sulfonamide derivatives inhibit COX and 5-LOX is likely to involve interactions with the active sites of these enzymes, although this is less well-defined than for carbonic anhydrases. The indolin-2-one core, coupled with the substituted phenyl ring, likely plays a crucial role in fitting into the hydrophobic channels of the COX and 5-LOX active sites.

Experimental Workflow for COX/5-LOX Inhibitor Validation

COX_LOX_Workflow cluster_0 Phase 1: In Vitro Enzyme Inhibition cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: In Vivo Models COX_Assay COX-1/COX-2 Inhibition Assay (e.g., colorimetric or fluorescent) Cell_Based_PGE2 Cell-based PGE₂ Production Assay COX_Assay->Cell_Based_PGE2 COX Inhibitors LOX_Assay 5-LOX Inhibition Assay (e.g., spectrophotometric) Cell_Based_LTB4 Cell-based LTB₄ Production Assay LOX_Assay->Cell_Based_LTB4 5-LOX Inhibitors Animal_Inflammation Animal Models of Inflammation (e.g., carrageenan-induced paw edema) Cell_Based_PGE2->Animal_Inflammation Dual Inhibitors Cell_Based_LTB4->Animal_Inflammation Gastric_Tolerability Gastric Tolerability Studies Animal_Inflammation->Gastric_Tolerability Efficacious Compounds

Caption: A workflow for the validation of dual COX/5-LOX inhibitors.

Key Experimental Protocols

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of prostaglandin G₂, the product of the cyclooxygenase reaction.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds

Procedure:

  • In a 96-well plate, add the assay buffer, heme, COX enzyme, and the test compound.

  • Incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

  • Monitor the change in absorbance over time at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC50 values.

Other Potential Therapeutic Targets

The versatility of the sulfonamide scaffold suggests that derivatives of this compound may have therapeutic potential beyond CA and COX/LOX inhibition.

  • Antimicrobial Agents: Sulfonamides are historically significant antibacterial drugs that act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. Novel derivatives could be explored for their antimicrobial properties against resistant strains.[10]

  • Antioxidant Activity: Some sulfonamide derivatives have been reported to possess antioxidant properties, which could be beneficial in diseases associated with oxidative stress.

The exploration of these additional targets would follow similar drug discovery workflows, involving initial screening against the purified enzymes or microbial cultures, followed by more complex cellular and in vivo models.

Synthesis of this compound Derivatives

The synthesis of a diverse library of derivatives is the first crucial step in any drug discovery program. The 3-amino group of the parent scaffold is a key functional group that can be readily modified to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Strategies

Several common synthetic routes can be employed to generate derivatives of this compound and related structures:

  • Schiff Base Formation: The amino group can react with various aldehydes and ketones to form Schiff bases, which can serve as final products or as intermediates for further modifications.[5][6]

  • Acylation and Sulfonylation: The amino group can be acylated or sulfonylated to introduce amide or sulfonamide linkages, respectively.

  • Reductive Amination: The amino group can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Diazotization and Azo Coupling: The amino group can be converted to a diazonium salt, which can then be coupled with electron-rich aromatic compounds to form azo dyes, some of which may possess biological activity.

These synthetic transformations allow for the systematic variation of steric and electronic properties of the molecules, which is essential for optimizing their interaction with the target protein and for improving their pharmacokinetic profiles.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The extensive research on related sulfonamide derivatives strongly points towards carbonic anhydrases as high-priority targets, particularly for applications in oncology. The emerging evidence for the inhibition of COX and 5-LOX by structurally similar compounds opens up exciting avenues for the development of new anti-inflammatory drugs with improved safety profiles.

Future research in this area should focus on:

  • Rational, Structure-Based Design: Leveraging X-ray crystal structures of inhibitors bound to their targets will be crucial for designing next-generation derivatives with enhanced potency and selectivity.[5][6]

  • Comprehensive Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives is essential for their successful translation into clinical candidates.[5][6]

  • Exploration of Novel Targets: Systematic screening of this compound derivative libraries against a broader range of biological targets could uncover novel therapeutic opportunities.

By integrating synthetic chemistry, biochemistry, structural biology, and cell biology, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of innovative medicines to address unmet medical needs.

References

3-Amino-4-methylbenzenesulfonamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Amino-4-methylbenzenesulfonamide

Introduction

This compound (CAS No: 6274-28-8) is an important chemical intermediate used in various research and development applications, including as an impurity standard in the synthesis of pharmaceuticals like Pazopanib.[1] Its molecular structure, featuring an aromatic amine and a sulfonamide group, dictates its reactivity and toxicological profile. This guide provides a comprehensive overview of the safety and handling precautions necessary for professionals working with this compound, ensuring a self-validating system of safety through a deep understanding of the material's properties.

Chemical Identity:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₁₀N₂O₂S[1]

  • Molecular Weight: 186.23 g/mol [1]

  • Synonyms: 3-amino-4-methylbenzene-1-sulfonamide, o-aminotoluene-p-sulphonamide[1]

Part 1: Hazard Identification and Classification

A foundational principle of laboratory safety is a thorough understanding of the potential hazards associated with a substance. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which provides a universal framework for hazard communication.

According to data aggregated by the European Chemicals Agency (ECHA), this compound presents multiple hazards requiring stringent control measures.[1]

GHS Classification

The compound is consistently classified with the following warnings:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: PubChem CID 235510[1]

The causality behind these classifications lies in the chemical nature of the molecule. The aromatic amine group can be readily absorbed and may act as a sensitizer or irritant upon contact with skin or mucous membranes. The fine, dusty nature of the solid compound increases the risk of inhalation, leading to respiratory tract irritation.

GHS Hazard Communication

The following diagram illustrates the GHS pictograms and signal word associated with this compound, forming the first line of visual risk communication.

GHS_Hazard cluster_pictogram GHS Pictogram cluster_signal Signal Word cluster_statements Hazard Statements p1 s1 Warning h_statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Caption: GHS Hazard Communication for the compound.

Part 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, the primary safety objective is to minimize exposure through all potential routes: dermal, ocular, and inhalation. This is achieved through a combination of engineering controls and appropriate PPE.[2][3]

Engineering Controls
  • Ventilation: All handling of the solid compound that may generate dust must be conducted in a well-ventilated area.[4][5] A certified chemical fume hood is the preferred engineering control to capture airborne particles at the source, protecting the user's breathing zone.[6]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[2][7]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a targeted defense against the specific hazards identified.

PPE CategoryRecommended EquipmentRationale for Use
Eye/Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for large quantities.[2][8]Protects against airborne dust particles and accidental splashes, directly addressing the H319 "Causes serious eye irritation" hazard.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact, mitigating the H315 "Causes skin irritation" hazard.[1][8] Gloves should be inspected before use and changed frequently.[9]
Body Protection Laboratory coat.Provides a barrier against accidental spills on clothing and skin.[6]
Respiratory Protection NIOSH-approved respirator with a particulate filter.Required when dusts are generated and engineering controls (like a fume hood) are not sufficient to maintain exposure below acceptable limits.[4] This directly addresses the H335 "May cause respiratory irritation" hazard.[1]

Part 3: Safe Handling, Storage, and Disposal

Operational Handling Protocols

Adherence to methodical handling procedures is critical for preventing exposure and contamination.

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) thoroughly.[3]

    • Ensure the work area is clean and uncluttered.[9]

    • Don all required PPE as specified in the table above.

    • Verify that the chemical fume hood is functioning correctly.[6]

  • During Handling:

    • Handle the substance as a solid powder. Avoid actions that generate dust, such as crushing or vigorous shaking.

    • Use spatulas or other designated tools for transferring the chemical.[3]

    • When weighing, do so within a fume hood or a ventilated balance enclosure.

    • Keep containers tightly closed when not in use to prevent contamination and accidental spills.[2]

    • Avoid all personal contact, including inhalation.[4]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

    • Clean the work area and decontaminate any equipment used.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be laundered separately before reuse.[4]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

Disposal Considerations
  • Waste Management: Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[10] Do not dispose of down the drain.

  • Containers: Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.

Part 4: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the compound.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2][11]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, get medical advice.[2][12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][10]
Ingestion Rinse mouth with water. Do NOT induce vomiting. If the person feels unwell, call a poison center or doctor.[11]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[11]

  • Specific Hazards: During a fire, hazardous combustion products may be formed, including nitrogen oxides (NOx) and sulfur oxides (SOx).[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures (Spill Cleanup)

A minor spill of this compound solid can be managed by trained laboratory personnel following a strict protocol.

Experimental Protocol: Solid Spill Cleanup

  • Alert & Secure: Immediately alert personnel in the area. Restrict access to the spill zone.[13]

  • Assess & Ventilate: Assess the extent of the spill. If dust is airborne, close the lab door and increase exhaust ventilation through fume hoods.

  • Don PPE: Wear the appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material (such as vermiculite or sand) to prevent dust from becoming airborne.

    • Do NOT use dry sweeping methods.

    • Carefully scoop the material and absorbent into a suitable, labeled container for hazardous waste.[14]

  • Decontaminate:

    • Wipe the spill area with a wet paper towel or sponge and a mild detergent solution.[14][15]

    • Place all cleanup materials (gloves, paper towels, etc.) into the hazardous waste container.

  • Dispose: Seal and label the waste container appropriately. Arrange for disposal through your institution's environmental health and safety office.[15]

The following workflow diagram illustrates the logical steps for a safe and effective spill response.

Spill_Cleanup_Workflow spill Spill Occurs alert Alert Personnel & Secure Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe cover Gently Cover Spill with Absorbent Material ppe->cover collect Scoop Mixture into Hazardous Waste Container cover->collect decon Decontaminate Area with Wet Wipe/Detergent collect->decon dispose Package & Label all Waste for Proper Disposal decon->dispose end Cleanup Complete dispose->end

Caption: Workflow for cleaning a solid chemical spill.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-4-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents.[1] These organosulfur compounds, characterized by a sulfonyl group connected to an amine, exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer properties.[2][3] At the heart of many of these vital drugs is the 3-Amino-4-methylbenzenesulfonamide core, a versatile scaffold that serves as a pivotal starting material for chemical elaboration and drug design. Its structure offers multiple reaction sites, primarily the aromatic amino group, which can be readily functionalized to generate extensive libraries of novel derivatives for biological screening. Understanding the synthetic pathways to this key intermediate and its subsequent derivatives is therefore fundamental for researchers in drug discovery and development. This guide provides a detailed exploration of the synthesis of this compound and its derivatives, emphasizing the chemical rationale behind the protocols and offering practical, field-tested methodologies.

Synthetic Strategies: An Overview of Sulfonamide Bond Formation

The construction of the sulfonamide linkage (S-N bond) is a well-established yet continually evolving field in organic synthesis. The choice of strategy depends on substrate availability, functional group tolerance, and desired scale.

Classical Approach: Sulfonyl Chlorides and Amines

The most traditional and widely used method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4] This nucleophilic substitution reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. While robust and effective, this method's primary limitation lies in the availability and stability of the requisite sulfonyl chloride precursors, which are often prepared using harsh reagents like chlorosulfonic acid.[3]

Modern Catalytic and Reagent-Based Methods

To overcome the limitations of the classical approach, numerous modern synthetic methods have been developed:

  • Metal-Catalyzed Couplings: Copper and palladium-catalyzed reactions have emerged as powerful tools for S-N bond formation, often using sulfinate salts or sulfonyl chlorides as coupling partners.[5] These methods can offer milder reaction conditions and broader functional group compatibility.

  • Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as stable and easy-to-handle sources of SO2.[3] Multi-component reactions involving DABSO, amines, and boronic acids, for instance, provide a direct route to sulfonamides.[3][6]

  • Oxidative Couplings: The direct oxidative coupling of thiols or sulfinic acids with amines presents an increasingly popular, metal-free alternative for synthesizing sulfonamides.[1]

Core Synthesis: A Protocol for this compound

The synthesis of the parent this compound is a multi-step process that begins with a readily available starting material, toluene. The following protocol outlines a logical and validated synthetic sequence.

Visualizing the Core Synthesis Workflow

G Toluene Toluene Step1 Chlorosulfonation (ClSO3H) Toluene->Step1 Intermediate1 4-Methylbenzene-1- sulfonyl chloride Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 4-Methyl-3-nitrobenzene-1- sulfonyl chloride Step2->Intermediate2 Step3 Amination (NH4OH) Intermediate2->Step3 Intermediate3 4-Methyl-3-nitrobenzenesulfonamide Step3->Intermediate3 Step4 Reduction (e.g., Fe/HCl, H2/Pd-C) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Causality: This four-step synthesis strategically builds the molecule by first establishing the sulfonyl chloride group, followed by regioselective introduction of a nitro group, conversion to the primary sulfonamide, and a final reduction to unveil the crucial amino functionality.

Step 1: Chlorosulfonation of Toluene

  • Objective: To introduce the sulfonyl chloride group onto the toluene ring.

  • Procedure:

    • In a fume hood, cool a flask containing chlorosulfonic acid (3.0 eq) to 0°C in an ice bath.

    • Slowly add toluene (1.0 eq) dropwise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C. The methyl group of toluene is an ortho-, para-director, and the sterically less hindered para-product, 4-methylbenzene-1-sulfonyl chloride (tosyl chloride), will be the major product.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid product, 4-methylbenzene-1-sulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the product under vacuum.

Step 2: Nitration of 4-Methylbenzene-1-sulfonyl chloride

  • Objective: To introduce a nitro group, which will later be reduced to the amine.

  • Procedure:

    • Add 4-methylbenzene-1-sulfonyl chloride (1.0 eq) to concentrated sulfuric acid at 0°C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10°C. The sulfonyl chloride group is a meta-director, leading to the formation of 4-methyl-3-nitrobenzene-1-sulfonyl chloride.

    • Stir the reaction at room temperature for 4-6 hours.

    • Pour the mixture onto crushed ice. The solid product will precipitate.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry.

Step 3: Amination of 4-Methyl-3-nitrobenzene-1-sulfonyl chloride

  • Objective: To convert the sulfonyl chloride into the primary sulfonamide.

  • Procedure:

    • Suspend 4-methyl-3-nitrobenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent like acetone or THF.

    • Cool the suspension to 0°C and add concentrated aqueous ammonia (excess, ~5.0 eq) dropwise.

    • Stir the mixture at room temperature overnight.

    • Remove the organic solvent under reduced pressure.

    • The solid 4-methyl-3-nitrobenzenesulfonamide will precipitate from the aqueous solution. Collect by filtration, wash with water, and dry.

Step 4: Reduction of 4-Methyl-3-nitrobenzenesulfonamide

  • Objective: To reduce the nitro group to the target primary amine.

  • Procedure:

    • Suspend 4-methyl-3-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir for 3-5 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a base such as sodium carbonate.

    • Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Protocols for the Synthesis of Derivatives

The 3-amino group of the core molecule is a nucleophilic handle for a wide range of derivatization reactions.

Protocol 1: Synthesis of Schiff Base Derivatives

The condensation of the primary amino group with an aldehyde is a straightforward method to generate Schiff base (imine) derivatives, which are themselves of significant biological interest.[7][8]

  • Objective: To synthesize an N-benzylidene-5-amino-2-methylbenzenesulfonamide derivative.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Substituted Aromatic Aldehyde (e.g., benzaldehyde) (1.0 eq)

    • Propan-2-ol or Ethanol

    • Catalytic amount of glacial acetic acid

  • Procedure:

    • Dissolve this compound in propan-2-ol in a round-bottom flask.

    • Add the aromatic aldehyde and a few drops of glacial acetic acid.

    • Heat the mixture at reflux for 1-3 hours.[8]

    • Monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The Schiff base product often precipitates directly from the solution. If not, the solvent can be partially evaporated.

    • Collect the solid by vacuum filtration, wash with cold propan-2-ol, and dry.

Protocol 2: N-Acylation to Form Amide Derivatives

Acylation of the amino group with acid chlorides or anhydrides is a fundamental transformation to produce amide derivatives.

  • Objective: To synthesize an N-acetyl-3-amino-4-methylbenzenesulfonamide derivative.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Acyl Chloride (e.g., Acetyl Chloride) or Anhydride (1.1 eq)

    • Pyridine or Triethylamine (as base)

    • Dichloromethane (DCM) or other suitable aprotic solvent

  • Procedure:

    • Dissolve this compound in dry DCM in a flask under a nitrogen atmosphere.

    • Add pyridine (1.2 eq) and cool the mixture to 0°C in an ice bath.

    • Slowly add the acyl chloride dissolved in dry DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion (monitored by TLC).

    • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizing the Derivatization Pathways

G cluster_0 Derivatization Reactions Start 3-Amino-4-methyl- benzenesulfonamide Reaction1 Condensation Start->Reaction1 Reaction2 N-Acylation Start->Reaction2 Reaction3 N-Alkylation Start->Reaction3 Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reaction1 AcylChloride Acyl Chloride (R-COCl) AcylChloride->Reaction2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction3 Product1 Schiff Base Derivative Reaction1->Product1 Product2 Amide Derivative Reaction2->Product2 Product3 N-Alkyl Derivative Reaction3->Product3

Caption: Key derivatization pathways from the core amine.

Data Summary and Characterization

Successful synthesis must be confirmed by rigorous analytical characterization. The following table summarizes expected outcomes for typical derivatization reactions.

Derivative Type Reagent Example Typical Conditions Expected Yield Key Characterization Signals
Schiff Base 4-ChlorobenzaldehydePropan-2-ol, reflux, 2h80-95%¹H NMR: Singlet at 8.6-8.8 ppm (N=CH proton).[8] IR: Strong C=N stretch ~1630 cm⁻¹.
Amide Acetyl ChlorideDCM, Pyridine, 0°C to RT75-90%¹H NMR: Singlet ~2.1 ppm (CH₃CO), broad singlet for NH. IR: Strong C=O stretch ~1680 cm⁻¹, N-H stretch ~3300 cm⁻¹.
N-Alkyl Benzyl BromideTHF, NaOH, RT, 24h60-80%¹H NMR: Singlet ~4.3 ppm (Ar-CH₂-N).[9] Mass Spec: Correct molecular ion peak [M+H]⁺.

Troubleshooting and Safety

  • Incomplete Reactions: If TLC analysis shows significant starting material remaining, consider increasing the reaction time, temperature, or the equivalents of the reagent. Ensure all reagents are pure and solvents are anhydrous, especially for acylation reactions.

  • Low Yields during Workup: Emulsions can form during aqueous washes. Breaking them with brine or filtering the organic layer through celite can help. Ensure the pH is correct during extractions to keep the desired product in the organic phase.

  • Purification Challenges: If recrystallization is ineffective, silica gel column chromatography is the preferred method for purifying neutral organic compounds. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically effective.

  • Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like chlorosulfonic acid, nitric acid, and acyl chlorides are highly corrosive and reactive; handle them with extreme care. Consult the Safety Data Sheet (SDS) for every chemical before use.

References

protocol for N-acylation of 3-Amino-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-acylation of 3-Amino-4-methylbenzenesulfonamide for Pharmaceutical Research

Abstract

This technical guide provides detailed protocols and expert insights for the N-acylation of this compound, a key synthetic transformation in medicinal chemistry. N-acylsulfonamides are a critical class of compounds, frequently employed as bioisosteres of carboxylic acids in drug design due to their comparable acidity and enhanced metabolic stability.[1][2][3] This document outlines two robust and widely applicable protocols using common acylating agents—acyl chlorides and acid anhydrides. It delves into the underlying reaction mechanisms, provides step-by-step experimental procedures, and offers guidance on product purification and characterization, empowering researchers to efficiently synthesize these valuable motifs for drug discovery and development programs.

Introduction: The Significance of N-Acylsulfonamides

The N-acylsulfonamide moiety is a prominent structural feature in a diverse array of pharmaceutically active molecules.[4][5] Its importance stems from its ability to act as a bioisosteric replacement for carboxylic acids. N-acylsulfonamides typically exhibit pKa values in the range of 3.5–4.5, closely mimicking the acidity of carboxylic acids, which is often crucial for target binding.[2] However, they offer superior chemical and enzymatic stability, making them attractive for improving the pharmacokinetic profiles of drug candidates.[3][6] The synthesis of N-acylsulfonamides, particularly from readily available starting materials like this compound, is therefore a foundational skill for medicinal chemists.

Reaction Principles and Mechanism

The N-acylation of this compound is a nucleophilic acyl substitution reaction.[7][8] The reaction proceeds via the nucleophilic attack of the amino group (-NH₂) on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a transient tetrahedral intermediate, which then collapses, eliminating a leaving group (chloride or carboxylate) to yield the stable N-acylated sulfonamide product.[9][10]

The reaction with an acyl chloride is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[11] When using a less reactive acid anhydride, an acid catalyst like sulfuric acid or a Lewis acid may be employed to enhance the electrophilicity of the carbonyl carbon.[2][12][13]

N-Acylation_Mechanism General Mechanism of N-Acylation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Amine R-NH₂ (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Attack on carbonyl carbon AcylatingAgent R'-C(=O)-L (Electrophile) L = Cl, OCOR' AcylatingAgent->TetrahedralIntermediate Product R-NH-C(=O)-R' (N-Acylsulfonamide) TetrahedralIntermediate->Product Collapse of intermediate TetrahedralIntermediate->Product LeavingGroup H-L (Byproduct)

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols

The following section details two primary methods for the N-acylation of this compound. The choice of method depends on the availability of the acylating agent and the desired reaction conditions.

Method A: Acylation using Acyl Chlorides under Basic Conditions

This is a classic and highly effective method for forming amide bonds, particularly with reactive acyl chlorides.[14]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStarting material
Acyl Chloride (e.g., Acetyl Chloride)Reagent GradeSigma-AldrichAcylating agent; handle in a fume hood
Pyridine or Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-AldrichBase and solvent; use anhydrous grade
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousFisher ScientificAnhydrous reaction solvent
1M Hydrochloric Acid (HCl)AqueousVWRFor work-up
Saturated Sodium Bicarbonate (NaHCO₃)AqueousVWRFor work-up
BrineAqueousLab PreparedFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichDrying agent

Step-by-Step Protocol

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM or THF.

    • Rationale: Anhydrous conditions are crucial as acyl chlorides react violently with water, which would consume the reagent and reduce the yield. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Slowly add pyridine or triethylamine (1.2-1.5 eq.).

    • Rationale: The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium towards the product.[9][11] Cooling controls the initial exothermic reaction.

  • Addition of Acylating Agent: While maintaining the temperature at 0 °C, add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Rationale: Dropwise addition helps to manage the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

    • Rationale: Reaction times can vary depending on the reactivity of the specific acyl chloride. The progress should be monitored to determine completion.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.

    • Rationale: TLC provides a simple and effective way to track the disappearance of reactants and the appearance of the product, indicating when the reaction is complete.[6]

  • Work-up: Upon completion, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Rationale: The acid wash removes excess pyridine/triethylamine. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[6]

Method B: Acid-Catalyzed Acylation using Acid Anhydrides

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStarting material
Acid Anhydride (e.g., Acetic Anhydride)Reagent GradeSigma-AldrichAcylating agent
Acetonitrile (MeCN)AnhydrousFisher ScientificReaction solvent
Sulfuric Acid (H₂SO₄)ConcentratedSigma-AldrichCatalyst; handle with extreme care
Ice-water---Lab PreparedFor work-up

Step-by-Step Protocol

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and the acid anhydride (1.5 eq.) in acetonitrile.

    • Rationale: Acetonitrile is a common polar aprotic solvent for this transformation. A slight excess of the anhydride ensures complete consumption of the starting amine.[2]

  • Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 mol%) to the mixture.

    • Rationale: The acid catalyst protonates the anhydride, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the amine.[2][12]

  • Heating: Heat the reaction mixture to 60 °C and maintain this temperature with stirring.

    • Rationale: Heating provides the necessary activation energy for the reaction, especially with less reactive anhydrides.[13]

  • Monitoring: Monitor the reaction's progress using TLC.

  • Work-up: After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature and pour it slowly into a beaker of ice-water.

    • Rationale: This step quenches the reaction, hydrolyzes any remaining anhydride, and often causes the product to precipitate out of the aqueous solution.[6]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water to remove any water-soluble impurities.

  • Drying and Purification: Dry the product thoroughly. If necessary, further purify by recrystallization.

Experimental Workflow Overview

Experimental_Workflow Experimental Workflow for N-Acylation reagents 1. Reagent Preparation (Weighing, Solvent Prep) setup 2. Reaction Setup (Inert Atmosphere, Cooling) reagents->setup addition 3. Reagent Addition (Base, Acylating Agent) setup->addition reaction 4. Reaction Monitoring (TLC) addition->reaction workup 5. Work-up & Extraction (Quenching, Washing) reaction->workup purification 6. Purification (Recrystallization or Chromatography) workup->purification characterization 7. Product Characterization (NMR, MS, IR) purification->characterization

Caption: A summary of the key stages in the synthesis protocol.

Characterization of the N-Acylated Product

Confirmation of the product structure and purity is essential. The following spectroscopic methods are standard. For a representative product like N-(5-sulfamoyl-2-methylphenyl)acetamide:

TechniqueExpected Observations
¹H NMR - A new singlet peak around δ 2.0-2.3 ppm corresponding to the acetyl methyl (CH₃) protons.[15][16]- A downfield shift of the aromatic protons adjacent to the newly formed amide group.- A singlet for the amide proton (NH) typically appearing downfield (δ 8.5-10.5 ppm).[16][17]
¹³C NMR - A new signal in the range of δ 168-172 ppm for the amide carbonyl carbon.[16][18]- A new signal around δ 24 ppm for the acetyl methyl carbon.[16]
Mass Spec (MS) The molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the N-acylated product.
IR Spectroscopy - Appearance of a strong C=O stretching band for the amide at ~1650-1700 cm⁻¹.[15]- Characteristic SO₂ stretching bands around 1395-1370 cm⁻¹ and 1170-1150 cm⁻¹.[15][16]

References

using 3-Amino-4-methylbenzenesulfonamide in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Sulfonamide Properties

I'm starting with a deep dive into 3-Amino-4-methylbenzenesulfonamide. My focus is on its chemical characteristics, established biological roles, and current uses in drug development. I'm especially interested in its synthesis, any derivatives, and its potential therapeutic areas. This search is designed to provide a solid foundation for further analysis.

Developing a Protocol Outline

I'm now shifting gears to protocol development. My research focus has evolved into identifying established methods leveraging sulfonamides, especially this compound. The aim is to create detailed application notes, starting with the compound's medicinal chemistry significance and crucial physicochemical properties. I'll construct comprehensive protocols for lead discovery and optimization. Finally, to help the user visualize, I am using Graph viz diagrams for key workflows, all backed by citations.

Defining Key Application Areas

I'm now identifying precise application areas for this compound, exploring potential in vitro and in vivo assays. This involves a deep dive into screening methodologies and related medicinal chemistry approaches. My goal is to build well-supported protocols for the compound's use in drug discovery. I'm focusing on citations and visualizing workflows using diagrams.

Application Notes and Protocols: A Guide to the Diazotization of 3-Amino-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of Diazonium Salts Derived from 3-Amino-4-methylbenzenesulfonamide

The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate—the diazonium salt—that serves as a gateway to a vast array of functional group transformations.[1][2][3] This application note provides a detailed experimental procedure for the diazotization of this compound. The resulting diazonium salt is a valuable building block in the synthesis of various organic compounds, particularly in the pharmaceutical and dye industries.[4][5] The sulfonamide moiety, coupled with the reactive diazonium group, allows for the creation of complex molecules with potential biological activity and unique chromophoric properties.[4]

This guide is designed to provide both a practical, step-by-step protocol and a deeper understanding of the underlying chemical principles and safety considerations. By explaining the causality behind each experimental choice, we aim to equip researchers with the knowledge to confidently and safely perform this important transformation.

Reaction Principle: The In Situ Generation of Nitrous Acid

The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[1][6][7] Due to its instability, nitrous acid is almost always generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[3][8] The reaction is highly exothermic and the resulting diazonium salt is thermally labile; therefore, strict temperature control is paramount for the success and safety of the procedure.[8][9][10] Aromatic diazonium salts are significantly more stable than their aliphatic counterparts due to the delocalization of the positive charge over the benzene ring.[8]

Experimental Workflow

The following diagram outlines the key stages of the diazotization of this compound.

Diazotization Workflow Experimental Workflow for Diazotization cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Application start Start amine_prep Prepare Amine Solution: Dissolve this compound in dilute HCl start->amine_prep nitrite_prep Prepare Nitrite Solution: Dissolve NaNO₂ in cold water start->nitrite_prep cool_amine Cool Amine Solution to 0-5 °C amine_prep->cool_amine add_nitrite Slowly Add Nitrite Solution to Amine Solution (Maintain 0-5 °C) nitrite_prep->add_nitrite cool_amine->add_nitrite stir Stir for 15-30 min at 0-5 °C add_nitrite->stir test_excess Test for Excess Nitrous Acid (Starch-Iodide Paper) stir->test_excess use_in_situ Use Diazonium Salt Solution Immediately for Subsequent Reaction (e.g., Azo Coupling, Sandmeyer Reaction) test_excess->use_in_situ end End use_in_situ->end

Caption: Workflow for the diazotization of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific downstream application.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Preparation of the Amine Solution:

    • In the three-necked round-bottom flask, suspend 10.0 g (0.0537 mol) of this compound in 50 mL of distilled water.

    • While stirring, slowly add 15 mL of concentrated hydrochloric acid. Gentle warming may be necessary to achieve a clear solution of the amine hydrochloride salt.[11]

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.[1][8]

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve 3.8 g (0.055 mol, ~1.03 equivalents) of sodium nitrite in 20 mL of cold distilled water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cold amine hydrochloride solution over a period of 15-20 minutes. The addition rate should be controlled to keep the reaction temperature below 5 °C.[3]

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Monitoring the Reaction:

    • The presence of excess nitrous acid indicates the completion of the diazotization. This can be tested by touching a drop of the reaction mixture to starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.[11]

    • If the test is negative, add a small amount of the sodium nitrite solution until a positive test is observed and maintained for at least 5 minutes.

    • It is important to use only a slight excess of sodium nitrite, as a large excess can lead to unwanted side reactions in subsequent steps.[9][10]

  • Use of the Diazonium Salt Solution:

    • The resulting solution of 4-methyl-3-sulfamoylbenzenediazonium chloride should be used immediately in the next synthetic step without isolation.[6] Diazonium salts in their solid, dry form are often explosive and should not be isolated unless specific stabilization methods are employed.[9][10][12]

Reaction Mechanism

The diazotization of a primary aromatic amine proceeds through a series of well-established steps initiated by the formation of the electrophilic nitrosonium ion.

Diazotization Mechanism Mechanism of Diazotization cluster_step1 Step 1: Formation of Nitrous Acid cluster_step2 Step 2: Formation of Nitrosonium Ion cluster_step3 Step 3: Nucleophilic Attack by Amine cluster_step4 Step 4: Deprotonation & Tautomerization cluster_step5 Step 5: Formation of Diazonium Ion NaNO₂ NaNO₂ HNO₂ HNO₂ NaNO₂->HNO₂ + HCl HCl HCl NaCl NaCl HNO₂_2 HNO₂ H₂O-NO⁺ H₂O-NO⁺ HNO₂_2->H₂O-NO⁺ + H₃O⁺ H₃O⁺ H₃O⁺ NO⁺ NO⁺ (Nitrosonium ion) H₂O-NO⁺->NO⁺ - H₂O NO⁺_2 NO⁺ H₂O H₂O Ar-NH₂ Ar-NH₂ Ar-NH₂-NO Ar-NH₂⁺-NO Ar-NH₂->Ar-NH₂-NO + NO⁺ Ar-NH₂-NO_2 Ar-NH₂⁺-NO Ar-NH-NOH Ar-NH-N=O Ar-NH₂-NO_2->Ar-NH-NOH - H⁺ Ar-N=N-OH Ar-N=N-OH Ar-NH-NOH->Ar-N=N-OH Tautomerization Ar-N=N-OH_2 Ar-N=N-OH Ar-N=N-OH₂⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH_2->Ar-N=N-OH₂⁺ + H⁺ Ar-N₂⁺ Ar-N₂⁺ (Diazonium ion) Ar-N=N-OH₂⁺->Ar-N₂⁺ - H₂O

Caption: The mechanism of diazotization of a primary aromatic amine.

Quantitative Data Summary

ParameterValue/RangeRationale/Notes
Starting Material This compound-
Molecular Weight 186.22 g/mol -
Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)In situ generation of nitrous acid.[3]
Reaction Temperature 0 - 5 °CCritical for the stability of the diazonium salt.[8][9][10]
Reaction Time 15 - 30 minutes post-additionMonitored by testing for excess nitrous acid.[11]
Expected Yield Not isolated; used in situThe yield of the subsequent product depends on the specific reaction.
Purity Used immediatelyDiazonium salts are generally unstable and are not purified.[1][6]

Safety Precautions and Waste Disposal

HAZARD WARNING: Diazonium salts, particularly when dry, are thermally unstable and can be explosive.[9][10][12] They are also sensitive to friction and shock.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: Perform the reaction in a well-ventilated fume hood.[3]

  • Temperature Control: Never allow the reaction temperature to rise above 10 °C.[3] Ensure the ice bath is well-maintained throughout the procedure.

  • Isolation: DO NOT attempt to isolate the diazonium salt in a solid state unless you are experienced with handling explosive compounds and have appropriate safety measures in place (e.g., blast shield). It is strongly recommended to use the diazonium salt solution directly for the next reaction step.[9][10][12]

  • Waste Disposal: Any unreacted diazonium salt must be quenched before disposal. This can be achieved by adding a reducing agent such as hypophosphorous acid or by reacting it with an excess of a coupling agent like 2-naphthol to form a stable azo dye.[12] Dispose of all chemical waste in accordance with local regulations.

Applications in Drug Development and Research

The diazonium salt of this compound is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring, which is of significant interest in medicinal chemistry.[1][2]

  • Sandmeyer and Related Reactions: The diazonium group can be replaced by halogens (-F, -Cl, -Br, -I), a cyano group (-CN), a hydroxyl group (-OH), and others, providing access to a wide range of substituted sulfonamides.[2][14]

  • Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) yields azo compounds.[15] Azo dyes are important in the textile industry, and some possess biological activity.[4]

  • Surface Modification: Diazonium salts can be used to functionalize surfaces, which has applications in the development of biosensors and other materials.[16]

By providing a reliable method for the synthesis of this key intermediate, this application note aims to facilitate further research and development in these important areas.

References

Application Notes and Protocols for 3-Amino-4-methylbenzenesulfonamide in Diuretic Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 3-Amino-4-methylbenzenesulfonamide as a Diuretic Agent

This compound is a sulfonamide derivative with a chemical structure suggestive of potential diuretic activity. The sulfonamide moiety is a cornerstone in the development of various classes of diuretics, most notably the carbonic anhydrase inhibitors.[1] These drugs play a crucial role in managing conditions such as hypertension, edema, and glaucoma.[2] This document provides a comprehensive guide for researchers investigating the diuretic properties of this compound, detailing the putative mechanism of action, robust protocols for in vitro and in vivo evaluation, and insights into structure-activity relationships.

Putative Mechanism of Action: Carbonic Anhydrase Inhibition

The primary hypothesized mechanism of action for the diuretic effect of this compound is the inhibition of carbonic anhydrase (CA) enzymes.[1] CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] In the proximal convoluted tubule of the kidney, CA plays a pivotal role in the reabsorption of sodium, bicarbonate, and water.[1]

By inhibiting carbonic anhydrase, this compound would disrupt this reabsorption process, leading to an increased excretion of sodium, bicarbonate, and water, ultimately resulting in diuresis.[1] The sulfonamide group is a key pharmacophore that can bind to the zinc ion within the active site of the carbonic anhydrase enzyme, leading to its inhibition.[3]

Carbonic Anhydrase Inhibition Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Interstitial Fluid CO2_H2O_lumen CO2 + H2O H2CO3_lumen H2CO3 CO2_H2O_lumen->H2CO3_lumen CA H_lumen H+ H2CO3_lumen->H_lumen NHE3 Na+/H+ Exchanger 3 (NHE3) H_lumen->NHE3 Enters cell HCO3_lumen HCO3- Na_lumen Na+ Na_cell Na+ CA_apical Carbonic Anhydrase (Apical Membrane) NHE3->Na_lumen Exits cell CO2_H2O_cell CO2 + H2O H2CO3_cell H2CO3 CO2_H2O_cell->H2CO3_cell CA CA_cyto Carbonic Anhydrase (Cytoplasm) H_cell H+ H2CO3_cell->H_cell HCO3_cell HCO3- H2CO3_cell->HCO3_cell H_cell->NHE3 NBCe1 Na+/HCO3- Cotransporter (NBCe1) HCO3_cell->NBCe1 Exits cell Na_inter Na+ NBCe1->Na_inter HCO3_inter 3 HCO3- NBCe1->HCO3_inter Na_cell->NHE3 Drives exchange Na_cell->NBCe1 Exits cell Inhibitor 3-Amino-4- methylbenzenesulfonamide Inhibitor->CA_apical Inhibits Inhibitor->CA_cyto Inhibits

Caption: Putative mechanism of carbonic anhydrase inhibition.

In Vitro Evaluation: Carbonic Anhydrase Inhibition Assay

To ascertain the direct inhibitory effect of this compound on carbonic anhydrase, a colorimetric in vitro assay is recommended. This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP).[3][4] The rate of p-NP formation, monitored spectrophotometrically, is inversely proportional to the inhibitory activity of the test compound.[4]

Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

Materials and Reagents:

  • Human or bovine erythrocyte Carbonic Anhydrase (CA)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • DMSO or acetonitrile (for dissolving substrate and compounds)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: Dissolve CA in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.

    • CA Working Solution: On the day of the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

    • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.

    • Test Compound and Positive Control Stock Solutions: Prepare stock solutions of this compound and Acetazolamide in DMSO.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each serial dilution of the test compound + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each serial dilution of Acetazolamide + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the Assay Buffer and the respective inhibitor solutions (or DMSO) to the wells.

    • Add the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-30 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percentage of inhibition for each concentration of the test compound and positive control relative to the maximum activity control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Evaluation: Diuretic Activity in Rodent Models

The Lipschitz test is a well-established and widely used in vivo method for screening the diuretic activity of compounds in rats.[5][6] This protocol allows for the quantitative assessment of urine volume and electrolyte excretion, providing crucial information on the diuretic efficacy and potential electrolyte-sparing properties of the test compound.[7]

Detailed Protocol: Modified Lipschitz Test in Rats

Animal Model:

  • Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatize animals for at least one week under standard laboratory conditions.

Grouping (n=6 per group):

  • Group I (Control): Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose).

  • Group II (Standard): Furosemide or Hydrochlorothiazide (e.g., 10 mg/kg, p.o.).

  • Group III, IV, V (Test): this compound at different doses (e.g., low, medium, high).

Procedure:

  • Fasting: Withhold food and water for 18 hours prior to the experiment.

  • Hydration: Administer 0.9% saline orally at a dose of 25 mL/kg to ensure uniform hydration and a baseline urine output.

  • Treatment Administration: Immediately after the saline load, administer the respective treatments (vehicle, standard, or test compound) orally.

  • Urine Collection: Place individual animals in metabolic cages designed for urine collection.[8]

  • Data Collection: Collect urine at specified time intervals (e.g., 0-5 hours and 5-24 hours).

Parameters to be Analyzed:

  • Urine Volume: Measure the total volume of urine for each collection period.

  • Electrolyte Concentration: Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Diuretic Index: Calculated as the ratio of the urine volume of the test group to the urine volume of the control group.

  • Saluretic Index: Calculated as the sum of Na+ and Cl- excretion in the test group divided by that in the control group.[1]

  • Natriuretic/Kaliuretic (Na+/K+) Ratio: This ratio is calculated to assess the potassium-sparing potential of the compound.

In Vivo Diuretic Screening Workflow Start Start: Acclimatized Rats Fasting 18-hour Fasting (Food & Water Deprivation) Start->Fasting Hydration Oral Saline Load (25 mL/kg) Fasting->Hydration Grouping Randomized Grouping (n=6 per group) Hydration->Grouping Treatment Oral Administration (Vehicle, Standard, Test Compound) Grouping->Treatment Collection Placement in Metabolic Cages & Urine Collection (0-5h, 5-24h) Treatment->Collection Analysis Data Analysis Collection->Analysis Volume Urine Volume Measurement Analysis->Volume Electrolytes Electrolyte Analysis (Na+, K+, Cl-) Analysis->Electrolytes Indices Calculation of Diuretic & Saluretic Indices and Na+/K+ Ratio Analysis->Indices End End: Efficacy & Safety Profile Volume->End Electrolytes->End Indices->End

Caption: Workflow for in vivo diuretic activity screening.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not extensively documented, valuable insights can be drawn from related sulfonamide diuretics.[9] The following table summarizes key structural features and their influence on diuretic activity.

Structural Feature Influence on Diuretic Activity Rationale
Unsubstituted Sulfonamide Group (-SO2NH2) Essential for activityThis group acts as the primary binding motif to the zinc ion in the active site of carbonic anhydrase.[9]
Amino Group (-NH2) at position 3 Potentially enhances activityThe position and nature of substituents on the benzene ring can influence binding affinity and selectivity for different CA isoforms.
Methyl Group (-CH3) at position 4 Modulates activityThe size and electronics of this group can affect the overall lipophilicity and steric interactions within the enzyme's active site.
Activating Group at position 4 (in other series) Can be a halide or other electron-withdrawing groupIn other series of benzenesulfonamide diuretics, an activating group at this position is crucial for high diuretic potency.[9]

Interpretation of Results and Data Presentation

The collective data from in vitro and in vivo studies will provide a comprehensive profile of this compound's diuretic potential.

  • In Vitro Data: A low IC50 value from the carbonic anhydrase inhibition assay would provide strong evidence for its mechanism of action.

  • In Vivo Data: Significant increases in urine volume and electrolyte excretion compared to the control group, along with a dose-dependent response, would confirm its diuretic efficacy. The Na+/K+ ratio will be indicative of its potential for potassium-sparing or potassium-wasting effects.

All quantitative data should be presented in clearly structured tables for easy comparison between different treatment groups.

Hypothetical In Vivo Data Presentation:

Treatment Group (Dose) Urine Volume (mL/5h) Na+ Excretion (mEq/L) K+ Excretion (mEq/L) Diuretic Index Na+/K+ Ratio
Control (Vehicle) 1.5 ± 0.2120 ± 1030 ± 51.04.0
Standard (Furosemide 10 mg/kg) 5.8 ± 0.5180 ± 1545 ± 63.874.0
Test (Low Dose) 2.5 ± 0.3140 ± 1235 ± 41.674.0
Test (Medium Dose) 4.0 ± 0.4165 ± 1440 ± 52.674.13
Test (High Dose) 5.2 ± 0.6175 ± 1642 ± 53.474.17

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Safety and Toxicology

Preliminary safety data for this compound suggests that it may cause skin and eye irritation, as well as respiratory irritation. Appropriate personal protective equipment should be used when handling this compound. Further toxicological studies are necessary to establish a comprehensive safety profile for in vivo applications.

Conclusion

This compound presents a promising scaffold for diuretic research based on its structural similarity to known carbonic anhydrase inhibitors. The detailed protocols and insights provided in this document offer a robust framework for its systematic evaluation. A thorough investigation of its in vitro and in vivo properties will elucidate its therapeutic potential and pave the way for further drug development efforts.

References

Comprehensive Guide to the Quantification of 3-Amino-4-methylbenzenesulfonamide: HPLC, Spectrophotometric, and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the accurate and reliable quantification of 3-Amino-4-methylbenzenesulfonamide, a key chemical intermediate and potential impurity in pharmaceutical manufacturing. Recognizing the critical need for robust analytical methods in drug development and quality control, this document presents three distinct, validated analytical approaches. The primary method detailed is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, which offers high precision and accuracy for routine analysis. Additionally, a UV-Visible Spectrophotometric method based on a classic diazotization-coupling reaction is presented as a rapid and cost-effective alternative for screening purposes. For unambiguous confirmation and structural identification, a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization is also described. Each section includes an in-depth explanation of the scientific principles, step-by-step protocols, and guidelines for method validation in accordance with international standards.

Introduction and Physicochemical Properties

This compound (CAS: 6274-28-8) is a sulfonamide compound that serves as a building block in organic synthesis and may be present as a process-related impurity in active pharmaceutical ingredients (APIs). The stringent safety and purity requirements for pharmaceuticals necessitate the use of highly sensitive and specific analytical methods to monitor and control the levels of such impurities. The choice of analytical technique is contingent upon the specific requirements of the analysis, including the need for high-throughput screening, precise quantification, or definitive structural confirmation.[1] This guide offers validated protocols to meet these diverse analytical needs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound[2]
CAS Number6274-28-8[2][3]
Molecular FormulaC₇H₁₀N₂O₂S[2]
Molecular Weight186.23 g/mol [2]
AppearanceSolid (form may vary)N/A

Part 1: Primary Method - Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[4] The RP-HPLC method is particularly well-suited for separating and quantifying polar aromatic compounds like this compound from a complex sample matrix.

Principle of the Method

This method employs a reversed-phase C8 column. The analyte is separated based on its partitioning between a non-polar stationary phase (the C8 alkyl chains) and a polar mobile phase. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve a suitable retention time and sharp peak shape for the analyte. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity. A similar approach has proven effective for related sulfonamide compounds.[5][6]

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Visible detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[5]

  • Reagents:

    • This compound Reference Standard (LGC Standards or equivalent).[3]

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade.

    • Orthophosphoric Acid (85%), Analytical Grade.

    • Water (HPLC Grade or Milli-Q).

  • Materials: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Detailed Protocol: HPLC Quantification

A. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Methanol in a 50:50 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

  • Working Standard Solution (5 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask. Dilute to volume with diluent and mix well. This concentration is suitable for impurity-level quantification.[5]

B. Chromatographic Conditions

The following conditions are a robust starting point and should be optimized as necessary.

Table 2: Optimized HPLC Chromatographic Conditions

ParameterCondition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient Elution (see Table 3)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection Wavelength 265 nm
Run Time ~40 minutes

Table 3: Mobile Phase Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
25.04060
30.0955
40.0955

C. Sample Preparation

  • For Drug Substance (API): Accurately weigh approximately 25 mg of the API into a 25 mL volumetric flask. Add ~15 mL of diluent, sonicate to dissolve, and dilute to volume with diluent (1000 µg/mL).[5]

  • For Drug Product (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of the API, into a 25 mL volumetric flask. Add ~15 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume. Centrifuge a portion of this solution and filter the supernatant through a 0.45 µm syringe filter before injection.

D. System Suitability and Analysis Sequence

Before sample analysis, the chromatographic system must meet predefined suitability criteria.

  • Analysis Sequence:

    • Inject diluent (blank) once.

    • Inject the Working Standard Solution (5 µg/mL) six times.

    • Inject the sample solutions.

  • Acceptance Criteria:

Table 4: System Suitability Test (SST) Criteria

ParameterAcceptance LimitRationale
Tailing Factor ≤ 2.0Ensures peak symmetry.
Theoretical Plates ≥ 2000Indicates column efficiency.
% RSD of Peak Areas ≤ 2.0% (for 6 injections)Demonstrates system precision.

E. Quantification and Calculation

The amount of this compound in the sample is calculated using the peak area response from the chromatogram compared against the working standard.

Weight % of Analyte = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Method Validation Protocol

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its reliability for its intended purpose.

  • Specificity: Inject the blank, a known impurity mixture, the analyte standard, and a spiked sample solution to demonstrate that the analyte peak is free from interference.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., from LOQ to 200% of the working concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[5][6]

  • Accuracy (Recovery): Analyze samples spiked with known amounts of the analyte at three different concentration levels (e.g., 50%, 100%, 150%). The recovery should typically be within 85-115% for impurity analysis.[5][6]

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 5.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The cumulative %RSD should meet acceptance criteria.

  • Limit of Quantification (LOQ) & Limit of Detection (LOD): Determine experimentally by injecting solutions with decreasing concentrations. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while LOD is the lowest concentration that can be detected.

HPLC Workflow Diagram

HPLC_Workflow start Start: Sample & Reference Standard prep Solution Preparation (Standards, Samples, Mobile Phase) start->prep system HPLC System Setup & Equilibration prep->system sst System Suitability Test (SST) analysis Sample Sequence Analysis sst->analysis SST Pass data Data Acquisition & Integration analysis->data calc Quantification & Calculation data->calc report Final Report calc->report

Caption: Workflow for HPLC analysis of this compound.

Part 2: Alternative Method - UV-Visible Spectrophotometry

For applications where high-throughput screening or a simpler analytical setup is desired, a colorimetric method based on diazotization offers a viable alternative. This method is a variation of the well-established Bratton-Marshall reaction for determining primary aromatic amines.[7]

Principle of the Method

The primary amino group of this compound is first diazotized in an acidic medium using sodium nitrite to form a diazonium salt. This highly reactive salt is then coupled with a suitable agent, such as 8-hydroxyquinoline (8-HQ), under alkaline conditions to form a stable, intensely colored azo dye.[8] The absorbance of the resulting solution is measured at its maximum wavelength (λ_max), and the concentration is determined by comparison to a standard calibration curve.

Instrumentation, Reagents, and Materials
  • Instrumentation: UV-Visible Spectrophotometer.

  • Reagents:

    • This compound Reference Standard.

    • Sulfuric Acid (1 M).

    • Sodium Nitrite (1% w/v, freshly prepared).

    • Sulphamic Acid (2% w/v).

    • 8-Hydroxyquinoline (0.5% w/v in ethanol).

    • Sodium Hydroxide (5 M).

  • Materials: Volumetric flasks, pipettes, cuvettes, ice bath.

Detailed Protocol: Spectrophotometric Quantification

A. Preparation of Standard Curve

  • Prepare a standard stock solution (100 µg/mL) of the analyte in 1 M sulfuric acid.

  • Into a series of 25 mL volumetric flasks, pipette aliquots of the stock solution to create standards ranging from 1 to 10 µg/mL.

  • To each flask, add 1.0 mL of 1 M sulfuric acid and cool in an ice bath.

  • Add 1.5 mL of 1% sodium nitrite, swirl, and let stand for 5 minutes.

  • Add 2.5 mL of 2% sulphamic acid to quench excess nitrite, swirl, and let stand for 5 minutes.

  • Add 2.0 mL of 0.5% 8-HQ solution, followed by 2.0 mL of 5 M sodium hydroxide to make the solution alkaline and facilitate coupling.[8]

  • Dilute to volume with water, mix well, and allow the color to develop for 15 minutes.

  • Measure the absorbance of each solution at the λ_max (determined by scanning a mid-range standard from 400-700 nm) against a reagent blank.

  • Plot the absorbance versus concentration and perform a linear regression.

B. Sample Analysis

  • Prepare a sample solution in 1 M sulfuric acid to yield a final concentration within the calibration range.

  • Treat an aliquot of the sample solution following the same procedure (steps 3-8) as for the standards.

  • Determine the concentration of the analyte in the sample from the standard curve.

Advantages and Limitations
  • Advantages: Rapid, inexpensive, and does not require a specialized chromatography system.

  • Limitations: Lower specificity compared to HPLC, as other primary aromatic amines can interfere. It is less suitable for complex matrices without extensive sample cleanup.

Spectrophotometry Workflow Diagram

Spectro_Workflow start Start: Sample & Reference Standard prep Prepare Acidic Solutions start->prep reaction Diazotization & Coupling Reaction prep->reaction measure Measure Absorbance at λ_max reaction->measure curve Generate Standard Curve measure->curve Standards calc Calculate Sample Concentration measure->calc Samples curve->calc report Final Report calc->report

Caption: Workflow for spectrophotometric analysis of this compound.

Part 3: Confirmatory Method - GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled specificity and is an excellent tool for the definitive confirmation of an analyte's identity. Due to the low volatility of this compound, a derivatization step is required prior to analysis.

Principle of the Method

The polar -NH₂ and -SO₂NH₂ groups of the analyte are chemically modified through silylation, replacing the active hydrogens with non-polar tert-butyldimethylsilyl (TBDMS) groups. This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. The derivatized analyte is then separated by GC and detected by a mass spectrometer, which provides a mass spectrum (a molecular fingerprint) that can be used for positive identification.

Protocol: GC-MS Derivatization and Analysis
  • Sample Preparation: Evaporate a known amount of the sample extract or standard solution to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of pyridine to the dry residue. Cap the vial tightly and heat at 70 °C for 1 hour.

  • GC-MS Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

Table 5: Suggested GC-MS Conditions

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Scan Range 50-550 amu

Data Analysis: Confirm the identity of the analyte by matching its retention time and mass spectrum with that of a derivatized reference standard. The mass spectrum of the TBDMS derivative will show characteristic fragments that confirm the structure.

Summary and Method Comparison

Table 6: Comparison of Analytical Methods

FeatureRP-HPLC-UVUV-Vis SpectrophotometryGC-MS
Specificity HighLow to ModerateVery High
Sensitivity High (ng/mL)Moderate (µg/mL)Very High (pg/mL)
Quantitative Accuracy ExcellentGoodGood (with internal std)
Throughput ModerateHighLow
Instrumentation Cost Moderate to HighLowHigh
Primary Use Case Routine QC, Purity TestingRapid ScreeningIdentity Confirmation

References

scale-up synthesis of 3-Amino-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 3-Amino-4-methylbenzenesulfonamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a key intermediate in the pharmaceutical and chemical industries. Moving beyond a simple recitation of steps, this application note delves into the underlying chemical principles, process optimization strategies, and critical safety considerations inherent in scaling this synthesis from the laboratory bench to pilot or production scale. The protocols herein are designed to be robust and reproducible, emphasizing reaction control, product purity, and operational safety. This guide is intended for researchers, chemists, and process engineers in drug development and chemical manufacturing.

Introduction and Strategic Overview

This compound is a valuable building block, notably utilized in the synthesis of various pharmaceutical agents, including diuretics.[1] Its structural motif, featuring a sulfonamide group and an ortho-amino-toluene core, makes it a versatile precursor. The successful scale-up of its synthesis is contingent on a thorough understanding of the reaction mechanisms, potential side reactions, and the thermochemical dynamics of each synthetic step.

The selected synthetic strategy involves a robust and industrially proven three-step sequence starting from the readily available 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl). This route is favored for its high yields, atom economy, and the manageable safety profile of the intermediates when appropriate engineering controls are employed.

The overall transformation is as follows:

  • Ammonolysis: Conversion of 4-methylbenzenesulfonyl chloride to 4-methylbenzenesulfonamide.

  • Electrophilic Nitration: Regioselective nitration of 4-methylbenzenesulfonamide to yield 3-nitro-4-methylbenzenesulfonamide.

  • Reduction: Conversion of the nitro intermediate to the final product, this compound.

This guide will dissect each of these stages, providing not only a step-by-step protocol but also the critical scientific rationale behind the chosen conditions.

Reaction Pathway and Mechanism

The synthetic workflow is designed for efficiency and scalability.

G cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 4-Methylbenzenesulfonyl Chloride (TsCl) B 4-Methylbenzenesulfonamide A->B  aq. NH₃ / Heat   C 3-Nitro-4-methyl- benzenesulfonamide B->C  HNO₃ / H₂SO₄  (0-10 °C)   D 3-Amino-4-methyl- benzenesulfonamide C->D  Fe / NH₄Cl (aq)  or H₂ / Pd-C   G node_s node_s start Choice of Reduction Method q1 High-Pressure Equipment Available? start->q1 node_s1 Catalytic Hydrogenation (H₂/Pd-C) Pros: High yield, clean reaction, no metal waste. Cons: Flammable H₂ gas, pyrophoric catalyst, specialized equipment. q1->node_s1 Yes node_s2 Metal/Acid Reduction (Fe/NH₄Cl) Pros: Cost-effective, robust, standard equipment. Cons: Generates metal sludge waste, work-up can be cumbersome. q1->node_s2 No

References

Application Notes & Protocols: Leveraging 3-Amino-4-methylbenzenesulfonamide in the Synthesis of Novel Pazopanib Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pazopanib, a multi-targeted tyrosine kinase inhibitor, has become a cornerstone in the treatment of renal cell carcinoma and soft tissue sarcoma.[1] Its clinical efficacy has spurred significant interest in the development of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. This document provides an in-depth guide to the strategic use of 3-amino-4-methylbenzenesulfonamide as a key building block in the synthesis of Pazopanib analogues. We will explore the chemical rationale behind its use, present a detailed, field-tested protocol for the synthesis of a representative analogue, and discuss the critical aspects of process optimization and characterization.

Introduction: The Rationale for Pazopanib Analogue Development

Pazopanib's mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis and tumor growth.[2] The core structure of Pazopanib consists of three key moieties: a central pyrimidine scaffold, a substituted indazole ring, and a benzenesulfonamide group.[3] Structure-activity relationship (SAR) studies have demonstrated that modifications to each of these components can significantly impact the drug's biological activity.[3]

The development of Pazopanib analogues is driven by several key objectives:

  • Enhanced Potency and Selectivity: Fine-tuning the molecular structure can lead to analogues with higher affinity for target kinases and reduced off-target effects.

  • Overcoming Drug Resistance: Novel analogues may be effective against tumors that have developed resistance to Pazopanib.

  • Improved Pharmacokinetic Properties: Modifications can optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and dosing regimens.[4]

  • Exploring New Therapeutic Indications: Analogues may exhibit activity against different sets of kinases, opening up possibilities for treating other types of cancer.

The Pivotal Role of this compound

This compound is a critical starting material in the synthesis of Pazopanib and its analogues. Its utility stems from its unique structural features:

  • A Primary Aryl Amine: The amino group provides a reactive handle for coupling with an activated pyrimidine ring, forming the core structure of the final compound.

  • A Sulfonamide Moiety: This group is known to be a key pharmacophore in many biologically active molecules and plays a significant role in the binding of Pazopanib to its target kinases.[5] The sulfonamide can be further derivatized to explore SAR.

  • A Methyl Group: The methyl group on the benzene ring influences the electronic properties and steric environment of the molecule, which can affect its biological activity.

The strategic importance of this building block lies in its versatility. By starting with this compound, researchers can readily access a diverse library of Pazopanib analogues by varying the other synthetic components.

Synthetic Strategy: A Modular Approach to Pazopanib Analogues

The synthesis of Pazopanib analogues can be approached in a modular fashion, typically involving the coupling of three key fragments. The following diagram illustrates a general synthetic workflow.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C cluster_3 Analogue Synthesis A 2,3-dimethyl-2H-indazol-6-amine Intermediate1 N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine A->Intermediate1 Coupling with B & Methylation B 2,4-Dichloropyrimidine B->Intermediate1 C This compound FinalProduct Pazopanib Analogue C->FinalProduct Intermediate1->FinalProduct Buchwald-Hartwig Coupling with C

Caption: General synthetic workflow for Pazopanib analogues.

Detailed Protocol: Synthesis of a Representative Pazopanib Analogue

This section provides a detailed, step-by-step protocol for the synthesis of a novel Pazopanib analogue: N-(5-(4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-ylamino)-2-methylphenyl)acetamide . In this analogue, the sulfonamide group of Pazopanib is replaced with an acetamide group, a common bioisosteric replacement strategy aimed at modifying physicochemical properties and potentially altering the biological activity profile.[6][7][8]

Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (Intermediate 1)

This intermediate is a common precursor for many Pazopanib analogues. Its synthesis has been well-documented in the literature.[9]

Materials:

  • 2,3-dimethyl-2H-indazol-6-amine

  • 2,4-dichloropyrimidine

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Methyl iodide

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2,3-dimethyl-2H-indazol-6-amine (1.0 eq) in DMSO, add triethylamine (1.2 eq).

  • Add 2,4-dichloropyrimidine (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and pour into ice water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (hexanes:ethyl acetate gradient) to afford N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

  • Dissolve the product from the previous step in acetone and add a solution of sodium hydroxide (1.5 eq) in water.

  • Add methyl iodide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give Intermediate 1 .

Rationale: The first part of this step involves a nucleophilic aromatic substitution reaction where the amino group of the indazole attacks the more reactive C4 position of 2,4-dichloropyrimidine. The subsequent methylation of the secondary amine is a standard procedure to introduce the methyl group present in the final Pazopanib scaffold.

Step 2: Synthesis of N-(3-amino-4-methylphenyl)acetamide (Intermediate 2)

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add pyridine (1.5 eq) to the suspension.

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, Intermediate 2 , can often be used in the next step without further purification.

Rationale: This step involves the acylation of the primary amine of this compound to form the corresponding acetamide. Pyridine acts as a base to neutralize the acetic acid byproduct.

Step 3: Synthesis of N-(5-(4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-ylamino)-2-methylphenyl)acetamide (Final Product)

This final step involves a Buchwald-Hartwig amination reaction to couple the two key intermediates.

Materials:

  • Intermediate 1

  • Intermediate 2

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask, add Intermediate 1 (1.0 eq), Intermediate 2 (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours under an argon atmosphere.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (DCM:methanol gradient) to afford the final Pazopanib analogue.

Rationale: The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. In this case, it facilitates the coupling of the aryl amine of Intermediate 2 with the chloro-pyrimidine of Intermediate 1, catalyzed by a palladium-phosphine complex.

Data Presentation and Characterization

The synthesized analogue should be thoroughly characterized to confirm its structure and purity.

Parameter Expected Result
Appearance White to off-white solid
Yield 40-60% (over 3 steps)
Purity (HPLC) >98%
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spectrometry (HRMS) Calculated m/z matches the observed m/z

Visualizing the Synthetic Pathway

The following diagram provides a visual representation of the synthetic protocol for the Pazopanib analogue.

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 Start1 2,3-dimethyl-2H-indazol-6-amine + 2,4-dichloropyrimidine Intermediate1 N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine Start1->Intermediate1 1. TEA, DMSO 2. NaOH, MeI FinalProduct N-(5-(4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-ylamino)-2-methylphenyl)acetamide Intermediate1->FinalProduct Buchwald-Hartwig Coupling Start2 This compound Intermediate2 N-(3-amino-4-methylphenyl)acetamide Start2->Intermediate2 Acetic anhydride, Pyridine Intermediate2->FinalProduct

Caption: Synthetic scheme for the representative Pazopanib analogue.

Conclusion and Future Directions

This application note has detailed the strategic importance of this compound in the synthesis of Pazopanib analogues and provided a comprehensive protocol for the preparation of a representative example. The modular nature of this synthetic approach allows for the rapid generation of diverse libraries of compounds for biological screening. Future work in this area could involve the exploration of a wider range of bioisosteric replacements for the sulfonamide moiety, as well as modifications to the indazole and pyrimidine cores, to further probe the structure-activity relationships of this important class of kinase inhibitors.

References

Application Notes and Protocols: Strategic Functionalization of the Amino Group in 3-Amino-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of synthetic strategies for the functionalization of the primary amino group of 3-Amino-4-methylbenzenesulfonamide. This molecule serves as a valuable scaffold in medicinal chemistry, and its derivatization is pivotal for the development of novel therapeutic agents. This document outlines the chemical rationale and provides step-by-step protocols for key transformations including N-acylation, N-sulfonylation, N-alkylation, and diazotization followed by azo coupling. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these methodologies. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative references.

Introduction: The Significance of the this compound Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties[1][2][3]. This compound is a particularly interesting starting material due to the presence of a reactive primary aromatic amine. This amino group offers a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles of drug candidates.

The strategic modification of this amino group can lead to the generation of libraries of novel compounds with potentially enhanced biological activities. For instance, derivatives of the structurally similar 3-amino-4-hydroxybenzenesulfonamide have been synthesized and investigated as inhibitors of carbonic anhydrases, which are important targets in cancer therapy[1][4]. This underscores the potential of N-functionalized this compound derivatives in drug discovery programs.

This guide will provide detailed protocols for the most common and synthetically useful transformations of the amino group of this compound, enabling researchers to efficiently generate diverse libraries of compounds for biological screening.

Core Functionalization Strategies

The nucleophilic nature of the primary amino group in this compound allows for a variety of functionalization reactions. The choice of reaction depends on the desired final compound and the intended biological target. The following sections detail the most pertinent of these transformations.

Diagram: Overview of Functionalization Pathways

Functionalization_Pathways A This compound B N-Acylated Derivative A->B Acylation (RCOCl, Pyridine) C N-Sulfonylated Derivative A->C Sulfonylation (RSO2Cl, Pyridine) D N-Alkylated Derivative A->D Alkylation (R-X or R-OH/catalyst) E Diazonium Salt A->E Diazotization (NaNO2, HCl, 0-5 °C) F Azo Compound E->F Azo Coupling (Activated Aromatic)

Caption: Key synthetic routes for the derivatization of this compound.

N-Acylation: Formation of Amides

N-acylation is a robust and widely used reaction to introduce an acyl group onto the amino moiety, forming a stable amide bond. This modification can significantly alter the electronic and steric properties of the molecule, influencing its binding to biological targets. The reaction typically proceeds via nucleophilic acyl substitution.

Rationale and Mechanistic Insight

The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A base, such as pyridine or triethylamine, is commonly used to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.

Diagram: General Workflow for N-Acylation

Acylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 3-Amino-4-methyl- benzenesulfonamide and Pyridine in DCM B Cool to 0 °C A->B C Add Acyl Chloride dropwise B->C D Stir at RT C->D E Wash with aq. HCl, NaHCO3, and brine D->E F Dry over Na2SO4 E->F G Concentrate in vacuo F->G H Recrystallize or Column Chromatography G->H

Caption: A typical experimental workflow for the N-acylation of an aromatic amine.

Detailed Experimental Protocol: Synthesis of N-(2-methyl-5-sulfamoylphenyl)acetamide

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath.

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Parameter Value Notes
Reactant Ratio Amine:Acyl Chloride:Base = 1:1.1:1.5A slight excess of the acylating agent and base ensures complete conversion.
Solvent Anhydrous Dichloromethane (DCM)A non-protic solvent is crucial to prevent reaction with the acyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Purification Recrystallization or Column ChromatographyChoice depends on the physical properties of the product.

N-Sulfonylation: Crafting Sulfonamide Linkages

N-sulfonylation introduces a sulfonyl group to the amino nitrogen, forming a new sulfonamide linkage. This is a powerful strategy for creating molecules with diverse pharmacological profiles, as the resulting N-arylsulfonamides can mimic transition states of enzymatic reactions.

Rationale and Mechanistic Considerations

Similar to acylation, N-sulfonylation is a nucleophilic substitution reaction where the amino group attacks the electrophilic sulfur atom of a sulfonyl chloride. The reaction is also typically carried out in the presence of a base to neutralize the generated HCl.

Detailed Experimental Protocol: Synthesis of N-(2-methyl-5-sulfamoylphenyl)benzenesulfonamide

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer.

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in pyridine (2.0 eq) and anhydrous DCM.

  • To this solution, add benzenesulfonyl chloride (1.1 eq) portion-wise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, dilute the mixture with DCM and wash with 1 M HCl to remove excess pyridine.

  • Subsequently, wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Value Notes
Reactant Ratio Amine:Sulfonyl Chloride:Base = 1:1.1:2.0A larger excess of base is sometimes required for less reactive sulfonyl chlorides.
Solvent Anhydrous Dichloromethane (DCM) / PyridinePyridine can act as both a base and a solvent.
Temperature Room TemperatureThe reaction is typically less exothermic than acylation.
Reaction Time 6-12 hoursSulfonylation is generally slower than acylation.
Purification Recrystallization or Column ChromatographyTo obtain a high-purity product.

N-Alkylation: Introducing Alkyl Substituents

N-alkylation of the amino group provides access to secondary and tertiary amines, which can have profoundly different biological activities and physicochemical properties compared to the primary amine precursor. Common methods include reaction with alkyl halides or reductive amination. A more modern and sustainable approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst.

Rationale for Catalytic N-Alkylation with Alcohols

The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers an atom-economical and environmentally friendly alternative to traditional N-alkylation methods[2]. In this process, a catalyst (often based on ruthenium or iridium) temporarily dehydrogenates the alcohol to an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amine. Water is the only byproduct.

Diagram: Catalytic Cycle of "Borrowing Hydrogen" N-Alkylation

Borrowing_Hydrogen A [M]-H (Catalyst-Hydride) C R-CH2OH (Alcohol) A->C Catalyst Turnover B [M] (Active Catalyst) B->A + H2 D R-CHO (Aldehyde) C->D - H2 F Ar-N=CHR (Imine) D->F + Ar-NH2 - H2O E Ar-NH2 (Amine) G Ar-NH-CH2R (Alkylated Amine) F->G + [M]-H G->B - [M]

Caption: Simplified catalytic cycle for the N-alkylation of an amine with an alcohol.

Detailed Experimental Protocol: Ruthenium-Catalyzed N-Benzylation

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • [Ru(p-cymene)Cl₂]₂ (2 mol%)

  • Potassium tert-butoxide (t-BuOK) (1.0 eq)

  • Toluene, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line or glovebox techniques.

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), [Ru(p-cymene)Cl₂]₂ (2 mol%), and potassium tert-butoxide (1.0 eq).

  • Add anhydrous toluene, followed by benzyl alcohol (1.2 eq).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-benzylated product.

Parameter Value Notes
Catalyst [Ru(p-cymene)Cl₂]₂Other ruthenium or iridium catalysts can also be effective.
Base Potassium tert-butoxide (t-BuOK)A strong base is typically required.
Solvent Anhydrous TolueneHigh-boiling, non-protic solvent.
Temperature 100-120 °CElevated temperatures are usually necessary for catalytic turnover.
Atmosphere Inert (N₂ or Ar)To prevent oxidation of the catalyst and reagents.

Diazotization and Azo Coupling: Accessing Azo Dyes and Diverse Functionalities

Diazotization of the primary aromatic amine group of this compound converts it into a highly versatile diazonium salt intermediate. These salts can undergo a variety of subsequent reactions, most notably azo coupling with electron-rich aromatic compounds to form brightly colored azo compounds, which have applications as dyes and potential biological activities.

Rationale and Critical Parameters

The diazotization reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl)[5]. The reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The resulting diazonium salt is a potent electrophile and can react with activated aromatic compounds (e.g., phenols, anilines) in an electrophilic aromatic substitution reaction to form an azo bridge (-N=N-).

Detailed Experimental Protocol: Synthesis of an Azo Dye

Part A: Diazotization

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, suspend this compound (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a small amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount more of the nitrite solution.

  • The resulting cold solution of the diazonium salt is used immediately in the next step. Caution: Do not isolate the diazonium salt as it can be explosive in the dry state.

Part B: Azo Coupling

Materials:

  • Diazonium salt solution from Part A

  • 2-Naphthol (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-naphthol (1.0 eq) in a cold aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the precipitated dye by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Parameter Value Notes
Temperature 0-5 °CCRITICAL for the stability of the diazonium salt.
Acid Hydrochloric Acid (HCl)A strong mineral acid is required.
Nitrite Source Sodium Nitrite (NaNO₂)Used to generate nitrous acid in situ.
Coupling Partner 2-NaphtholAn example of an electron-rich aromatic compound.
pH for Coupling AlkalineTo deprotonate the phenol and activate it for electrophilic attack.

Conclusion

The functionalization of the amino group in this compound offers a rich landscape for chemical exploration in the pursuit of novel bioactive molecules. The protocols detailed in this guide for N-acylation, N-sulfonylation, N-alkylation, and diazotization provide a solid foundation for researchers to synthesize a diverse array of derivatives. By understanding the underlying chemical principles and carefully controlling the reaction parameters, these methods can be reliably implemented and adapted to generate compound libraries for screening in various drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available p-toluenesulfonamide. The process involves:

  • Nitration: Electrophilic nitration of p-toluenesulfonamide to yield 3-nitro-4-methylbenzenesulfonamide.

  • Reduction: Reduction of the nitro group of 3-nitro-4-methylbenzenesulfonamide to the corresponding amine.

This guide is structured to address potential issues at each of these critical stages.

Synthesis_Pathway Start p-Toluenesulfonamide Intermediate 3-Nitro-4-methylbenzenesulfonamide Start->Intermediate Nitration (HNO₃/H₂SO₄) Final This compound Intermediate->Final Reduction

Caption: Overall synthetic route for this compound.

II. Step 1: Nitration of p-Toluenesulfonamide

This initial step involves the regioselective nitration of p-toluenesulfonamide. The methyl group is an ortho, para-director, while the sulfonamide group is a meta-director. The directing effects of these groups favor the introduction of the nitro group at the position ortho to the methyl group and meta to the sulfonamide group.

Frequently Asked Questions (FAQs): Nitration

Q1: What is the standard protocol for the nitration of p-toluenesulfonamide?

A1: A common method involves the use of a mixed acid system. A detailed protocol is as follows:

Experimental Protocol: Nitration of p-Toluenesulfonamide

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (3-5 equivalents) while maintaining the temperature below 10°C.

  • Reaction Setup: Dissolve p-toluenesulfonamide (1 equivalent) in a separate portion of concentrated sulfuric acid and cool the solution to 0-5°C.

  • Addition: Slowly add the pre-cooled nitrating mixture dropwise to the solution of p-toluenesulfonamide, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 3-nitro-4-methylbenzenesulfonamide, is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Q2: Why is it crucial to maintain a low temperature during the addition of the nitrating mixture?

A2: The nitration of aromatic compounds is a highly exothermic reaction.[1] Maintaining a low temperature is critical for several reasons:

  • To prevent dinitration: At higher temperatures, the reaction becomes less selective, and there is an increased risk of introducing a second nitro group onto the aromatic ring.

  • To minimize side reactions: Elevated temperatures can promote oxidation of the methyl group or other undesirable side reactions, leading to the formation of impurities and a lower yield.

Q3: What are the expected isomers from this reaction?

A3: The primary product is 3-nitro-4-methylbenzenesulfonamide. However, small amounts of other isomers may be formed. The directing effects of the methyl and sulfonamide groups strongly favor the desired isomer.

Troubleshooting Guide: Nitration
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 3-nitro-4-methylbenzenesulfonamide 1. Incomplete reaction. 2. Loss of product during work-up. 3. Suboptimal reaction temperature.1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure the product fully precipitates upon pouring onto ice. Use a sufficient amount of ice and allow adequate time for precipitation. 3. Strictly control the temperature during the addition of the nitrating mixture. A slight increase in temperature after addition may be necessary to drive the reaction to completion, but this should be carefully monitored.
Formation of a Dark Brown or Tarry Reaction Mixture 1. Reaction temperature was too high, leading to oxidation. 2. Impure starting materials.1. Ensure efficient cooling and slow, dropwise addition of the nitrating mixture. 2. Use high-purity p-toluenesulfonamide and concentrated acids.
Presence of Multiple Spots on TLC (Indicating Impurities) 1. Formation of isomeric byproducts. 2. Dinitration.1. The desired product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture. 2. Use a stoichiometric amount of nitric acid and maintain a low reaction temperature.

III. Step 2: Reduction of 3-Nitro-4-methylbenzenesulfonamide

The second step is the reduction of the nitro group to an amino group to yield the final product. Several reducing agents can be employed for this transformation, each with its own advantages and disadvantages.

Frequently Asked Questions (FAQs): Reduction

Q1: What are the common methods for reducing the aromatic nitro group in 3-nitro-4-methylbenzenesulfonamide?

A1: Several effective methods are available for the reduction of aromatic nitro compounds.[2][3] The choice of method often depends on the scale of the reaction, the available equipment, and the desired purity of the final product.

Reduction Method Reagents Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/CHigh yield, clean reaction, easy work-up.Requires specialized hydrogenation equipment, potential for catalyst poisoning.
Metal/Acid Reduction Fe / Acetic Acid or HClInexpensive, effective for a wide range of substrates.[3][4]Can be messy, requires filtration of iron salts, acidic conditions.
Metal/Acid Reduction SnCl₂ / HClMild conditions, good for sensitive substrates.[5]Stoichiometric amounts of tin salts are produced, which can be difficult to remove during work-up.[6]
Metal/Acid Reduction Zn / Acetic AcidMilder than Fe/HCl, effective.[2]Generates zinc salts that need to be removed.

Q2: Can you provide a detailed protocol for one of these reduction methods?

A2: The reduction using iron powder in acetic acid is a robust and commonly used method.

Experimental Protocol: Reduction with Fe/Acetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-4-methylbenzenesulfonamide (1 equivalent) and glacial acetic acid.

  • Addition of Iron: Heat the mixture to 70-80°C and add iron powder (3-5 equivalents) portion-wise to control the exothermic reaction.

  • Reaction: After the addition is complete, heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol or methanol.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. The residue can be dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to remove any remaining acetic acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Troubleshooting Guide: Reduction

Troubleshooting_Reduction Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction WorkupLoss Loss during Work-up? Start->WorkupLoss SideReactions Side Reactions? Start->SideReactions Sol_Incomplete Increase reaction time/temperature. Add more reducing agent. IncompleteReaction->Sol_Incomplete Yes Sol_Workup Optimize extraction pH. Ensure complete removal of metal salts. WorkupLoss->Sol_Workup Yes Sol_Side Check for over-reduction or side products. Consider a milder reducing agent. SideReactions->Sol_Side Yes

References

purification challenges of 3-Amino-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused, in-depth guide to overcoming the specific . As a Senior Application Scientist, my aim is to move beyond simple protocols, offering a narrative grounded in mechanistic principles and field-proven experience to ensure your success.

Introduction to 3-Amino-4-methylbenzenesulfonamide

This compound (CAS 6274-28-8) is a key building block in medicinal chemistry. Its structure features a basic aromatic amino group and a weakly acidic sulfonamide moiety, creating a unique chemical personality that presents distinct purification hurdles. Chief among these are the removal of positional isomers, residual starting materials, and colorimetric byproducts that can compromise the integrity of downstream applications.

This guide provides a structured, question-and-answer approach to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and purification strategies for this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are common:

  • Positional Isomers: Isomers such as 5-Amino-2-methylbenzenesulfonamide are frequent and often the most challenging to remove due to their very similar polarity and solubility profiles[1].

  • Starting Materials: Unreacted precursors or reagents from the synthesis.

  • Reaction Byproducts: These can include oxidized or coupled side-products, which often present as colored impurities.

  • Residual Solvents and Reagents: Inorganic salts or solvents used during the reaction or initial workup.

Q2: What is the best initial approach for purifying a crude sample?

A2: For most organic compounds, the most efficient first step is recrystallization . This technique leverages differences in solubility between your target compound and impurities at different temperatures. Given the polar nature of this compound, a moderately polar solvent or a solvent-antisolvent system is an excellent starting point. If recrystallization fails to remove closely-related impurities (like isomers), a more selective technique like column chromatography is warranted.

Q3: Can I use acid-base extraction to purify this compound?

A3: Absolutely. Acid-base extraction is a highly effective technique for this molecule due to its amphoteric nature. The aromatic amino group is basic and can be protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows you to "wash" away neutral organic impurities. Subsequently, neutralizing the aqueous layer with a base will precipitate your purified compound. This is an excellent method for removing non-basic impurities.[2][3]

Troubleshooting and In-Depth Protocols

This section provides detailed, step-by-step solutions to specific experimental problems you may encounter.

Issue 1: Recrystallization Failure - Poor Crystal Formation or Oiling Out
Q: I've tried to recrystallize my this compound, but it either "oils out" or no crystals form upon cooling. What's going wrong?

A: This is a classic recrystallization problem that usually points to an issue with solvent selection or cooling rate. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated and cools too quickly.

Causality: The goal of recrystallization is to find a solvent that dissolves the compound when hot but has poor solubility when cold. If the solubility difference is not significant, or if impurities suppress the crystal lattice formation, you will encounter these issues.

Protocol: Optimized Recrystallization Using a Solvent-Antisolvent System

This protocol is designed to provide a more controlled crystallization process, reducing the likelihood of oiling out. A common and effective pair for compounds like this is Ethanol and Water.

  • Dissolution: In an Erlenmeyer flask, dissolve your crude compound in the minimum amount of hot ethanol required for complete dissolution. Ethanol is the "good" solvent here.

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Induce Saturation: While the ethanol solution is still hot, add warm water dropwise (the "antisolvent" or "poor" solvent) until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Re-dissolution: Add a few more drops of hot ethanol until the cloudiness just disappears, ensuring you have a clear, saturated solution at high temperature.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Insulating the flask (e.g., with glass wool) can promote the formation of larger, purer crystals. Avoid placing it directly in an ice bath from a hot state.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water to remove residual ethanol.

  • Drying: Dry the purified crystals in a vacuum oven. The reported melting point is 176 °C; a sharp melting point close to this value is a good indicator of purity[4].

Data Presentation: Solvent Selection Guide

The choice of solvent is critical. The following table provides guidance on selecting appropriate solvents for recrystallization based on general principles of polarity.

SolventPolarity IndexBoiling Point (°C)Predicted Solubility (Hot)Predicted Solubility (Cold)Comments
Water10.2100LowVery LowGood as an antisolvent.
Ethanol5.278HighModerateA good primary solvent.
Methanol6.665HighModerateSimilar to ethanol, lower boiling point.
Acetone5.156HighHighMay not provide a sufficient solubility differential.
Ethyl Acetate4.477ModerateLowA potential single-solvent choice.
Dichloromethane3.440LowVery LowGenerally too nonpolar to be a good primary solvent.
Issue 2: Persistent Impurities After Recrystallization (e.g., Isomers)
Q: My TLC plate still shows multiple spots after recrystallization. How can I separate these closely-related impurities?

A: When impurities have very similar solubility profiles to your target compound (a common issue with positional isomers), recrystallization is often insufficient. In this scenario, column chromatography is the method of choice due to its superior resolving power.

Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. By carefully selecting these phases, you can exploit subtle differences in polarity to achieve separation. For sulfonamides, both normal-phase and reverse-phase chromatography can be effective.[5]

Visualization: General Purification Workflow

The following diagram illustrates a logical workflow for purifying crude this compound, starting with a bulk purification method and moving to a high-resolution technique if needed.

G cluster_0 Purification Strategy crude Crude Product ab_extraction Acid-Base Extraction (Removes neutral impurities) crude->ab_extraction  Optional Pre-purification recrystallization Recrystallization (Removes most impurities) crude->recrystallization ab_extraction->recrystallization tlc TLC Purity Check recrystallization->tlc pure Pure Product tlc->pure Single Spot impure Impure tlc->impure Multiple Spots chromatography Column Chromatography (Removes isomers) chromatography->pure impure->chromatography

Caption: A decision workflow for purifying this compound.

Protocol: Normal-Phase Column Chromatography

This protocol uses standard silica gel to separate the target compound from less polar and more polar impurities.

  • Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh) using a suitable solvent system (the mobile phase). A common slurry solvent is the initial mobile phase composition.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a nonpolar solvent and a moderately polar solvent. Begin with Hexane:Ethyl Acetate (e.g., 70:30 v/v) and optimize based on TLC analysis. The goal is to have your target compound with an Rf value of ~0.3.

  • Sample Loading: Dissolve your semi-pure compound in a minimum amount of the mobile phase or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading"). Carefully add the dried silica to the top of your column.

  • Elution: Begin eluting the column with your chosen mobile phase. For sulfonamides, a gradient elution can be highly effective.[5] You can gradually increase the polarity by slowly increasing the percentage of ethyl acetate (e.g., from 30% to 50%).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Combine and Evaporate: Combine the pure fractions (those containing only your target compound) and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization: Troubleshooting Chromatography

If your separation is poor, this decision tree can help you troubleshoot.

G cluster_1 Chromatography Troubleshooting start Poor Separation q1 Are spots too high on TLC (Rf > 0.5)? start->q1 a1 Decrease Mobile Phase Polarity (e.g., more Hexane) q1->a1 Yes q2 Are spots too low on TLC (Rf < 0.1)? q1->q2 No a2 Increase Mobile Phase Polarity (e.g., more Ethyl Acetate) q2->a2 Yes q3 Are spots streaking or overlapping? q2->q3 No a3 Try a different solvent system. Consider adding a small amount of acid/base (e.g., 0.1% acetic acid or triethylamine) to the mobile phase. q3->a3 Yes a4 Switch stationary phase (e.g., Alumina, C18 Reverse Phase) a3->a4 If problem persists

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Amino-4-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most widely adopted synthetic pathway is a two-step process starting from p-toluenesulfonamide.[1] The first step is the electrophilic nitration of the aromatic ring to introduce a nitro group, yielding 3-nitro-4-methylbenzenesulfonamide. The second step involves the reduction of this nitro group to an amine, affording the final product.[1] This route is favored due to the availability of the starting material and generally reliable reaction conditions.

Q2: How should I monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring both the nitration and reduction steps. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate, and product spots. Visualizing the spots under UV light will show the consumption of the starting material and the appearance of the product. For the reduction step, the disappearance of the yellow color associated with the nitro-intermediate is also a good visual indicator of progress.

Q3: What are the critical safety precautions I must take during this synthesis?

This synthesis involves several hazardous materials.

  • Nitration: The use of a concentrated nitric acid and sulfuric acid mixture is highly corrosive and the reaction is exothermic. Always perform the reaction in an ice bath to control the temperature and add reagents slowly.[1] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Reduction: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas. Ensure the system is properly purged with an inert gas (like nitrogen or argon) before and after the reaction. If using metal/acid reductions, the reaction can also be exothermic.[2]

  • General: The final product, this compound, is classified as a skin and eye irritant and may cause respiratory irritation.[3] Handle with care, avoiding inhalation and direct contact.

Troubleshooting Guide: Step-by-Step Synthesis Optimization

This section addresses specific issues you may encounter during the synthesis.

Part 1: Nitration of p-Toluenesulfonamide

The goal of this step is the regioselective introduction of a nitro group at the 3-position, ortho to the methyl group and meta to the sulfonamide group.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction p-Toluenesulfonamide p-Toluenesulfonamide 3-Nitro-4-methylbenzenesulfonamide 3-Nitro-4-methylbenzenesulfonamide p-Toluenesulfonamide->3-Nitro-4-methylbenzenesulfonamide HNO₃ / H₂SO₄ 0-10 °C Nitro_Intermediate 3-Nitro-4-methylbenzenesulfonamide Final_Product This compound Nitro_Intermediate->Final_Product Reducing Agent (e.g., Fe/HCl)

Caption: Synthetic workflow for this compound.

Q: My nitration reaction is yielding a dark, tar-like substance instead of a clean product. What is happening?

Probable Cause: This is a classic sign of an uncontrolled exothermic reaction. The nitration of aromatic compounds is highly exothermic. If the temperature rises too high, oxidative side reactions and decomposition of the starting material and product will occur, leading to charring.

Solution:

  • Strict Temperature Control: Maintain the temperature of the reaction mixture between 0-10°C throughout the addition of p-toluenesulfonamide to the cooled acid mixture.[1] Use an efficient ice/salt bath.

  • Slow, Portion-wise Addition: Do not add the p-toluenesulfonamide all at once. Add it in small portions over an extended period (e.g., 30-45 minutes), allowing the reaction to dissipate heat between additions.[1]

  • Efficient Stirring: Ensure vigorous stirring to promote even heat distribution and prevent localized "hot spots" from forming.

Q: My yield is low, and analysis shows a significant amount of unreacted p-toluenesulfonamide. How can I drive the reaction to completion?

Probable Cause: Insufficient nitrating agent or insufficient reaction time after the addition is complete. The p-toluenesulfonamide may also not be fully dissolved or suspended in the reaction medium.

Solution:

  • Check Stoichiometry: Ensure you are using a slight excess of nitric acid relative to the p-toluenesulfonamide.

  • Increase Post-Addition Stirring Time: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at the controlled temperature (or let it warm slowly to room temperature, as specified by the protocol) to ensure the reaction goes to completion. Monitor via TLC.

  • Acid Mixture Ratio: The ratio of sulfuric acid to nitric acid is critical. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Ensure a sufficient volume of sulfuric acid is used to act as both catalyst and solvent.

ParameterCondition ACondition B (Optimized)Rationale
Temperature Room Temperature0-10 °CPrevents oxidative side reactions and decomposition.[1]
Reagent Addition All at onceSlow, portion-wiseControls exothermicity and prevents localized overheating.
Stirring ModerateVigorousEnsures efficient heat transfer and homogenous reaction mixture.
Reaction Time 30 minutes1-2 hours post-additionDrives the reaction to completion.

Table 1. Optimization of Nitration Reaction Parameters.

Part 2: Reduction of 3-Nitro-4-methylbenzenesulfonamide

This step converts the electron-withdrawing nitro group into the electron-donating amino group. The choice of reducing agent is the most critical parameter to optimize.

G cluster_solutions Troubleshooting Steps start Start Reduction check_tlc Monitor by TLC: Is Nitro Spot Gone? start->check_tlc incomplete Problem: Incomplete Reaction check_tlc->incomplete No complete Reaction Complete: Proceed to Work-up check_tlc->complete Yes solution1 Extend reaction time at current temperature. incomplete->solution1 solution2 Gently warm the reaction (if thermally stable). incomplete->solution2 solution3 Add more reducing agent in small portions. incomplete->solution3

References

Technical Support Center: 3-Amino-4-methylbenzenesulfonamide Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. Some related compounds are known to be sensitive to air and light, so storing under an inert atmosphere (like argon or nitrogen) is a recommended best practice, though not always mandatory for short-term storage.[2]

Q2: Is this compound stable in aqueous solutions?

The stability in aqueous solutions is highly dependent on the pH. Sulfonamides, in general, are susceptible to hydrolysis under both acidic and basic conditions, although they are often more stable at neutral or slightly acidic pH.[3][4] For preparing stock solutions, consider using a buffered system if the experimental conditions allow, and always prepare fresh solutions for critical applications.

Q3: I've observed a color change in my sample over time. What could be the cause?

A color change, typically to a yellowish or brownish hue, is often an indication of oxidative degradation. The aromatic amine group (-NH2) is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents in your formulation.[5][6][7] This can lead to the formation of colored impurities like nitroso or nitro compounds.

Q4: What are the primary degradation pathways for this compound?

The two most probable degradation pathways are:

  • Oxidation of the 3-amino group: This can lead to the formation of nitroso, nitro, or azoxy derivatives.[5][8]

  • Hydrolysis of the sulfonamide group: This involves the cleavage of the sulfur-nitrogen bond to yield 3-amino-4-methylbenzenesulfonic acid and ammonia. This process can be catalyzed by acid or base.[9][10][11]

Troubleshooting Guide: Common Stability Issues

Issue 1: Inconsistent Results in HPLC Analysis
  • Symptom: You observe unexpected peaks, shifting retention times, or a decrease in the main peak area in your HPLC chromatograms, especially in older samples.

  • Potential Cause: This is a classic sign of degradation. The compound is likely breaking down into more polar or less polar impurities, depending on the degradation pathway.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-run the analysis with a freshly prepared standard of this compound. If the new standard gives a clean peak at the expected retention time, it confirms that your sample has degraded.

    • Investigate the Cause:

      • Review Sample Preparation: Was the sample dissolved in an appropriate solvent? Is the pH of the solution acidic or basic? As previously mentioned, extreme pH can cause hydrolysis.[3][9]

      • Check Storage Conditions: Was the sample solution stored at room temperature or exposed to light for an extended period? Photodegradation can occur even under ambient laboratory lighting.

    • Solution:

      • Always use freshly prepared solutions for analysis.

      • If solutions must be stored, keep them refrigerated or frozen, and protected from light in amber vials.

      • Develop a stability-indicating HPLC method to separate and quantify the main compound from its degradation products.[12][13][14][15]

Issue 2: Poor Solubility or Precipitation in Formulation
  • Symptom: The compound initially dissolves but then precipitates out of your formulation over time.

  • Potential Cause: This could be due to a change in the chemical nature of the compound through degradation. For example, the hydrolysis of the sulfonamide to a sulfonic acid derivative can alter its solubility profile.

  • Troubleshooting Steps:

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like FTIR or Mass Spectrometry to identify if it is the parent compound or a degradant.

    • Conduct a pH Study: The solubility of this compound, with its basic amino group and acidic sulfonamide proton, will be pH-dependent. Determine the pH at which your formulation is buffered and see if this is close to the pKa of the compound, which can affect solubility.

    • Evaluate Excipient Compatibility: Certain excipients can promote degradation. For instance, oxidizing excipients could accelerate the degradation of the amino group.

Predicted Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways are proposed for this compound under forced degradation conditions.

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A 3-Amino-4-methyl- benzenesulfonamide B 3-Amino-4-methyl- benzenesulfonic acid A->B  Acid/Base  Hydrolysis (+ H2O) D 3-Nitroso-4-methyl- benzenesulfonamide A->D  Mild Oxidation  (e.g., H2O2, rt) C Ammonia E 3-Nitro-4-methyl- benzenesulfonamide D->E  Further  Oxidation

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[16]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 2 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 6 hours, protected from light.[5][6]

  • Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 24 hours. Then, prepare a 0.5 mg/mL solution.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis:

  • Dilute all stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a general-purpose method that should be optimized for your specific instrumentation and requirements.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Data Summary

The following table summarizes the typical conditions for forced degradation studies and the expected outcomes for this compound.

Stress ConditionReagent/ConditionDuration/TempExpected Major Degradation Product(s)
Acid Hydrolysis 1N HCl2h @ 60°C3-Amino-4-methylbenzenesulfonic acid
Base Hydrolysis 1N NaOH4h @ RT3-Amino-4-methylbenzenesulfonic acid
Oxidation 3% H₂O₂6h @ RT3-Nitroso/Nitro-4-methylbenzenesulfonamide
Thermal Dry Heat24h @ 105°CAcceleration of other degradation pathways
Photolytic UV light (254 nm)24h @ RTVarious photoproducts

Workflow for Stability Assessment

Caption: General workflow for assessing the stability of a compound.

References

Technical Support Center: Synthesis of 3-Amino-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with not just the steps, but the scientific reasoning behind them to ensure a successful synthesis.

Synthesis Overview: A Four-Step Approach

The synthesis of this compound is typically achieved through a four-step process starting from p-toluidine. This route is designed to control the regioselectivity of the chlorosulfonation step and protect the reactive amino group during the initial stages.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and validated solutions.

Step 1: Acetylation of p-Toluidine

Question: My N-acetyl-p-toluidine product is oily and difficult to crystallize. What is causing this and how can I fix it?

Answer: An oily product in this step is often due to the presence of unreacted starting materials or byproducts.

  • Cause 1: Incomplete Reaction. The acetylation may not have gone to completion. This can be due to insufficient acylating agent or suboptimal reaction conditions.

  • Solution 1: Ensure you are using a slight excess of the acetylating agent (acetic anhydride or acetyl chloride)[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the p-toluidine spot is no longer visible. If the reaction has stalled, a small additional amount of the acylating agent can be introduced.

  • Cause 2: Residual Acetic Acid. If acetic anhydride is used, residual acetic acid from the reaction or as an impurity in the anhydride can lead to an oily product[2].

  • Solution 2: Thoroughly wash the crude product with cold water during vacuum filtration to remove any remaining acetic acid[2]. A wash with a dilute sodium bicarbonate solution can also be employed to neutralize and remove the acid, followed by another water wash.

  • Cause 3: Presence of Water. If using acetyl chloride, it is highly reactive and will hydrolyze in the presence of water, reducing its effectiveness.

  • Solution 3: Ensure all glassware is thoroughly dried and use an anhydrous solvent if the reaction is performed in one. Handle acetyl chloride with care to prevent exposure to atmospheric moisture.

Question: The yield of my N-acetyl-p-toluidine is consistently low. How can I improve it?

Answer: Low yield can stem from several factors, from reaction conditions to product loss during workup.

  • Cause 1: Suboptimal pH. The acetylation of an amine is sensitive to pH. In a highly acidic solution, the amine is protonated and becomes non-nucleophilic.

  • Solution 1: The reaction is often performed in the presence of a base like sodium acetate, which acts as a buffer to neutralize the acid byproduct (acetic acid or HCl) and maintain a favorable pH for the reaction to proceed[1].

  • Cause 2: Product Loss During Recrystallization. N-acetyl-p-toluidine has some solubility in the recrystallization solvent, especially if an excessive volume is used.

  • Solution 2: Use a minimal amount of hot solvent (e.g., an ethanol/water mixture) to dissolve the crude product for recrystallization. Ensure the solution is fully cooled, preferably in an ice bath, to maximize precipitation before filtration[1].

Step 2: Chlorosulfonation of N-acetyl-p-toluidine

Question: During chlorosulfonation, my reaction mixture turns dark and I get a low yield of the desired 3-acetamido-4-methylbenzenesulfonyl chloride. What is happening?

Answer: The chlorosulfonation of aromatic compounds is a strong electrophilic aromatic substitution and can be prone to side reactions and degradation if not carefully controlled.

  • Cause 1: Reaction Temperature is Too High. Chlorosulfonic acid is a very reactive and harsh reagent. High temperatures can lead to charring and the formation of polysulfonated byproducts.

  • Solution 1: The reaction should be performed at a low temperature, typically between 0-5°C, with careful monitoring. The N-acetyl-p-toluidine should be added portion-wise to the chlorosulfonic acid to control the initial exotherm[3].

  • Cause 2: Moisture Contamination. Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl. The presence of water will consume the reagent and can lead to undesired side reactions.

  • Solution 2: This reaction must be carried out under strictly anhydrous conditions. Use oven-dried glassware and protect the reaction from atmospheric moisture with a drying tube.

Question: After quenching the chlorosulfonation reaction with ice water, I have trouble isolating the product. It seems to be an oil or a sticky solid.

Answer: The product, 3-acetamido-4-methylbenzenesulfonyl chloride, is a reactive intermediate and can be prone to hydrolysis.

  • Cause 1: Hydrolysis of the Sulfonyl Chloride. The sulfonyl chloride group can hydrolyze back to the sulfonic acid in the presence of water, especially if the mixture is not kept cold or if the product is in contact with water for an extended period.

  • Solution 1: The quenching process should be done quickly and at a low temperature by carefully adding the reaction mixture to crushed ice. The precipitated product should be filtered off as soon as possible and washed with cold water to remove any remaining acid.

  • Cause 2: Incomplete Precipitation. The product may have some solubility in the acidic aqueous mixture.

  • Solution 2: Ensure the mixture is thoroughly cold to minimize solubility. After filtration, the aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product, although this complicates the procedure.

Step 3: Amination of 3-acetamido-4-methylbenzenesulfonyl chloride

Question: The amination of my sulfonyl chloride with aqueous ammonia gives a poor yield. What are the common pitfalls?

Answer: Low yields in this step can be due to competing reactions or loss of product.

  • Cause 1: Hydrolysis of the Sulfonyl Chloride. As in the previous step, the sulfonyl chloride is susceptible to hydrolysis, which will be in competition with the desired amination reaction.

  • Solution 1: Use a concentrated solution of aqueous ammonia and add the sulfonyl chloride to it, rather than the other way around. This ensures an excess of the amine nucleophile is present to favor amination over hydrolysis. Keep the reaction temperature low initially and then allow it to warm to room temperature.

  • Cause 2: Product is Soluble in the Reaction Mixture. The resulting sulfonamide may have some solubility in the aqueous reaction mixture.

  • Solution 2: After the reaction is complete, acidifying the solution with a mineral acid (like HCl) will protonate any remaining ammonia and precipitate the sulfonamide product, which is typically less soluble in acidic conditions.

Step 4: Hydrolysis of 3-acetamido-4-methylbenzenesulfonamide

Question: I am having trouble removing the acetyl protecting group. The hydrolysis is either incomplete or leads to decomposition.

Answer: The deprotection of the acetamido group requires careful control of conditions to avoid cleaving the sulfonamide bond.

  • Cause 1: Hydrolysis Conditions are Too Mild. The amide bond of the acetamido group is stable and requires forcing conditions to hydrolyze.

  • Solution 1: Acid-catalyzed hydrolysis is typically employed. Refluxing the 3-acetamido-4-methylbenzenesulfonamide in an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid is a common method[3][4]. The reaction progress should be monitored by TLC.

  • Cause 2: Hydrolysis Conditions are Too Harsh. Very harsh acidic conditions can potentially lead to the hydrolysis of the sulfonamide group itself, although this is generally more resistant to cleavage than the acetamido group.

  • Solution 2: Use a moderate concentration of acid (e.g., 2-4 M HCl) and carefully control the reflux time. If decomposition is observed, consider alternative deprotection methods. For sensitive substrates, base-catalyzed hydrolysis can be an option, though it may be slower[4].

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group of p-toluidine in the first step?

A1: The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution. If left unprotected, the chlorosulfonation step would likely lead to a mixture of products, including substitution at the ortho position to the amino group, and potential oxidation or other side reactions involving the amino group itself. Acetylation converts the amino group into a less activating acetamido group (-NHCOCH₃), which directs the incoming sulfonyl chloride group primarily to the desired ortho position, which is meta to the methyl group[3].

Q2: What are the key safety precautions for this synthesis?

A2: This synthesis involves several hazardous reagents.

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Acetyl chloride is also corrosive and moisture-sensitive.

  • The use of strong acids and bases requires care to avoid skin and eye contact.

  • Always add reagents slowly and with cooling, especially during the chlorosulfonation step and when quenching reactions.

Q3: How can I purify the final product, this compound?

A3: The final product can often be purified by recrystallization. A common technique for sulfonamides is to dissolve the crude product in a dilute aqueous base (like NaOH solution) to form the water-soluble sodium salt. The solution can then be filtered to remove any insoluble impurities. The free sulfonamide is then reprecipitated by the addition of acid[5][6]. This acid-base purification is very effective for removing non-acidic impurities.

Q4: What analytical techniques are best for monitoring the reaction and confirming the product structure?

A4:

  • Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of each reaction step by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. The chemical shifts and coupling patterns will verify the correct substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups at each stage, such as the N-H and C=O stretches of the acetamido group, and the characteristic S=O stretches of the sulfonamide.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and for quantifying any impurities[7].

Visualizing the Synthesis and Troubleshooting

The following diagram illustrates the synthetic workflow and highlights key areas for troubleshooting.

Synthesis_Troubleshooting cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Chlorosulfonation cluster_step3 Step 3: Amination cluster_step4 Step 4: Hydrolysis p_toluidine p-Toluidine aceto_p_toluidide N-acetyl-p-toluidide p_toluidine->aceto_p_toluidide Acetic Anhydride, NaOAc trouble1 Issue: Oily Product - Incomplete reaction - Residual acetic acid aceto_p_toluidide->trouble1 sulfonyl_chloride 3-acetamido-4-methyl- benzenesulfonyl chloride aceto_p_toluidide->sulfonyl_chloride ClSO3H, 0-5°C trouble2 Issue: Low Yield/Dark Color - High temperature - Moisture contamination sulfonyl_chloride->trouble2 sulfonamide 3-acetamido-4-methyl- benzenesulfonamide sulfonyl_chloride->sulfonamide Conc. NH4OH trouble3 Issue: Low Yield - Hydrolysis of sulfonyl chloride sulfonamide->trouble3 final_product 3-Amino-4-methyl- benzenesulfonamide sulfonamide->final_product Aq. HCl, Reflux trouble4 Issue: Incomplete Reaction - Insufficient acid/reflux time final_product->trouble4

Synthetic pathway and common troubleshooting points.

References

Technical Support Center: 3-Amino-4-methylbenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Amino-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address common challenges related to byproduct formation. Our goal is to provide you with the expertise and insights needed to optimize your synthetic routes, improve yield and purity, and confidently identify and mitigate common impurities.

Section 1: Understanding the Reactivity of this compound

This compound is a substituted aniline derivative containing two primary reactive sites: the aromatic amino group (-NH₂) and the sulfonamide group (-SO₂NH₂). The interplay of these functional groups, along with the activating effect of the methyl group on the aromatic ring, dictates its reactivity and the potential for byproduct formation. The amino group is a nucleophile and can be readily diazotized, acylated, or alkylated. The sulfonamide group's nitrogen is also nucleophilic, albeit less so than the aromatic amine, and can participate in reactions under certain conditions.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Diazotization and Sandmeyer Reactions

The conversion of the amino group to a diazonium salt is a cornerstone of this molecule's synthetic utility, often as a precursor to Sandmeyer and related reactions. However, this step is sensitive to reaction conditions and can be a significant source of impurities.

Q1: I am performing a Sandmeyer reaction (e.g., cyanation or halogenation) with diazotized this compound, and my yield is low with several unidentified byproducts. What are the likely side reactions?

A1: Low yields and the presence of byproducts in Sandmeyer reactions often stem from the instability of the diazonium salt and competing side reactions. Here are the most common culprits:

  • Phenol Formation: The diazonium salt can react with water in the reaction mixture to produce 3-hydroxy-4-methylbenzenesulfonamide. This is particularly prevalent if the reaction temperature is not strictly controlled and rises above 5-10 °C.

  • Azo Coupling (Dimerization): The highly reactive diazonium salt can couple with unreacted this compound to form an azo dye, specifically a dimer like 3,3'-dimethyl-4,4'-bis(sulfonamido)azobenzene. This typically results in a brightly colored impurity.

  • Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts, such as 3,3'-dimethyl-4,4'-bis(sulfonamido)biphenyl, through the coupling of two aryl radicals.[1]

  • Triazene Formation: If the pH of the diazotization medium is not sufficiently acidic, the diazonium salt can react with the starting amine to form a triazene.[2] This is often a reversible reaction, but the triazene can be a persistent impurity.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the temperature of the diazotization and Sandmeyer reaction at 0-5 °C using an ice-salt bath to minimize the decomposition of the diazonium salt to the corresponding phenol.

  • Control of Stoichiometry: Ensure a slight excess of the diazotizing agent (e.g., sodium nitrite) to drive the reaction to completion and minimize the amount of unreacted starting amine, which can lead to azo coupling.

  • Acidic Conditions: The diazotization should be carried out in a strongly acidic medium (e.g., HCl, H₂SO₄) to prevent the formation of triazenes.

  • Immediate Use of Diazonium Salt: The diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction to avoid decomposition.

Q2: My product from a Sandmeyer reaction is highly colored (orange/red). What is the likely cause and how can I remove the color?

A2: An orange or red coloration is a strong indication of the formation of an azo dye byproduct from the coupling of the diazonium salt with the starting amine or other electron-rich aromatic species.

Identification and Removal:

  • Identification: This byproduct can be identified by UV-Vis spectroscopy, which will show a characteristic absorption in the visible region. LC-MS can also be used to identify the molecular weight of the colored impurity.

  • Removal:

    • Recrystallization: Azo dyes often have different solubility profiles than the desired product and can frequently be removed by recrystallization from a suitable solvent system.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the colored impurity.

    • Activated Carbon Treatment: In some cases, treating a solution of the crude product with activated charcoal can help to adsorb the colored impurities.

N-Functionalization Reactions (Acylation, Alkylation)

Q3: I am trying to selectively acylate the aromatic amino group of this compound, but I am observing a second product. What could it be?

A3: While the aromatic amino group is more nucleophilic and will react preferentially, the sulfonamide nitrogen can also be acylated, especially if a strong acylating agent and a base are used, or under forcing conditions (e.g., high temperature). The likely byproduct is the di-acylated product where both the amino and the sulfonamide groups have been acylated. A similar phenomenon has been observed in the related compound 3-amino-4-hydroxybenzenesulfonamide, which upon treatment with acetic anhydride, yielded an N-acetylated product where both the amino and sulfonamide groups were acetylated.[3]

Troubleshooting Steps to Enhance Selectivity:

  • Milder Reaction Conditions: Use a less reactive acylating agent and avoid high temperatures.

  • Stoichiometric Control: Use a stoichiometric amount (or a slight excess) of the acylating agent relative to the this compound.

  • pH Control: In some cases, controlling the pH can help to protonate the less basic sulfonamide nitrogen, thereby reducing its nucleophilicity and favoring mono-acylation at the aromatic amino group.

Section 3: Byproduct Identification and Characterization

Q4: How can I identify the common byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.

Byproduct Analytical Techniques for Identification Expected Observations
3-Hydroxy-4-methylbenzenesulfonamide LC-MS: Molecular ion corresponding to C₇H₉NO₃S (m/z 187.03).
¹H NMR: Appearance of a phenolic -OH proton signal, and shifts in the aromatic proton signals compared to the starting material.
Azo Dimer LC-MS: Molecular ion corresponding to C₁₄H₁₆N₄O₄S₂ (m/z 384.06).
UV-Vis: Strong absorption in the visible region (typically 400-500 nm).
¹H NMR: Complex aromatic region with signals corresponding to two distinct aromatic rings.
Biaryl Dimer LC-MS: Molecular ion corresponding to C₁₄H₁₈N₂O₄S₂ (m/z 354.07).
¹H NMR: A complex set of signals in the aromatic region, often with a loss of symmetry compared to the starting material.
Di-acylated Product LC-MS: Molecular ion corresponding to the addition of two acyl groups to the starting material.
¹H NMR: Disappearance of the -NH₂ protons and the sulfonamide -NH₂ protons, and the appearance of signals corresponding to the acyl groups.

Section 4: Experimental Protocols

Protocol 1: Diazotization of this compound for Sandmeyer Reaction

This protocol provides a general procedure for the formation of the diazonium salt, which is a critical intermediate.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1 equivalent of this compound in a mixture of water and 2.5-3 equivalents of concentrated HCl.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of the amine hydrochloride, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 15-20 minutes at 0-5 °C. The resulting clear or slightly yellow solution contains the diazonium salt.

  • Use the diazonium salt solution immediately in the subsequent Sandmeyer reaction.

Section 5: Visualizing Byproduct Formation

The following diagrams illustrate the key reaction pathways leading to desired products and common byproducts.

Byproduct_Formation start 3-Amino-4-methyl- benzenesulfonamide diazo Diazonium Salt start->diazo NaNO₂, H⁺ (0-5 °C) product Desired Product (e.g., from Sandmeyer) diazo->product CuX/CuCN phenol Phenol Byproduct (3-Hydroxy-4-methyl- benzenesulfonamide) diazo->phenol H₂O, Δ azo Azo Dimer Byproduct diazo->azo + Unreacted Amine biaryl Biaryl Dimer Byproduct diazo->biaryl Radical Coupling

Caption: Formation of the diazonium salt and subsequent reaction pathways.

Acylation_Byproducts start 3-Amino-4-methyl- benzenesulfonamide mono_acylated Mono-acylated Product (at -NH₂) start->mono_acylated Acylating Agent (Mild Conditions) di_acylated Di-acylated Byproduct (at -NH₂ and -SO₂NH₂) start->di_acylated Acylating Agent (Forcing Conditions)

Caption: Selective acylation versus di-acylation byproduct formation.

References

Technical Support Center: Catalyst Selection for 3-Amino-4-methylbenzenesulfonamide Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-Amino-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the catalytic functionalization of this versatile building block. Our focus is to deliver field-proven insights and scientifically sound protocols to address the specific challenges you may encounter in your research.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably the oncology drug Pazopanib.[1][2] Its structure presents multiple reactive sites: a primary aromatic amine, a primary sulfonamide, and an activated aromatic ring. This multi-functionality allows for diverse derivatization but also necessitates careful catalyst selection and optimization of reaction conditions to achieve the desired chemoselectivity. This guide will primarily focus on the N-arylation of the amino group, a common and crucial transformation, and will also touch upon the functionalization of the sulfonamide moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems for the N-arylation of this compound?

A1: The two most prevalent and effective catalytic systems for the N-arylation of this compound and structurally similar anilines are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[3][4]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the method of choice due to its broad substrate scope, high efficiency, and milder reaction conditions compared to traditional Ullmann couplings.[5][6] The selection of the appropriate phosphine ligand is critical for success, especially given the steric hindrance from the ortho-methyl group.[7]

  • Copper-Catalyzed Ullmann Condensation: While often requiring higher temperatures, modern Ullmann-type reactions with appropriate ligands can be highly effective and offer a cost-effective alternative to palladium-based systems.[8][9] Ligands such as amino acids or diamines can significantly accelerate the reaction and improve yields.[10]

Q2: How does the ortho-methyl group on this compound influence catalyst selection?

A2: The ortho-methyl group introduces steric hindrance around the amino group, which can significantly impact the reaction rate and yield. To overcome this, bulky, electron-rich phosphine ligands are typically required in palladium-catalyzed systems.[11] These ligands promote the formation of the active monoligated palladium species, which is necessary for the oxidative addition and subsequent steps of the catalytic cycle to proceed efficiently with sterically demanding substrates.[11] For copper-catalyzed reactions, the choice of ligand is also crucial to facilitate the coupling with a hindered aniline.

Q3: Can I selectively functionalize the amino group without affecting the sulfonamide group?

A3: Yes, chemoselective N-arylation of the amino group is generally achievable. The primary aromatic amine is significantly more nucleophilic than the sulfonamide nitrogen under typical cross-coupling conditions. By carefully selecting the catalyst, base, and reaction temperature, you can favor the reaction at the amino group. For instance, in the synthesis of Pazopanib, the amino group of this compound is selectively coupled with a chloropyrimidine derivative.[1][12]

Q4: What are the options for functionalizing the sulfonamide group itself?

A4: While less common than N-arylation of the amino group, the sulfonamide moiety can be functionalized. Recent advances have demonstrated that the sulfonamide group can act as a directing group for C-H functionalization of the aromatic ring.[13][14] Additionally, methods exist for the conversion of primary sulfonamides into other functional groups, such as sulfinates, which can then be further derivatized.[15] These transformations typically require specific catalytic systems and reaction conditions that differ from those used for N-arylation.

Troubleshooting Guide

This section addresses common issues encountered during the functionalization of this compound in a question-and-answer format.

Problem 1: Low to no conversion in a Buchwald-Hartwig amination reaction.

  • Question: I am attempting an N-arylation of this compound with an aryl bromide using a palladium catalyst, but I am observing very low conversion. What are the likely causes and how can I troubleshoot this?

  • Answer: Low conversion in Buchwald-Hartwig aminations, especially with hindered anilines, can stem from several factors. Here is a systematic approach to troubleshooting:

    • Catalyst and Ligand Selection:

      • Inappropriate Ligand: The ortho-methyl group requires a sterically bulky and electron-rich phosphine ligand. Standard ligands like PPh₃ may not be effective. Consider using biaryl phosphine ligands such as XPhos, SPhos, or DavePhos, which are known to be effective for coupling hindered amines.[6][11]

      • Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents and reagents are anhydrous. The appearance of palladium black is a common indicator of catalyst decomposition.[16]

    • Base Selection:

      • Incorrect Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrate is base-sensitive, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, but this may require higher temperatures and longer reaction times.[7]

    • Reaction Temperature:

      • Insufficient Temperature: While many modern Buchwald-Hartwig reactions can proceed at lower temperatures, hindered substrates may require heating. Try incrementally increasing the reaction temperature, for example, from 80 °C to 110 °C.

    • Solvent Choice:

      • Poor Solvent: Toluene, dioxane, and THF are common solvents for these reactions. Ensure the chosen solvent is appropriate for the reaction temperature and dissolves all reactants.

Problem 2: Formation of significant side products.

  • Question: My N-arylation reaction is producing the desired product, but I am also observing significant amounts of hydrodehalogenation of my aryl halide and/or the formation of diarylated amine. How can I minimize these side reactions?

  • Answer: The formation of side products is a common challenge. Here’s how to address them:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be promoted by certain ligands and the presence of water.

      • Ligand Choice: Some phosphine ligands are more prone to promoting hydrodehalogenation. If this is a persistent issue, screening different classes of ligands, including N-heterocyclic carbene (NHC) ligands, may be beneficial.[17]

      • Anhydrous Conditions: Ensure your reaction is strictly anhydrous, as water can be a proton source for this side reaction.

    • Diarylation: The formation of a diarylated product can occur if the initially formed secondary amine is more reactive than the starting primary amine.

      • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the aniline can sometimes suppress diarylation.

      • Reaction Time and Temperature: Monitor the reaction progress closely by TLC or LC-MS. Stopping the reaction once the starting aryl halide is consumed can prevent further reaction to the diarylated product. Lowering the reaction temperature may also improve selectivity.

Problem 3: Difficulty in purifying the product from the catalyst and ligand.

  • Question: After my reaction, I am struggling to remove the palladium catalyst and phosphine ligand residues from my product during purification. What are some effective purification strategies?

  • Answer: Removing residual catalyst and ligands is crucial, especially in a pharmaceutical context.

    • Filtration through Silica Gel: A simple plug of silica gel can often remove a significant portion of the palladium and phosphine oxides.

    • Aqueous Washes: For basic products, an acidic wash can protonate the amine, allowing it to be extracted into the aqueous phase, leaving non-polar impurities in the organic layer. Subsequent basification and re-extraction can then isolate the purified product.

    • Specialized Scavengers: There are commercially available scavengers (e.g., thiol-functionalized silica) that can selectively bind to palladium and remove it from the reaction mixture.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general guideline for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(XPhos)G3]

  • XPhos (or other suitable biaryl phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.4 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add this compound (1 equivalent) and the aryl bromide (1.2 equivalents).

  • Add anhydrous toluene to the desired concentration (e.g., 0.1 M).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol provides a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-proline (or other suitable ligand, e.g., a diamine)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous DMSO or DMF

Procedure:

  • To a reaction vessel, add CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2 equivalents).

  • Add this compound (1 equivalent) and the aryl iodide (1.2 equivalents).

  • Add anhydrous DMSO to the desired concentration.

  • Heat the reaction mixture to 100-130 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Arylation of Hindered Anilines

Catalyst SystemTypical Catalyst LoadingLigandBaseTemperature (°C)AdvantagesDisadvantages
Palladium 0.5 - 5 mol%Biaryl Phosphines (e.g., XPhos, SPhos)NaOtBu, K₂CO₃, Cs₂CO₃80 - 120High yields, broad scope, milder conditionsHigher cost, sensitivity to air/moisture
Copper 5 - 20 mol%Amino Acids (e.g., L-proline), DiaminesK₂CO₃, K₃PO₄100 - 150Lower cost, robustHigher temperatures, may require specific ligands

Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(RNH2)]+X- Oxidative Addition Complex->Amine Coordination RNH2 Deprotonation Ar-Pd(II)(L)-NHR Amine Coordination->Deprotonation -HX (Base) Reductive Elimination Ar-NHR + Pd(0)L Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L caption Simplified Buchwald-Hartwig Catalytic Cycle

Caption: Simplified Buchwald-Hartwig Catalytic Cycle

Decision Workflow for Catalyst Selection

Catalyst_Selection start Start: N-arylation of This compound substrate_analysis Analyze Coupling Partner (Aryl Halide/Pseudohalide) start->substrate_analysis cost_consideration Consider Cost and Scalability substrate_analysis->cost_consideration pd_path Palladium Catalysis (Buchwald-Hartwig) cost_consideration->pd_path Higher Cost Acceptable cu_path Copper Catalysis (Ullmann) cost_consideration->cu_path Lower Cost Preferred ligand_screening_pd Screen Bulky Phosphine Ligands (e.g., XPhos, SPhos) pd_path->ligand_screening_pd ligand_screening_cu Screen Ligands (e.g., L-proline, Diamines) cu_path->ligand_screening_cu optimization Optimize Base, Solvent, and Temperature ligand_screening_pd->optimization ligand_screening_cu->optimization success Successful Coupling optimization->success caption Catalyst Selection Workflow

Caption: Catalyst Selection Workflow

References

Technical Support Center: Analytical Method Validation for 3-Amino-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 3-Amino-4-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the validation of analytical methods for this compound. The information presented here is grounded in established scientific principles and regulatory expectations, aiming to ensure the development of robust and reliable analytical procedures.

Introduction: The "Why" Behind Method Validation

Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1] For this compound, a key intermediate or impurity in various synthetic pathways, having a validated analytical method is paramount for ensuring product quality, safety, and efficacy.[2][3]

The process of validation demonstrates that the method consistently and reliably measures the analyte of interest. This is not merely a regulatory hurdle but a fundamental scientific necessity to ensure data integrity. The core parameters of method validation are guided by international standards such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5]

Chemical Structure of this compound

Structure of this compound

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Section 1: Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7] Selectivity is the ability to differentiate and quantify the analyte in the presence of other components.[8][9]

Question: My chromatogram shows co-eluting peaks with this compound. How can I improve specificity?

Answer: Co-elution is a common issue that compromises the specificity of a method. Here’s a systematic approach to troubleshoot and resolve this:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.

    • Adjust the pH: The retention of this compound, which has an amine group, is highly dependent on the pH of the mobile phase. Adjusting the pH can significantly change its retention time relative to interfering peaks.[10]

    • Modify the Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution.[11]

  • Modify the Stationary Phase:

    • Change the Column Chemistry: If you are using a standard C18 column, consider a different stationary phase like a C8, phenyl-hexyl, or a polar-embedded column. These offer different retention mechanisms that can resolve co-eluting peaks.[10]

    • Consider a Different Particle Size: Smaller particle size columns (e.g., sub-2 µm) can provide higher efficiency and better resolution.

  • Adjust Instrumental Parameters:

    • Gradient Optimization: If using a gradient method, adjust the slope of the gradient. A shallower gradient can improve the separation of closely eluting peaks.

    • Temperature Control: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.

Question: How do I demonstrate the specificity of my method during validation, especially for potential degradation products?

Answer: Demonstrating specificity requires a multi-faceted approach, particularly when considering degradation products. This is often achieved through forced degradation studies.[12]

Protocol for Forced Degradation Studies:

  • Stress Conditions: Subject a solution of this compound to various stress conditions to intentionally induce degradation.[13][14] Common conditions include:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis of Stressed Samples: Analyze the stressed samples using your developed method.

  • Evaluation of Results:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of degradation products. The peak should be spectrally homogeneous.

    • Resolution: Ensure that the main peak is well-resolved from all degradation peaks. The resolution factor (Rs) should ideally be greater than 1.5.

The goal is to show that your method can separate the intact analyte from any potential degradation products, thus proving its stability-indicating nature.[15][16]

Workflow for Forced Degradation Studies
Section 2: Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

Question: My calibration curve for this compound is non-linear at higher concentrations. What could be the cause and how can I fix it?

Answer: Non-linearity at higher concentrations is a frequent observation and can stem from several factors:

  • Detector Saturation: The most common cause is the saturation of the detector signal. When the concentration of the analyte is too high, the detector response may no longer be proportional.

    • Solution: Reduce the concentration of your highest calibration standard or dilute the sample to fall within the linear range of the detector.

  • Solubility Issues: this compound may have limited solubility in the mobile phase at high concentrations, leading to a plateau in the response.

    • Solution: Ensure that your highest standard is fully dissolved. You may need to adjust the diluent or the mobile phase composition to improve solubility.

  • Chromatographic Issues: Overloading the column with too much sample can lead to peak distortion and a non-linear response.[11]

    • Solution: Reduce the injection volume of your standards and samples.

Experimental Protocol for Establishing Linearity:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. The concentrations should span the expected range of the samples.

  • Analyze the Standards: Inject each standard in triplicate.

  • Construct the Calibration Curve: Plot the average peak area against the corresponding concentration.

  • Evaluate the Data: Perform a linear regression analysis. The correlation coefficient (r) should be ≥ 0.999, and the y-intercept should be close to zero.

Parameter Acceptance Criteria
Correlation Coefficient (r)≥ 0.999
Y-interceptClose to the origin
Residual PlotRandom distribution around zero
Section 3: Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value.[6] Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6]

Question: My recovery results for accuracy are consistently low. What are the potential causes?

Answer: Low recovery can be indicative of several issues throughout the analytical process:

  • Incomplete Sample Extraction: The analyte may not be fully extracted from the sample matrix.

    • Solution: Optimize your sample preparation procedure. This may involve changing the extraction solvent, increasing the extraction time, or using techniques like sonication or vortexing.

  • Analyte Instability: this compound may be degrading during sample preparation or analysis.

    • Solution: Investigate the stability of the analyte in the sample diluent and under the chromatographic conditions. You may need to use a different diluent or adjust the mobile phase pH to improve stability.

  • Adsorption to Surfaces: The analyte can adsorb to glassware, vials, or instrument components.

    • Solution: Use silanized glassware or vials to minimize adsorption. Also, ensure the HPLC system is well-passivated.

Question: I am observing high variability in my precision results (high %RSD). How can I improve the precision of my method?

Answer: High relative standard deviation (%RSD) indicates a lack of precision, which can be addressed by examining the following:

  • Inconsistent Sample Preparation: Variability in sample preparation is a major contributor to poor precision.

    • Solution: Ensure that all steps of the sample preparation are performed consistently. Use calibrated pipettes and balances, and ensure complete dissolution of the sample.

  • Instrumental Issues: Fluctuations in the HPLC system can lead to variability in peak areas.

    • Solution: Check for leaks in the system, ensure the pump is delivering a stable flow rate, and that the autosampler is injecting a consistent volume.[10] Regular system maintenance is crucial.

  • Integration Parameters: Inconsistent peak integration can significantly impact precision.

    • Solution: Optimize and fix the integration parameters in your chromatography data system (CDS). Avoid manual integration wherever possible.

Troubleshooting Poor Precision
Section 4: Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

Question: What parameters should I investigate for the robustness of an HPLC method for this compound?

Answer: A robustness study should evaluate the effect of small, deliberate changes to the method parameters. For a typical HPLC method, you should investigate:

  • Mobile Phase Composition: Vary the percentage of the organic modifier (e.g., ± 2%).

  • Mobile Phase pH: Adjust the pH by ± 0.2 units.

  • Column Temperature: Change the temperature by ± 5°C.

  • Flow Rate: Vary the flow rate by ± 10%.

  • Wavelength: Adjust the detection wavelength by ± 2 nm.

  • Different Columns: Use columns from different batches or manufacturers.

  • Different Instruments: If possible, run the method on a different HPLC system.

The results of the robustness study should show that these small variations do not significantly impact the analytical results, demonstrating the reliability of the method.

Conclusion

This technical support guide provides a framework for troubleshooting common issues encountered during the analytical method validation of this compound. By understanding the underlying scientific principles and following a systematic approach to problem-solving, researchers can develop and validate robust and reliable analytical methods that meet regulatory expectations and ensure the quality of their data.

References

Validation & Comparative

Comparative Structure-Activity Relationship of 3-Amino-4-methylbenzenesulfonamide Analogues as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogues of 3-Amino-4-methylbenzenesulfonamide, a key scaffold in the design of potent and selective enzyme inhibitors. Primarily targeting carbonic anhydrases (CAs), these compounds offer a rich field for therapeutic development against a range of diseases including glaucoma, epilepsy, and certain cancers.[1][2][3] This document will delve into the nuanced effects of structural modifications on inhibitory activity, supported by comparative data and detailed experimental protocols for researchers in drug discovery and development.

The Central Role of the Benzenesulfonamide Scaffold

The benzenesulfonamide group is a cornerstone of carbonic anhydrase inhibitors.[4] Its primary sulfonamide moiety (—SO₂NH₂) is the critical zinc-binding group, coordinating to the Zn²⁺ ion at the active site of the enzyme.[5] This interaction is fundamental to the inhibitory mechanism. The aromatic ring serves as a scaffold for substitutions that can profoundly influence the compound's affinity and selectivity for different CA isoforms. The 3-amino and 4-methyl substitutions on the benzenesulfonamide ring provide specific steric and electronic properties that serve as a foundation for further analogue design.

The general binding mode of a sulfonamide inhibitor within the carbonic anhydrase active site is a well-established principle, guiding the rational design of new derivatives.

Sulfonamide Inhibitor Sulfonamide Inhibitor Zn(II) ion Zn(II) ion Sulfonamide Inhibitor->Zn(II) ion Coordinates via SO2NH2 Thr199 Thr199 Sulfonamide Inhibitor->Thr199 H-bond with tail CA Active Site CA Active Site His94 His94 Zn(II) ion->His94 His96 His96 Zn(II) ion->His96 His119 His119 Zn(II) ion->His119

Caption: Generalized binding of a sulfonamide inhibitor to the CA active site.

Structure-Activity Relationship Analysis

The potency and selectivity of this compound analogues are dictated by the nature and position of substituents on the aromatic ring and modifications of the amino and sulfonamide groups.

Modifications of the Amino Group

The amino group at the 3-position offers a versatile handle for introducing various "tails" that can extend into different regions of the CA active site, thereby influencing isoform selectivity.[6]

  • Acylation and N-Arylation: Acylation or arylation of the amino group can lead to the introduction of moieties that form additional hydrogen bonds or van der Waals interactions with active site residues. For instance, the synthesis of N-aryl-β-alanine derivatives has been explored to enhance binding affinity.[2]

  • Diazotization: The amino group can be diazotized and coupled with other aromatic or heterocyclic systems to create extended structures. Diazobenzenesulfonamides have shown potent, and in some cases, isoform-selective inhibition of CAs.[2]

Substitutions on the Aromatic Ring

While the core topic is this compound, the principles of aromatic substitution from related benzenesulfonamides are highly relevant. The methyl group at the 4-position already provides a lipophilic contact point. Further substitutions can fine-tune the electronic and steric profile.

  • Introduction of Additional Groups: The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide, which can affect its binding affinity.

  • Ring Modifications: Replacing the benzene ring with other aromatic or heteroaromatic systems can lead to novel interactions with the enzyme's active site.

Modifications of the Sulfonamide Moiety

The primary sulfonamide is crucial for zinc binding. However, isosteric replacements like sulfamates (R-O-SO₂NH₂) and sulfamides (R-NH-SO₂NH₂) have been investigated.[4] These modifications can alter the binding geometry and pharmacokinetic properties of the inhibitors.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of representative benzenesulfonamide analogues against key human carbonic anhydrase (hCA) isoforms. The data is compiled from various studies to illustrate the impact of structural modifications. Note that direct comparisons should be made with caution due to variations in assay conditions between different studies.

Compound/Analogue TypeModificationTarget IsoformInhibition Constant (Kᵢ)Reference
Acetazolamide (Standard) -hCA I250 nM[7]
hCA II12 nM[7]
hCA IX25 nM[7]
hCA XII5.7 nM[7]
SLC-0111 Analogue 4b Dual-tail modificationhCA IX20.4 nM[7]
SLC-0111 Analogue 5a Dual-tail modificationhCA IX12.9 nM[7]
hCA XII26.6 nM[7]
SLC-0111 Analogue 5b Dual-tail modificationhCA IX18.2 nM[7]
hCA XII8.7 nM[7]
3-Amino-4-hydroxybenzenesulfonamide derivative 18 Dimeric structurehCA I0.0077 µM[8]
hCA II0.011 µM[8]
hCA IX0.015 µM[8]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The following is a detailed protocol for determining the inhibitory activity of this compound analogues against carbonic anhydrase using a colorimetric assay based on the hydrolysis of 4-nitrophenyl acetate (p-NPA).[9][10]

Materials and Reagents
  • Human or bovine carbonic anhydrase (e.g., from erythrocytes)

  • 4-Nitrophenyl acetate (p-NPA)

  • Test compounds (this compound analogues)

  • Acetazolamide (positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: DMSO or acetonitrile

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Preparation of Solutions
  • Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 with HCl.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C.

  • CA Working Solution: Immediately before use, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.

  • Inhibitor Stock Solutions: Prepare stock solutions of the test compounds and acetazolamide in DMSO.

Assay Procedure

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Serial Dilutions of Inhibitors Prepare Serial Dilutions of Inhibitors Prepare Reagents->Prepare Serial Dilutions of Inhibitors Add Assay Buffer to Wells Add Assay Buffer to Wells Prepare Serial Dilutions of Inhibitors->Add Assay Buffer to Wells Add Inhibitor/DMSO to Wells Add Inhibitor/DMSO to Wells Add Assay Buffer to Wells->Add Inhibitor/DMSO to Wells Add CA Working Solution Add CA Working Solution Add Inhibitor/DMSO to Wells->Add CA Working Solution Pre-incubate Pre-incubate Add CA Working Solution->Pre-incubate Add Substrate Solution Add Substrate Solution Pre-incubate->Add Substrate Solution Kinetic Reading Kinetic Reading Add Substrate Solution->Kinetic Reading Calculate Reaction Rates Calculate Reaction Rates Kinetic Reading->Calculate Reaction Rates Calculate % Inhibition Calculate % Inhibition Calculate Reaction Rates->Calculate % Inhibition Determine IC50/Ki Determine IC50/Ki Calculate % Inhibition->Determine IC50/Ki

Caption: Workflow for the carbonic anhydrase inhibition assay.

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Perform all measurements in triplicate.[10]

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[10]

Data Analysis
  • Calculate Reaction Rates (V): Determine the rate of reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor.[10]

  • Determine IC₅₀/Kᵢ: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel carbonic anhydrase inhibitors. The structure-activity relationships discussed herein highlight the critical role of substitutions at the 3-amino position and the potential for further optimization through modifications of the aromatic ring and the sulfonamide group. The provided experimental protocol offers a robust method for evaluating the inhibitory potency of newly synthesized analogues, facilitating the iterative process of drug design and discovery. Future efforts should focus on designing analogues with enhanced isoform selectivity to minimize off-target effects and improve therapeutic outcomes.

References

Validation of 3-Amino-4-methylbenzenesulfonamide as a Versatile Synthetic Intermediate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive validation of 3-Amino-4-methylbenzenesulfonamide's role as a key synthetic intermediate in drug discovery and development. We will move beyond theoretical discussions to present a comparative analysis grounded in experimental data, contrasting its performance with a structurally similar analogue, 3-Amino-4-hydroxybenzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about scaffold selection in the synthesis of novel sulfonamide-containing compounds.

Introduction: The Strategic Importance of the Aminobenzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including diuretics, anticonvulsants, and the celebrated COX-2 inhibitors.[1][2] The strategic placement of functional groups on the phenyl ring is a critical design element that dictates the final compound's physicochemical properties, reactivity, and biological activity.

This compound (C₇H₁₀N₂O₂S) is a bifunctional molecule featuring a nucleophilic amino group and a sulfonamide moiety, ortho to a methyl group.[3] This specific arrangement offers a valuable scaffold for building complex molecules. The methyl group, being electron-donating, subtly modulates the electronic properties of the aromatic ring and the reactivity of the adjacent amino group. Furthermore, its lipophilic nature can significantly influence the pharmacokinetic profile of the resulting derivatives.

This guide aims to validate its utility by:

  • Comparing its synthetic performance against a closely related intermediate, 3-Amino-4-hydroxybenzenesulfonamide.

  • Providing detailed, replicable experimental protocols for a model reaction.

  • Presenting comparative data to guide the rational selection of intermediates in drug design projects.

Comparative Intermediates: A Tale of Two Functional Groups

To objectively assess the performance of this compound, we have selected 3-Amino-4-hydroxybenzenesulfonamide as a comparator. This molecule is an excellent choice as it differs only by the substitution at the 4-position (methyl vs. hydroxyl), allowing for a direct evaluation of how this change impacts reactivity, synthesis, and the properties of the final product. The hydroxyl group introduces the potential for hydrogen bonding and different electronic effects compared to the methyl group.[4][5][6]

Physicochemical Properties of Starting Intermediates

A foundational aspect of any synthetic strategy is understanding the physical properties of the starting materials. These properties influence solvent selection, reaction conditions, and purification methods.

PropertyThis compound3-Amino-4-hydroxybenzenesulfonamideData Source
CAS Number 6274-28-898-32-8[3][6]
Molecular Formula C₇H₁₀N₂O₂SC₆H₈N₂O₃S[3][6]
Molecular Weight 186.23 g/mol 188.21 g/mol [3]
Appearance SolidSolidGeneral Knowledge
XLogP3-AA (cLogP) -0.6-0.1[3]
Hydrogen Bond Donors 23[3]
Hydrogen Bond Acceptors 34[3]

The key takeaway from this data is the difference in polarity and hydrogen bonding capability. The hydroxyl group in the comparator increases its capacity for hydrogen bonding, which can affect its solubility and interactions with biological targets. The methyl group in our primary intermediate contributes to a slightly lower calculated LogP, suggesting a nuanced difference in lipophilicity that can be exploited in drug design.

Synthetic Validation: Schiff Base Formation as a Model Reaction

To provide a direct comparison of synthetic utility, we will use the formation of a Schiff base (an imine) as a model reaction. This reaction involves the condensation of the primary amino group of the sulfonamide intermediate with an aromatic aldehyde. Schiff bases are not only crucial intermediates themselves but are also found in a variety of biologically active compounds.[4]

The general reaction scheme is presented below. The choice between the methyl and hydroxyl group at the 'R' position is the central variable in our comparative analysis.

G Intermediate Aminobenzenesulfonamide (R = -CH3 or -OH) Product Schiff Base Derivative (Target Molecule) Intermediate->Product + Aldehyde Aldehyde Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) Aldehyde->Product Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Product facilitates Solvent Solvent (e.g., Ethanol) Solvent->Product medium

Caption: General pathway for Schiff base synthesis.

Causality Behind Experimental Choices

The rationale for choosing Schiff base formation is its reliability and sensitivity to the electronic nature of the amine reactant. The nucleophilicity of the amino group is paramount for the initial attack on the aldehyde's carbonyl carbon. The electron-donating methyl group in this compound is expected to enhance the nucleophilicity of the ortho-amino group more effectively than the hydroxyl group, which has both resonance-donating and inductive-withdrawing effects. This may lead to faster reaction kinetics. However, the hydroxyl group's acidity in the comparator could necessitate base-catalyzed conditions or protection strategies in more complex syntheses, adding steps and potentially reducing overall yield.

Experimental Protocols & Comparative Data

The following protocols are designed to be self-validating, incorporating in-process checks (TLC) and concluding with robust characterization to confirm product identity and purity.

Experimental Workflow Visualization

The logical flow from starting materials to a fully characterized product is crucial for reproducibility.

G start Start reactants 1. Combine Intermediate, Aldehyde, & Ethanol in Flask start->reactants catalyst 2. Add Glacial Acetic Acid (Catalyst) reactants->catalyst reflux 3. Reflux Reaction Mixture (e.g., 2-4 hours) catalyst->reflux tlc 4. Monitor Reaction by TLC reflux->tlc tlc->reflux Incomplete workup 5. Cool to RT & Pour into Ice Water tlc->workup Complete filter 6. Filter Precipitate workup->filter wash 7. Wash Solid with Cold Water & Dry filter->wash characterize 8. Characterize Product (NMR, IR, MS, MP) wash->characterize end End characterize->end

Caption: Standard workflow for synthesis and validation.

Protocol 1: Synthesis of 4-((4-chlorobenzylidene)amino)-2-methylbenzenesulfonamide

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, ~3-4 drops)

  • Standard reflux apparatus, magnetic stirrer, TLC plates (Silica gel 60 F254), filtration equipment.

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.86 g, 10 mmol) in absolute ethanol (40 mL) with gentle warming.

  • To this clear solution, add 4-chlorobenzaldehyde (e.g., 1.48 g, 10.5 mmol).

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 3 hours.

  • Validation Step: Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting amine spot and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold water while stirring. A solid precipitate will form.

  • Collect the solid product by vacuum filtration, washing the filter cake with copious cold water to remove any unreacted aldehyde and catalyst.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Determine the yield, melting point, and obtain FT-IR, ¹H NMR, and Mass Spectra to confirm the structure.

Protocol 2: Comparative Synthesis of 4-((4-chlorobenzylidene)amino)-2-hydroxybenzenesulfonamide

This protocol is adapted from established methods for synthesizing derivatives from 3-amino-4-hydroxybenzenesulfonamide.[4][5]

Materials:

  • 3-Amino-4-hydroxybenzenesulfonamide (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)

  • Propan-2-ol (Isopropanol)

  • Standard reflux apparatus, magnetic stirrer, TLC plates, filtration equipment.

Procedure:

  • In a 100 mL round-bottom flask, suspend 3-Amino-4-hydroxybenzenesulfonamide (e.g., 1.88 g, 10 mmol) in propan-2-ol (50 mL). Causality Note: Propan-2-ol is often used for this analogue due to differing solubility profiles.

  • Add 4-chlorobenzaldehyde (e.g., 1.48 g, 10.5 mmol) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction is often self-catalyzed by the acidic phenol, but a drop of acetic acid can be added if needed. Maintain reflux for 1-2 hours.

  • Validation Step: Monitor the reaction via TLC as described in Protocol 1. Note any differences in reaction time.

  • Upon completion, cool the mixture. The product often crystallizes directly from the reaction mixture upon cooling.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold propan-2-ol.

  • Dry the product under vacuum.

  • Characterization: Perform the same characterization steps as in Protocol 1 for a direct comparison.

Anticipated Experimental Data & Comparison

The following table summarizes the expected outcomes from these validation experiments. This data provides a quantitative basis for comparing the two intermediates.

ParameterProduct from this compoundProduct from 3-Amino-4-hydroxybenzenesulfonamideJustification / Insight
Reaction Time ~3 hours~1-2 hoursThe phenolic proton in the hydroxy-analogue can act as an intramolecular catalyst, potentially speeding up the dehydration step of imine formation.
Yield Good to Excellent (e.g., 85-95%)Good to Excellent (e.g., 80-95%)Both reactions are generally high-yielding. The yield for the hydroxy-analogue might be slightly lower if side reactions or solubility issues arise.[4]
Product Purity High after simple precipitation/filtrationHigh, often crystallizes directlyThe hydroxy derivative's product may exhibit higher crystallinity, simplifying purification.
Product Solubility More soluble in moderately polar organic solventsLess soluble in nonpolar solvents; may require polar solvents like DMSO/DMFThe hydroxyl group significantly increases polarity and hydrogen bonding potential.
¹H NMR (Imine CH) Singlet ~8.6-8.9 ppmSinglet ~8.7-9.0 ppmThe electronic environment around the imine proton will be slightly different, leading to a small shift in the NMR spectrum.

Conclusion for the Field Professional

This guide validates This compound as a highly effective and versatile synthetic intermediate. Our comparative analysis demonstrates its robust performance in a standard Schiff base formation, yielding a high-purity product with excellent yield.

Key strategic takeaways for the drug development professional:

  • Predictable Reactivity: this compound offers predictable reactivity without the complicating factor of an acidic hydroxyl group, simplifying process development and scale-up.

  • Tunable Lipophilicity: The 4-methyl group provides a lipophilic handle that can be crucial for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a final drug candidate, potentially improving membrane permeability.

  • Alternative Scaffold: When compared to its 4-hydroxy analogue, it provides a clear alternative for scaffold hopping and structure-activity relationship (SAR) studies. If a target molecule requires reduced hydrogen bonding potential to minimize off-target effects or improve oral bioavailability, the methyl-substituted intermediate is the superior choice.

Ultimately, the selection between these two intermediates is a strategic decision driven by the specific goals of the research program. This compound is an indispensable tool in the medicinal chemist's arsenal, providing a reliable and tunable platform for the synthesis of next-generation sulfonamide-based therapeutics.

References

A Comparative Guide to 3-Amino-4-methylbenzenesulfonamide and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic placement of substituents on the aromatic ring dramatically influences the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of 3-Amino-4-methylbenzenesulfonamide and its key positional isomers, offering field-proven insights and experimental data to inform rational drug design and research.

Introduction: The Significance of Substituent Positioning

Benzenesulfonamides are recognized as privileged structures in drug discovery, largely due to the sulfonamide group's ability to act as a potent zinc-binding group. This characteristic is crucial for the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs), which are implicated in various physiological and pathological processes.[1][2] The diuretic, antiglaucoma, and antitumor activities of many sulfonamide drugs stem from this interaction.

The precise arrangement of functional groups—such as amino (-NH2) and methyl (-CH3) groups—on the benzenesulfonamide ring dictates the molecule's interaction with target enzymes and its overall druglikeness. This guide will dissect the structural, physicochemical, and biological nuances of five key isomers:

  • This compound

  • 4-Amino-3-methylbenzenesulfonamide

  • 5-Amino-2-methylbenzenesulfonamide

  • 2-Amino-5-methylbenzenesulfonamide

  • 4-Amino-2-methylbenzenesulfonamide

By understanding the distinct characteristics of each isomer, researchers can make more informed decisions in selecting scaffolds for inhibitor design and developing structure-activity relationships (SAR).

Molecular Structure and Physicochemical Properties: A Comparative Overview

All five isomers share the same molecular formula (C7H10N2O2S) and molecular weight (186.23 g/mol ), yet their spatial arrangement of substituents leads to distinct physical properties. These differences, summarized in the table below, can significantly impact solubility, crystal packing, and membrane permeability.

Property3-Amino-4-methyl-4-Amino-3-methyl-5-Amino-2-methyl-2-Amino-5-methyl-4-Amino-2-methyl-
CAS Number 6274-28-8[3]53297-70-4[4][5]6973-09-7[6][7]609-55-2[8][9]94109-57-6[10]
Melting Point (°C) Data not availableData not available163.0-172.0[11]165[9]Data not available
Calculated XLogP3 -0.6[3]Data not available0.2[12]0.6Data not available
Topological Polar Surface Area (Ų) 94.6[3]Data not available94.6[7][12]94.6[9]Data not available

Note: Experimental data for some isomers is limited in publicly available databases. The calculated properties provide a valuable predictive measure for lipophilicity (XLogP3) and potential for membrane transport (Topological Polar Surface Area).

The variation in melting points between 5-Amino-2-methylbenzenesulfonamide and 2-Amino-5-methylbenzenesulfonamide highlights how substituent placement affects intermolecular forces and crystal lattice energy. Similarly, the calculated lipophilicity (XLogP3) varies, suggesting differences in how these isomers will partition between aqueous and lipid environments, a critical factor for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthesis and Spectroscopic Characterization

The synthesis of these isomers typically involves multi-step processes starting from substituted toluenes or anilines. The choice of the synthetic route is dictated by the directing effects of the substituents on the aromatic ring during key reactions like sulfonation, chlorosulfonation, amination, and nitration/reduction sequences.

General Synthetic Workflow

A common strategy involves the chlorosulfonation of an appropriately substituted acetanilide, followed by amidation and subsequent deprotection of the acetyl group. The specific sequence of these steps is critical to achieving the desired isomeric purity.

Below is a generalized workflow illustrating the synthetic logic. The causality behind this multi-step process lies in protecting the reactive amino group as an acetanilide to prevent side reactions during the harsh chlorosulfonation step and to control its directing effect on the ring.

SynthesisWorkflow cluster_protection Protection cluster_sulfonation Sulfonamide Formation cluster_deprotection Deprotection A Substituted Aniline B Substituted Acetanilide A->B Ac2O C Chlorosulfonation (ClSO3H) B->C D Sulfonyl Chloride Intermediate C->D E Amidation (NH4OH) D->E F Protected Sulfonamide E->F G Acid/Base Hydrolysis F->G H Final Isomer G->H

Caption: Generalized synthetic workflow for aminobenzenesulfonamide isomers.

Spectroscopic Signatures

Distinguishing between these isomers relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative. The substitution pattern on the benzene ring creates unique spin-spin coupling patterns (splitting) and chemical shifts for the aromatic protons. For example, an isomer with two adjacent aromatic protons will show a doublet for each, whereas an isolated proton will appear as a singlet. The chemical shifts of the protons are influenced by the electronic effects (donating or withdrawing) of the adjacent substituents.

  • ¹³C NMR: The number of unique signals and their chemical shifts in the ¹³C NMR spectrum provides a fingerprint for each isomer, reflecting the symmetry and electronic environment of the carbon atoms in the molecule.

  • IR Spectroscopy: Infrared spectroscopy is useful for confirming the presence of key functional groups. Characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups (around 3300-3500 cm⁻¹), and the symmetric and asymmetric S=O stretching vibrations of the sulfonamide group (around 1160 and 1350 cm⁻¹), are expected for all isomers.[1]

Correlations between spectral data and Hammett substituent constants have shown that the electronic structure, dissociation equilibria, and spectral properties of substituted benzenesulfonamides are governed by the same underlying factors.[1]

Biological Activity: Carbonic Anhydrase Inhibition

The primary therapeutic relevance of benzenesulfonamides lies in their ability to inhibit carbonic anhydrases (CAs).[1] CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Different CA isoforms are expressed throughout the body, and their inhibition has therapeutic effects in various conditions. Notably, isoforms CA IX and XII are overexpressed in many tumors and are linked to tumor progression and hypoxia, making them important anticancer targets.[2][13][14]

The inhibitory potency and isoform selectivity of benzenesulfonamides are highly dependent on the substitution pattern of the aromatic ring.[13] The sulfonamide group (-SO2NH2) coordinates to the Zn(II) ion in the enzyme's active site, while the substituted benzene ring extends into the active site cavity, forming interactions with various amino acid residues.

  • Positional Influence: Studies on phenylethynylbenzenesulfonamide regioisomers demonstrated that the position of the sulfamoyl group dramatically influences isoform selectivity. para-substituted derivatives were effective against CA IX and XII, meta-substituted isomers inhibited CA I, IX, and XII, while ortho-substituted compounds were generally weaker inhibitors but showed some activity against CA XII.[13]

  • Structure-Activity Relationship (SAR): The amino and methyl groups of the isomers discussed here will influence the electronic properties of the sulfonamide group and create specific steric and hydrogen-bonding interactions within the active site. A compound like 5-Amino-2-methylbenzenesulfonamide , for instance, is known as a key intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor.[6][15] This highlights the pharmacological relevance of this specific substitution pattern.

The development of potent and selective CA inhibitors often involves exploring how different substituents can be positioned to maximize interactions with the hydrophilic and hydrophobic regions of the enzyme's active site, thereby enhancing affinity and selectivity for tumor-associated isoforms over ubiquitous cytosolic ones like CA I and II.[14][16]

Experimental Protocols

To facilitate further research, this section provides trusted, step-by-step methodologies for the synthesis and analysis of a representative isomer.

Protocol: Synthesis of 5-Amino-2-methylbenzenesulfonamide

This protocol is a representative example of the synthetic strategies employed for this class of compounds. The choice of starting material (2-methyl-5-nitroaniline) directly determines the final substitution pattern.

Objective: To synthesize 5-Amino-2-methylbenzenesulfonamide from 2-methyl-5-nitroaniline.

Pillar of Trustworthiness: Each step includes a rationale and a method for validation, ensuring the integrity of the process.

Methodology:

  • Diazotization of 2-methyl-5-nitroaniline:

    • Procedure: Dissolve 2-methyl-5-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Causality: This classic Sandmeyer reaction precursor step converts the primary amino group into a diazonium salt, which is an excellent leaving group and can be readily displaced.

    • Validation: The formation of the diazonium salt can be qualitatively checked using starch-iodide paper (a positive test indicates excess nitrous acid).

  • Sulfonylation:

    • Procedure: In a separate vessel, prepare a solution of sulfur dioxide in acetic acid, saturated at 0 °C, and add catalytic amounts of copper(I) chloride. Slowly add the cold diazonium salt solution to this mixture. Stir vigorously and allow the reaction to proceed at low temperature until nitrogen evolution ceases.

    • Causality: The diazonium group is replaced by a sulfonyl chloride group (-SO2Cl). Copper(I) chloride catalyzes this transformation.

    • Validation: Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of a new, less polar spot corresponding to the sulfonyl chloride.

  • Amidation:

    • Procedure: Carefully pour the reaction mixture onto crushed ice. The precipitated 2-methyl-5-nitrobenzenesulfonyl chloride is filtered, washed with cold water, and immediately used. Add the crude sulfonyl chloride portion-wise to chilled concentrated ammonium hydroxide. Stir until the reaction is complete.

    • Causality: The highly reactive sulfonyl chloride is converted to the stable sulfonamide by reaction with ammonia. The reaction is performed cold to minimize side reactions.

    • Validation: The product, 2-methyl-5-nitrobenzenesulfonamide, will precipitate from the solution. Its identity can be confirmed by melting point analysis and IR spectroscopy (presence of S=O and NO2 stretches).

  • Reduction of the Nitro Group:

    • Procedure: Suspend the 2-methyl-5-nitrobenzenesulfonamide in ethanol or water. Add a reducing agent such as tin(II) chloride in concentrated HCl, or perform catalytic hydrogenation (e.g., H2, Pd/C). Heat the reaction mixture as required.

    • Causality: The nitro group is selectively reduced to a primary amino group, yielding the final product.

    • Validation: The completion of the reaction is monitored by TLC. The final product, 5-Amino-2-methylbenzenesulfonamide, can be purified by recrystallization. Purity and identity are confirmed by HPLC, ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

The comparative analysis of this compound and its isomers reveals that subtle changes in substituent position lead to significant variations in physicochemical properties and, consequently, biological activity. While all isomers present a promising scaffold for engaging zinc metalloenzymes, their potential for isoform selectivity and favorable ADME profiles differs.

For researchers in drug development, this guide underscores the importance of systematic isomeric studies. The insights gained from comparing these closely related molecules can accelerate the design of more potent and selective inhibitors. Future research should focus on:

  • Systematic Biological Screening: Testing all isomers against a broad panel of carbonic anhydrase isoforms to build a comprehensive SAR dataset.

  • Co-crystallization Studies: Obtaining X-ray crystal structures of these isomers in complex with target enzymes (e.g., CA IX and XII) to visualize binding interactions and rationalize activity and selectivity.[2]

  • Pharmacokinetic Profiling: Evaluating the in vitro and in vivo ADME properties of the most promising isomers to assess their potential as drug candidates.

By leveraging the foundational data and experimental frameworks presented here, the scientific community can better exploit the rich chemical space of substituted benzenesulfonamides to develop next-generation therapeutics.

References

A Guide to the Spectroscopic Analysis of 3-Amino-4-methylbenzenesulfonamide and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic signatures of 3-Amino-4-methylbenzenesulfonamide and its key precursors, p-toluidine and p-toluenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document elucidates how techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) can be used to monitor the synthetic pathway and confirm the identity and purity of the final product.

Introduction: The Importance of Spectroscopic Verification

In the synthesis of pharmaceutical intermediates and active ingredients, rigorous analytical verification is paramount. This compound is a valuable building block in medicinal chemistry. Its synthesis from common starting materials like p-toluidine involves multiple steps that fundamentally alter the molecule's structure. Spectroscopic methods provide a non-destructive window into the molecular architecture, allowing for the unambiguous confirmation of these transformations. By comparing the spectra of the final product to its precursors, we can track the disappearance of starting functional groups and the appearance of new ones, ensuring the reaction has proceeded as intended. This guide explains the causality behind the spectral changes observed during a plausible synthesis of this compound.

A Plausible Synthetic Pathway

A logical and efficient route to synthesize this compound begins with p-toluenesulfonamide, which can be derived from p-toluidine. The key steps involve the introduction of a nitro group followed by its reduction to the target amino group. This pathway is chosen for its regiochemical control and high-yielding steps.

Synthetic_Pathway p_toluidine p-Toluidine (4-methylaniline) p_toluenesulfonamide p-Toluenesulfonamide p_toluidine->p_toluenesulfonamide  Sulfonylation   nitro_intermediate 4-Methyl-3-nitrobenzenesulfonamide p_toluenesulfonamide->nitro_intermediate  Nitration (HNO3/H2SO4)   final_product This compound nitro_intermediate->final_product  Reduction (e.g., Sn/HCl)  

Caption: Plausible synthetic route to this compound.

This guide will focus on the spectroscopic comparison between the key milestones of this synthesis: p-Toluidine , p-Toluenesulfonamide , and the final product, This compound .

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Expertise & Experience: FTIR spectroscopy is an indispensable tool for identifying functional groups within a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretching, bending). The transformation from an amine (p-toluidine) to a sulfonamide, and the subsequent introduction of another amino group, results in a highly distinct and predictable evolution of the IR spectrum.

FTIR Spectral Data Comparison
Functional Groupp-Toluidine (Precursor 1)[1][2]p-Toluenesulfonamide (Precursor 2)[3][4]This compound (Product)
N-H Stretch (Amine) 3430-3300 cm⁻¹ (two bands, primary amine)3350-3250 cm⁻¹ (two bands, sulfonamide)3450-3300 cm⁻¹ (two bands, primary amine) & 3350-3250 cm⁻¹ (sulfonamide)
C-H Stretch (Aromatic) 3100-3000 cm⁻¹3100-3000 cm⁻¹3100-3000 cm⁻¹
C-H Stretch (Alkyl) 2950-2850 cm⁻¹2950-2850 cm⁻¹2950-2850 cm⁻¹
S=O Stretch (Sulfonyl) N/A1350-1310 cm⁻¹ (asymmetric) & 1170-1150 cm⁻¹ (symmetric)1340-1300 cm⁻¹ (asymmetric) & 1160-1140 cm⁻¹ (symmetric)
C-N Stretch 1340-1250 cm⁻¹N/A (overlapped)1350-1250 cm⁻¹
S-N Stretch N/A~900 cm⁻¹~900 cm⁻¹
Aromatic C-H Bending 815 cm⁻¹ (para-disubstituted)815 cm⁻¹ (para-disubstituted)~850-800 cm⁻¹ (trisubstituted pattern)

Trustworthiness: The transition from p-toluidine to p-toluenesulfonamide is clearly marked by the disappearance of the characteristic primary amine N-H stretching bands and the appearance of the strong, distinctive S=O asymmetric and symmetric stretching bands.[3][4][5] The N-H stretches of the sulfonamide group (-SO₂NH₂) are also visible.

In the final product, This compound , we expect to see a combination of these features. The spectrum will be more complex, showing N-H stretching bands for both the newly introduced primary aromatic amine and the sulfonamide group. The powerful S=O stretches will remain a dominant feature. A crucial change occurs in the "fingerprint region" (below 1500 cm⁻¹). The out-of-plane (oop) C-H bending pattern will shift from a characteristic para-disubstituted signal (~815 cm⁻¹) to a pattern indicative of 1,2,4-trisubstitution.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Expertise & Experience: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR maps the unique carbon atoms. The changes in electron density and symmetry resulting from the addition of the electron-withdrawing sulfonamide group and the electron-donating amino group cause predictable shifts in the NMR signals.

¹H NMR Spectral Data Comparison
Proton Environmentp-Toluidine (Precursor 1)p-Toluenesulfonamide (Precursor 2)[1]This compound (Product)
-CH₃ ~2.2 ppm (s, 3H)~2.4 ppm (s, 3H)~2.1 ppm (s, 3H)
Aromatic H (ortho to -NH₂) ~6.6 ppm (d, 2H)N/AN/A
Aromatic H (meta to -NH₂) ~6.9 ppm (d, 2H)N/AN/A
Aromatic H (ortho to -SO₂NH₂) N/A~7.8 ppm (d, 2H)~7.2-7.6 ppm (complex multiplet, 3H total)
Aromatic H (meta to -SO₂NH₂) N/A~7.3 ppm (d, 2H)~7.2-7.6 ppm (complex multiplet, 3H total)
-NH₂ (Amine) ~3.5 ppm (s, broad, 2H)N/A~5.0 ppm (s, broad, 2H)
-SO₂NH₂ N/A~7.2 ppm (s, broad, 2H)~7.0 ppm (s, broad, 2H)

Trustworthiness:

  • From p-Toluidine to p-Toluenesulfonamide: The replacement of the electron-donating -NH₂ group with the strongly electron-withdrawing -SO₂NH₂ group causes a significant downfield shift of all aromatic protons. The two doublets of the para-substituted ring are clearly preserved, but move from ~6.6-6.9 ppm to ~7.3-7.8 ppm.[1] The methyl protons also experience a slight downfield shift. The broad amine proton signal is replaced by the sulfonamide proton signal.

  • From p-Toluenesulfonamide to this compound: The introduction of the -NH₂ group at the 3-position breaks the molecule's symmetry. This is the most critical change. The simple two-doublet pattern of the para-substituted ring will collapse into a more complex multiplet system for the three remaining aromatic protons.[7] We expect to see signals for a new, broad amine (-NH₂) peak, while retaining the sulfonamide (-SO₂NH₂) peak. The electron-donating nature of the new amino group will cause a slight upfield shift of the nearby aromatic protons compared to the nitro-intermediate.

¹³C NMR Spectral Data Comparison
Carbon Environmentp-Toluidine (Precursor 1)p-Toluenesulfonamide (Precursor 2)This compound (Product)
-CH₃ ~20 ppm~21 ppm~18 ppm
Aromatic (Substituted) C-NH₂: ~145 ppm, C-CH₃: ~127 ppmC-SO₂NH₂: ~143 ppm, C-CH₃: ~135 ppmC-NH₂: ~145 ppm, C-CH₃: ~125 ppm, C-SO₂NH₂: ~138 ppm
Aromatic (Unsubstituted) ~129 ppm, ~115 ppm~129 ppm, ~127 ppm6 unique signals expected (~110-140 ppm)

Trustworthiness: In ¹³C NMR, the number of signals in the aromatic region is a direct indicator of the molecule's symmetry. Both p-toluidine and p-toluenesulfonamide have a plane of symmetry, resulting in only four aromatic carbon signals. The final product, this compound, is asymmetric, and therefore, its spectrum should display six distinct signals for the six unique aromatic carbons.[6] This provides definitive proof of the 1,2,4-trisubstitution pattern.

Mass Spectrometry (MS) Analysis

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. Electron Ionization (EI) is a common technique where the molecule is fragmented, and the resulting charged fragments are detected.

Mass Spectrometry Data Comparison
CompoundMolecular Weight ( g/mol )Key Fragments (m/z)
p-Toluidine 107.15107 (M⁺) , 106 (M-H)⁺, 92 (M-CH₃)⁺
p-Toluenesulfonamide 171.22171 (M⁺) , 155 (M-NH₂)⁺, 91 (tropylium ion), 65
This compound 186.23186 (M⁺) , 106 [(M-SO₂NH₂)⁺, loss of sulfonamide], 91 (tropylium ion)

Trustworthiness: The molecular ion peak (M⁺) is the most direct piece of evidence. The progression from m/z 107 to 171 and finally to 186 confirms the addition of the required atoms at each stage. The fragmentation patterns are also diagnostic. For both sulfonamides, the loss of the sulfonamide moiety and the presence of the stable tropylium ion (m/z 91), characteristic of toluene derivatives, are expected.[1] The final product should show a prominent fragment at m/z 106, corresponding to the loss of the SO₂NH₂ group, leaving behind a 3-amino-4-methylphenyl cation.

Experimental Protocols & Workflows

General Spectroscopic Analysis Workflow

Spectroscopy_Workflow Sample Synthesized Sample (Crude or Purified) FTIR FTIR Analysis Sample->FTIR  Functional Groups   NMR NMR Analysis Sample->NMR  C-H Framework   MS MS Analysis Sample->MS  Molecular Weight & Fragmentation   Data Combine & Interpret Data FTIR->Data NMR->Data MS->Data Conclusion Confirm Structure & Purity Data->Conclusion

Caption: General workflow for spectroscopic verification of a synthesized compound.

Protocol 1: FTIR Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Protocol 2: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Insert the tube into the NMR spectrometer spinner and place it in the magnet.

  • Acquire ¹H and ¹³C spectra according to standard instrument parameters.

Protocol 3: Mass Spectrometry (Direct Infusion EI)
  • Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the ion source via a direct insertion probe or flow injection.

  • Acquire the mass spectrum in Electron Ionization (EI) mode, typically at 70 eV.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Conclusion

The spectroscopic journey from p-toluidine to this compound is characterized by a series of distinct and verifiable changes. FTIR confirms the introduction of the sulfonyl group and the presence of both amine and sulfonamide N-H bonds in the final product. Mass spectrometry validates the stepwise increase in molecular weight. Most definitively, NMR spectroscopy, particularly ¹³C NMR, confirms the loss of symmetry in the final product, providing incontrovertible evidence of the desired 1,2,4-trisubstituted aromatic ring. By systematically applying these analytical techniques, researchers can confidently track their synthesis, validate their intermediates, and certify the structure and purity of the final this compound product.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Amino-4-methylbenzenesulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic requires a deep understanding of its performance both in controlled laboratory settings (in vitro) and in complex biological systems (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a significant class of molecules: 3-Amino-4-methylbenzenesulfonamide-based compounds. These structures form the backbone of numerous potent inhibitors of carbonic anhydrases (CAs), enzymes that are increasingly recognized as critical targets in oncology.

The core of this guide will focus on elucidating the structure-activity relationships, detailing the experimental methodologies that underpin efficacy testing, and critically analyzing the correlation—and often, the disparity—between in vitro potency and in vivo therapeutic outcomes. We will use prominent examples such as SLC-0111 and indisulam (E7070) to illustrate these principles, providing a framework for evaluating novel candidates within this chemical class.

The Significance of the Sulfonamide Scaffold in Cancer Therapy

The sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, renowned for its ability to act as a zinc-binding group. This property is paramount to its inhibitory action against zinc-containing metalloenzymes like carbonic anhydrases.[1] In the context of cancer, certain CA isoforms, particularly the transmembrane proteins CA IX and CA XII, are highly overexpressed in solid tumors.[2][3] This overexpression is often a response to the hypoxic (low oxygen) and acidic microenvironment of the tumor, conditions that are linked to aggressive cancer phenotypes, metastasis, and resistance to therapy.[3][4]

By inhibiting CA IX and XII, sulfonamide-based drugs can disrupt the pH regulation of cancer cells, leading to intracellular acidification and a less acidic extracellular environment. This can impair tumor growth, survival, and invasion.[4][5] The this compound scaffold, in particular, has served as a valuable starting point for the development of potent and selective CA inhibitors.[6]

Part 1: In Vitro Efficacy Assessment—From Enzyme Inhibition to Cellular Effects

The initial evaluation of a drug candidate's potential begins with a series of in vitro assays designed to measure its direct effect on its molecular target and on cancer cells.

Enzymatic Inhibition Assays: Quantifying Target Engagement

The primary mechanism of action for many this compound-based compounds is the inhibition of carbonic anhydrase activity. A standard method to quantify this is the stopped-flow CO₂ hydration assay.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

  • Principle: This assay measures the catalytic rate of CO₂ hydration to bicarbonate and a proton by a CA enzyme. The resulting pH change is monitored using a pH indicator. The presence of an inhibitor will slow down this reaction.

  • Reagents:

    • Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

    • CO₂-saturated water

    • Buffer solution (e.g., Tris-HCl)

    • pH indicator (e.g., p-nitrophenol)

    • Test compound (dissolved in DMSO) and a known inhibitor (e.g., acetazolamide) as a positive control.

  • Procedure:

    • The enzyme and inhibitor are pre-incubated in the buffer.

    • This mixture is rapidly mixed with the CO₂-saturated solution in a stopped-flow spectrophotometer.

    • The change in absorbance of the pH indicator is monitored over a short period.

    • The initial rates of the reaction are calculated at various inhibitor concentrations.

  • Data Analysis: The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model. A lower Kᵢ value indicates a more potent inhibitor.

The causality behind this experimental choice lies in its ability to provide a direct, quantitative measure of the compound's affinity and inhibitory potency against specific CA isoforms. This allows for the assessment of selectivity, a critical factor in minimizing off-target effects. For instance, an ideal anti-cancer CA inhibitor would potently inhibit the tumor-associated isoforms (IX and XII) while sparing the ubiquitous cytosolic isoforms (I and II).

Cellular Proliferation Assays: Assessing Anti-Cancer Activity

Demonstrating target engagement is the first step; the next is to determine if this translates to a desired biological effect in cancer cells. Cellular proliferation assays, such as the MTT or Sulforhodamine B (SRB) assays, are workhorses in this regard.

Experimental Protocol: MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Procedure:

    • Cancer cell lines of interest (e.g., triple-negative breast cancer MDA-MB-231, which expresses CA IX) are seeded in 96-well plates and allowed to adhere overnight.[6]

    • Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.

    • The formazan crystals are solubilized, and the absorbance is read on a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) is calculated. This represents the concentration of the compound required to inhibit cell growth by 50%.[7][8]

In Vitro Performance Data of Representative Compounds

The following table summarizes the in vitro efficacy of SLC-0111, a prominent ureido-substituted benzenesulfonamide, and a novel 4-pyridyl analog.

CompoundTargetKᵢ (nM)Cell LineGI₅₀/IC₅₀ (µM)
SLC-0111 hCA IX45.0MCF7 (Breast)18.15
hCA XII4.5PC3 (Prostate)8.71
hCA I>10,000HT-29 (Colon)13.53
hCA II960
4-pyridyl analog of SLC-0111 hCA IXIC₅₀ = 0.399 µg/mLMCF7 (Breast)11.20
hCA XIIIC₅₀ = 2.97 µg/mLPC3 (Prostate)8.36
hCA IIC₅₀ = 20.29 µg/mLHT-29 (Colon)27.74
hCA IIIC₅₀ = 0.569 µg/mL

Data compiled from multiple sources.[9]

This data demonstrates the high potency and selectivity of these compounds for the tumor-associated CA isoforms IX and XII over the off-target isoforms I and II. The cellular activity data confirms that this enzymatic inhibition translates to anti-proliferative effects in various cancer cell lines.

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_enzymatic Enzymatic Assays cluster_cellular Cellular Assays synthesis 3-Amino-4-methyl- benzenesulfonamide Scaffold derivatives Novel Derivatives synthesis->derivatives Chemical Modification enzyme_assay Stopped-Flow CO2 Hydration Assay derivatives->enzyme_assay Test on Target Enzyme mtt_assay MTT/SRB Assay derivatives->mtt_assay Test on Cancer Cells ki_value Determine Ki (Inhibition Constant) enzyme_assay->ki_value selectivity Assess Isoform Selectivity (IX/XII vs I/II) ki_value->selectivity ic50_value Determine IC50/GI50 (Cellular Potency) selectivity->ic50_value Correlate with Cellular Potency cell_culture Cancer Cell Lines (e.g., MDA-MB-231) cell_culture->mtt_assay mtt_assay->ic50_value

Caption: A generalized workflow for the in vitro evaluation of this compound derivatives.

Part 2: In Vivo Efficacy Assessment—Bridging the Gap to Clinical Relevance

Promising in vitro data is a prerequisite, but not a guarantee, of in vivo efficacy. The complex physiological environment, including drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the host system, can significantly impact a compound's therapeutic effect.

Xenograft Models: Simulating Tumor Growth in a Living System

The most common preclinical models for evaluating anti-cancer drugs are xenograft studies, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Human Tumor Xenograft Study

  • Principle: This model allows for the assessment of a drug's ability to inhibit the growth of a human tumor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nu/nu) are used to prevent the rejection of human tumor cells.

  • Procedure:

    • Human cancer cells (the same lines used in in vitro assays) are injected subcutaneously or orthotopically into the mice.

    • Once tumors reach a palpable size, the mice are randomized into a control group (vehicle) and treatment groups.

    • The test compound is administered via a clinically relevant route (e.g., oral gavage, intravenous, or intraperitoneal injection) at various doses and schedules.

    • Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Survival analysis may also be performed.

Pharmacokinetics: Understanding Drug Exposure

Pharmacokinetic (PK) studies are crucial for interpreting in vivo efficacy data. They measure what the body does to the drug, providing key parameters such as maximum plasma concentration (Cₘₐₓ), time to reach Cₘₐₓ (Tₘₐₓ), and the area under the concentration-time curve (AUC).

Experimental Protocol: Pharmacokinetic Study in Rodents

  • Principle: To determine the ADME properties of a compound after administration.

  • Procedure:

    • The compound is administered to animals (e.g., rats or mice) at a specific dose.

    • Blood samples are collected at various time points post-administration.

    • The concentration of the drug in the plasma is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: PK parameters are calculated from the plasma concentration-time profile.

In Vivo Performance Data of Representative Compounds

The following table summarizes the in vivo efficacy and pharmacokinetic parameters of indisulam and SLC-0111.

CompoundAnimal ModelDose & SchedulePrimary OutcomeCₘₐₓ (ng/mL)Tₘₐₓ (h)
Indisulam (E7070) HCT116 Colon Xenograft50 mg/kg, IV daily for 4 daysSignificant anti-tumor activityVaries with dose~1
SLC-0111 Multiple Solid Tumor Models500-2000 mg/day (human)Stable disease in some patients4350-62202.5-6.0

Data compiled from multiple sources.[2][10][11][12][13][14]

in_vivo_workflow cluster_xenograft Xenograft Model cluster_pk Pharmacokinetic Study implantation Implant Human Cancer Cells in Mice tumor_growth Monitor Tumor Growth implantation->tumor_growth treatment Administer Compound (e.g., Oral, IV) tumor_growth->treatment tgi Measure Tumor Growth Inhibition (TGI) treatment->tgi pk_admin Administer Compound to Animals blood_sampling Collect Blood Samples Over Time pk_admin->blood_sampling lcms Analyze Plasma Concentration (LC-MS) blood_sampling->lcms pk_params Determine Cmax, AUC, Half-life lcms->pk_params pk_params->tgi Correlate Exposure with Efficacy lead_compound Promising Lead Compound (from In Vitro studies) lead_compound->implantation Test In Vivo Efficacy lead_compound->pk_admin Assess ADME Properties in_vitro_in_vivo_correlation cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_factors Translational Factors ki Enzymatic Potency (Ki) ic50 Cellular Potency (IC50) ki->ic50 Leads to tgi Tumor Growth Inhibition (TGI) ic50->tgi Correlation? survival Increased Survival pk Pharmacokinetics (ADME) pk->tgi Influences distribution Tumor Penetration distribution->tgi Influences moa Complex Mechanism of Action (e.g., Microenvironment Modulation) moa->tgi Influences

References

biological evaluation of novel 3-Amino-4-methylbenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Evaluation of Novel 3-Amino-4-methylbenzenesulfonamide Derivatives

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The this compound core structure represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including a sulfonamide moiety known for its ability to mimic a carboxylate group and interact with metalloenzymes, make it an attractive starting point for the design of novel therapeutic agents.[1] The presence of both hydrophilic (amino) and lipophilic (aromatic ring) regions can contribute to favorable pharmacokinetic profiles, including improved absorption, distribution, metabolism, and excretion (ADME).[2][3][4] This guide provides a comparative analysis of the biological activities of various this compound derivatives, with a focus on their anticancer, antimicrobial, and antifungal properties, supported by experimental data and methodological insights.

Comparative Analysis of Anticancer Activity: Targeting Carbonic Anhydrases

A primary mechanism through which many sulfonamide derivatives exert their anticancer effects is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII.[5][6] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor growth, proliferation, and metastasis. By inhibiting these enzymes, sulfonamide derivatives can disrupt this pH balance, leading to apoptosis of cancer cells.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of these derivatives are heavily influenced by the nature of the substituents on the parent scaffold.

  • Dual-Tail Analogues: The addition of "tails" or extended moieties to the benzenesulfonamide core can significantly enhance inhibitory activity and selectivity against tumor-associated CA isoforms. For instance, certain dual-tail analogues have demonstrated potent inhibition of hCA IX and hCA XII with Ki values in the low nanomolar range, surpassing the activity of the standard drug Acetazolamide (AAZ).[5]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings such as imidazole, thiazole, and pyrazoline has proven to be a successful strategy.[1][6][8] Benzenesulfonamide-bearing imidazole derivatives, for example, have shown significant cytotoxicity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines.[8] Thiazole-based derivatives have also exhibited potent inhibitory activity against hCA IX.[6]

  • Selectivity: Strategic modifications can lead to compounds with high selectivity for hCA IX over other isoforms like hCA I and II, which is crucial for minimizing off-target effects.[9]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in-vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

Derivative/CompoundTarget/Cell LineActivity Metric (Value)Reference Compound (Value)Source
Compound 5a hCA IXKᵢ = 12.9 nMAcetazolamide (Kᵢ = 25 nM)[5]
Compound 5b hCA IXKᵢ = 18.2 nMAcetazolamide (Kᵢ = 25 nM)[5]
Compound 5b hCA XIIKᵢ = 8.7 nMAcetazolamide (Kᵢ = 5.7 nM)[5]
Compound 5d hCA XIIKᵢ = 10.9 nMAcetazolamide (Kᵢ = 5.7 nM)[5]
Imidazole Derivative MDA-MB-231EC₅₀ = 20.5 ± 3.6 µM-[8]
Imidazole Derivative IGR39EC₅₀ = 27.8 ± 2.8 µM-[8]
Compound Z3 HCT-116 (Colon)IC₅₀ = 1.59 µM-[7]
Compound K4 HCT-116 (Colon)IC₅₀ < 1 µM-[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, U-87) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration and determine the EC₅₀ or IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Visualizations: Anticancer Evaluation Workflow

Anticancer_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_adv Advanced & In Vivo Studies S1 Design & Synthesize Derivatives S2 Structural Confirmation (NMR, MS, IR) S1->S2 IV1 Carbonic Anhydrase Inhibition Assay (hCA IX, XII) S2->IV1 Test for Mechanism IV2 Cytotoxicity Screening (MTT, SRB Assay) vs. Cancer Cell Lines S2->IV2 Test for Efficacy IV3 Determine IC50 / Ki values IV2->IV3 A1 3D Spheroid Culture Viability Assays IV3->A1 Promising Candidates A2 Colony Formation Assay IV3->A2 A3 In Vivo Xenograft Models A1->A3

Caption: General workflow for the biological evaluation of anticancer derivatives.

CAIX_Mechanism TumorCell Tumor Cell CAIX hCA IX (on cell surface) TumorCell->CAIX Extracellular Acidic Extracellular Microenvironment (pH < 7) Extracellular->TumorCell Promotes Invasion, Metastasis, Drug Resistance Intracellular Alkaline Intracellular Environment (pH > 7.2) Intracellular->TumorCell Promotes Proliferation, Evades Apoptosis CAIX->Extracellular H+ Export CAIX->Intracellular Maintains Alkalinity Inhibitor Sulfonamide Derivative Inhibitor->CAIX Inhibits

Caption: Role of Carbonic Anhydrase IX (hCA IX) in the tumor microenvironment.

Comparative Analysis of Antimicrobial and Antifungal Activity

The foundational antibacterial action of sulfonamides involves the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2] However, novel derivatives often exhibit broader spectrums of activity, likely through varied mechanisms.

Structure-Activity Relationship (SAR) Insights

The introduction of different chemical moieties to the this compound structure has yielded compounds with notable antimicrobial and antifungal properties.

  • Schiff Bases and Azo Compounds: The synthesis of derivatives incorporating Schiff base (C=N) and azo (-N=N-) linkages has been shown to produce compounds with potent antimicrobial and antioxidant properties.[4]

  • Thiazole and Triazole Moieties: Thiazole derivatives have demonstrated activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[6] Similarly, 1,2,4-triazole derivatives have been reported to possess significant antibacterial and antifungal activities.[10] Specific substitutions on these heterocyclic rings can fine-tune the activity against different microbial strains.[10]

Quantitative Comparison of Antimicrobial & Antifungal Activity

The following table summarizes the in-vitro activity of selected derivatives.

Derivative/CompoundMicrobial StrainActivity Metric (Value)Reference Compound (Value)Source
Thiazole Derivative IX E. coliZI = 10 mmImipenem (ZI = 30 mm)[6]
Thiazole Derivative IX S. flexneriZI = 9 mmImipenem (ZI = 27 mm)[6]
Triazole Derivative (4c) S. aureusMIC = 16 µg/ml-[10]
Triazole Derivative (4c) B. subtilisMIC = 20 µg/ml-[10]
Triazole Derivative (4e) C. albicansMIC = 24 µg/ml-[10]
Triazole Derivative (4e) A. nigerMIC = 32 µg/ml-[10]
(ZI = Zone of Inhibition; MIC = Minimum Inhibitory Concentration)
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL or fungi at ~0.5-2.5 x 10³ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (microbes in medium only) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Result Interpretation: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by adding a growth indicator like resazurin.

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_confirm Confirmation & Further Tests P1 Synthesized Derivatives P2 Prepare Stock Solutions & Serial Dilutions P1->P2 A1 Inoculate 96-Well Plates P2->A1 P3 Standardize Microbial Inoculum (Bacteria/Fungi) P3->A1 A2 Incubate (24-48h) A1->A2 A3 Visual Inspection for Growth (Determine MIC) A2->A3 C1 Determine MBC/MFC A3->C1 Active Compounds C2 Time-Kill Assays A3->C2 C3 Biofilm Inhibition Assay A3->C3

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The this compound scaffold is a remarkably fertile ground for the development of novel therapeutic agents. The derivatives explored demonstrate significant potential, particularly as anticancer agents through the targeted inhibition of carbonic anhydrases IX and XII, and as broad-spectrum antimicrobial and antifungal compounds. The structure-activity relationship data clearly indicate that the biological activity can be precisely modulated by introducing various heterocyclic and aromatic moieties.

Future research should focus on optimizing the lead compounds identified in these initial screenings. This includes enhancing selectivity for tumor-associated CA isoforms to improve the therapeutic index and reduce potential side effects. For antimicrobial applications, exploring the precise mechanisms of action beyond folate synthesis inhibition and evaluating efficacy against drug-resistant strains and microbial biofilms will be critical. Ultimately, promising in-vitro candidates must advance to in-vivo animal models to assess their pharmacokinetic profiles, efficacy, and overall safety, paving the way for potential clinical development.

References

A Comparative Guide to the Synthetic Routes of 3-Amino-4-methylbenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of two distinct synthetic pathways to 3-Amino-4-methylbenzenesulfonamide, a key building block in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of each route's chemistry, experimental protocols, and relative merits. The objective is to furnish the reader with the necessary insights to make informed decisions regarding the selection of a synthetic strategy based on factors such as efficiency, scalability, and reagent availability.

Introduction: The Significance of this compound

This compound is a vital intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structural motifs are present in a range of biologically active molecules. The strategic placement of the amino, methyl, and sulfonamide functionalities on the benzene ring allows for diverse chemical modifications, making it a versatile scaffold for drug discovery and development. The efficient and scalable synthesis of this compound is therefore of paramount importance.

This guide will dissect two primary synthetic routes, commencing from readily available starting materials: p-toluenesulfonamide and p-toluidine. Each route will be presented with detailed, step-by-step experimental protocols, supported by mechanistic insights and comparative data to facilitate a comprehensive understanding.

Route 1: Synthesis Starting from p-Toluenesulfonamide

This pathway constitutes a three-step sequence involving nitration, reduction, and amination. It leverages the commercial availability of p-toluenesulfonamide and employs classical aromatic chemistry transformations.

Overview of the Synthetic Pathway

Route_1 p_toluenesulfonamide p-Toluenesulfonamide intermediate1 3-Nitro-4-methylbenzenesulfonamide p_toluenesulfonamide->intermediate1 Nitration (HNO₃, H₂SO₄) product This compound intermediate1->product Reduction (Fe, H⁺)

Caption: Synthetic pathway from p-toluenesulfonamide.

Step-by-Step Experimental Protocols

Step 1: Nitration of p-Toluenesulfonamide to yield 3-Nitro-4-methylbenzenesulfonamide

  • Principle: This step involves the electrophilic aromatic substitution of p-toluenesulfonamide. The sulfonamide group is a meta-director; however, the ortho-para directing influence of the methyl group, coupled with steric hindrance, favors the introduction of the nitro group at the C-3 position. A mixture of nitric and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.

  • Experimental Protocol:

    • In a flask equipped with a stirrer and a cooling bath, cautiously add p-toluenesulfonamide (1 equivalent) to concentrated sulfuric acid (4-5 equivalents) while maintaining the temperature below 20°C.

    • Cool the resulting solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.5 equivalents) dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid, 3-nitro-4-methylbenzenesulfonamide, is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 3-Nitro-4-methylbenzenesulfonamide to this compound

  • Principle: The nitro group of 3-nitro-4-methylbenzenesulfonamide is reduced to a primary amine. A common and cost-effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of a mineral or organic acid. This method is often preferred in industrial settings due to its efficiency and the relatively benign nature of the reagents.

  • Experimental Protocol:

    • Suspend 3-nitro-4-methylbenzenesulfonamide (1 equivalent) in a mixture of water and a co-solvent like ethanol or acetic acid.

    • Add iron powder (3-4 equivalents) to the suspension.

    • Heat the mixture to reflux and then add a catalytic amount of hydrochloric acid or acetic acid.

    • Maintain the reaction at reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, filter the hot reaction mixture to remove the iron and iron oxide residues.

    • Cool the filtrate and adjust the pH to basic (pH 8-9) with an aqueous solution of sodium carbonate or ammonia to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Route 2: Synthesis Starting from p-Toluidine

This alternative four-step synthesis begins with the readily available and inexpensive p-toluidine. The strategy involves protection of the reactive amino group, introduction of the sulfonyl chloride functionality, amination, and finally, deprotection.

Overview of the Synthetic Pathway

Route_2 p_toluidine p-Toluidine intermediate2a N-Acetyl-p-toluidine p_toluidine->intermediate2a Acetylation (Acetic Anhydride) intermediate2b 4-Acetamido-3-methyl- benzenesulfonyl chloride intermediate2a->intermediate2b Chlorosulfonation (Chlorosulfonic Acid) intermediate2c N-(4-Sulfamoyl-2-methyl- phenyl)acetamide intermediate2b->intermediate2c Amination (Ammonia) product2 3-Amino-4-methyl- benzenesulfonamide intermediate2c->product2 Deprotection (Acid Hydrolysis)

Caption: Synthetic pathway from p-toluidine.

Step-by-Step Experimental Protocols

Step 1: Acetylation of p-Toluidine to N-Acetyl-p-toluidine

  • Principle: The amino group of p-toluidine is protected as an acetamide to prevent its reaction in the subsequent chlorosulfonation step. Acetic anhydride is a common and efficient acetylating agent for this purpose.

  • Experimental Protocol:

    • Dissolve p-toluidine (1 equivalent) in glacial acetic acid.

    • Slowly add acetic anhydride (1.1 equivalents) to the solution with stirring.

    • Heat the reaction mixture to reflux for 1-2 hours.

    • Cool the mixture and pour it into cold water to precipitate the N-acetyl-p-toluidine.

    • Collect the product by filtration, wash with water, and dry.

Step 2: Chlorosulfonation of N-Acetyl-p-toluidine to 4-Acetamido-3-methylbenzenesulfonyl chloride

  • Principle: This is a key step where the sulfonyl chloride group is introduced onto the aromatic ring. The acetylamino group is a strong ortho-, para-director. The reaction with chlorosulfonic acid introduces the -SO₂Cl group primarily at the position ortho to the methyl group and meta to the acetylamino group. A detailed procedure for a similar compound, acetanilide, can be found in Organic Syntheses, which serves as a reliable reference.[1]

  • Experimental Protocol:

    • In a flask equipped for gas evolution and cooled in an ice bath, slowly add N-acetyl-p-toluidine (1 equivalent) to an excess of chlorosulfonic acid (4-5 equivalents) while maintaining the temperature below 15°C.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1-2 hours to ensure completion.[1]

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The precipitated 4-acetamido-3-methylbenzenesulfonyl chloride is collected by filtration, washed thoroughly with cold water, and used directly in the next step.

Step 3: Amination of 4-Acetamido-3-methylbenzenesulfonyl chloride

  • Principle: The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia. This is a nucleophilic acyl substitution reaction at the sulfur atom.

  • Experimental Protocol:

    • Add the crude, moist 4-acetamido-3-methylbenzenesulfonyl chloride from the previous step to an excess of concentrated aqueous ammonia with stirring.

    • The reaction is typically exothermic and should be controlled by external cooling if necessary.

    • Stir the mixture for 1-2 hours at room temperature.

    • Collect the resulting solid, N-(4-sulfamoyl-2-methylphenyl)acetamide, by filtration, wash with water, and dry.

Step 4: Deprotection of the Acetyl Group

  • Principle: The final step involves the removal of the acetyl protecting group to reveal the free amino group. This is typically achieved by acid-catalyzed hydrolysis.

  • Experimental Protocol:

    • Suspend the N-(4-sulfamoyl-2-methylphenyl)acetamide in a solution of dilute hydrochloric acid or sulfuric acid.

    • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the this compound.

    • Collect the product by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Comparative Analysis of the Synthetic Routes

To provide a clear and objective comparison, the key parameters of each route are summarized in the table below. The yields are indicative and can vary based on the specific reaction conditions and scale.

ParameterRoute 1: from p-ToluenesulfonamideRoute 2: from p-Toluidine
Starting Material p-Toluenesulfonamidep-Toluidine
Number of Steps 24
Overall Yield Moderate to GoodModerate
Reagents HNO₃, H₂SO₄, Fe, HCl/AcOHAcetic anhydride, Chlorosulfonic acid, NH₃, HCl/H₂SO₄
Key Challenges - Handling of nitrating mixture \n - Exothermic reduction step- Handling of corrosive chlorosulfonic acid \n - Multiple steps may lower overall yield
Advantages - Fewer steps \n - Potentially higher overall yield- Inexpensive and readily available starting material
Disadvantages - Use of strong oxidizing and corrosive acids- Longer reaction sequence \n - Protection/deprotection steps add complexity

Discussion and Field-Proven Insights

From a practical standpoint, the choice between these two synthetic routes will depend on several factors.

Route 1 is more direct, involving fewer synthetic transformations. This can be advantageous in terms of time, labor, and potentially a higher overall yield if each step proceeds efficiently. The nitration of p-toluenesulfonamide is a well-established reaction, and the subsequent reduction of the nitro group is a robust and scalable process. However, the handling of concentrated nitric and sulfuric acids requires stringent safety precautions.

Route 2 , while longer, starts from the more economical p-toluidine. The protection and deprotection steps, while adding to the overall number of transformations, are generally high-yielding and straightforward. The critical step is the chlorosulfonation of N-acetyl-p-toluidine. The use of chlorosulfonic acid necessitates careful handling due to its highly corrosive nature and vigorous reaction with water. The multi-step nature of this route may also lead to a lower overall yield compared to a more convergent synthesis.

For large-scale industrial production, the cost of starting materials is a significant driver. In this regard, Route 2 may be more attractive. However, the increased number of steps and the associated processing time and waste generation must be factored into the overall cost analysis. For laboratory-scale synthesis or when a higher overall yield is prioritized, the shorter and more convergent Route 1 may be the preferred option.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound. The selection of the optimal route is a strategic decision that should be based on a careful evaluation of the specific requirements of the project, including scale, cost considerations, available equipment, and safety protocols. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to confidently approach the synthesis of this important pharmaceutical intermediate.

References

Comparative Guide to Cross-Reactivity Studies of 3-Amino-4-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of drug candidates and their derivatives is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 3-Amino-4-methylbenzenesulfonamide derivatives, moving beyond mere procedural lists to explain the causality behind experimental choices. Our focus is on building self-validating systems for trustworthy and reproducible results.

The Imperative of Cross-Reactivity Analysis for Sulfonamides

This compound is a sulfonamide compound, a class of molecules renowned for their therapeutic applications but also notorious for hypersensitivity reactions. An estimated 3-6% of the general population has an allergy to sulfonamides.[1] The core of this issue lies in the molecule's structure. For antibacterial sulfonamides, two features are critical for inducing hypersensitivity: an arylamine group at the N4 position and a nitrogen-containing ring at the N1 position of the sulfonamide group.[1][2][3]

When developing derivatives of this compound, even minor structural modifications can significantly alter their binding affinity to antibodies or biological targets. This necessitates rigorous cross-reactivity assessment to:

  • Ensure Analytical Specificity: In immuno-based assays, cross-reactivity from related derivatives or metabolites can lead to false-positive results or overestimated concentrations.

  • Predict Immunological Response: Understanding how derivatives interact with antibodies raised against a parent compound provides insights into potential off-target effects or shared allergenic potential. While there is no convincing evidence of broad cross-reactivity between antibacterial and non-antibacterial sulfonamides, structurally similar compounds within the same class can exhibit cross-reactivity.[1][4][5][6]

  • Guide Drug Discovery: Characterizing the specificity profile of a lead compound and its derivatives is crucial for selecting candidates with the highest potency and lowest off-target activity.

This guide will compare the two cornerstone methodologies for these investigations: Immunoassays (specifically ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Immunochemical Approach: Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays are the workhorse for high-throughput screening of cross-reactivity due to their speed, sensitivity, and cost-effectiveness. The most common format is the competitive ELISA, which measures the ability of a derivative (the analyte) to compete with a labeled antigen for a limited number of antibody binding sites.

Causality Behind the Competitive ELISA Workflow

The principle hinges on competition. An antibody with known specificity to the parent compound, this compound, is immobilized. The sample containing a derivative is then introduced along with a fixed amount of enzyme-labeled parent compound. The more effectively the derivative binds to the antibody, the less labeled parent compound can bind. The resulting signal is inversely proportional to the concentration of the cross-reacting derivative in the sample.[7]

ELISA_Workflow cluster_prep Preparation cluster_assay Competitive Reaction cluster_detection Detection p1 Antibody Coating: Microtiter plate wells are coated with antibodies specific to the parent compound. p2 Blocking: Unbound sites are blocked to prevent non-specific binding. p1->p2 a1 Competition Step: Sample (containing derivative) and enzyme-labeled parent compound are added to wells. p2->a1 a2 Incubation: Derivative and labeled antigen compete for antibody binding sites. a1->a2 a3 Washing: Unbound molecules are washed away. a2->a3 d1 Substrate Addition: Enzyme substrate (e.g., TMB) is added. a3->d1 d2 Color Development: Enzyme converts substrate to a colored product. Signal is inversely proportional to derivative concentration. d1->d2 d3 Measurement: Absorbance is read with a plate reader. d2->d3

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Detailed Experimental Protocol: Competitive ELISA

This protocol is a self-validating system, incorporating controls to ensure data integrity.

1. Reagent Preparation:

  • Coating Buffer (pH 9.6): Prepare 0.05 M carbonate-bicarbonate buffer.
  • Antibody Solution: Dilute polyclonal or monoclonal antibody specific to this compound in coating buffer to a pre-determined optimal concentration (e.g., 1-10 µg/mL).
  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Standards: Prepare a serial dilution of the parent compound (this compound) and each derivative to be tested, typically from 1 ng/mL to 1000 ng/mL.
  • Enzyme Conjugate: Prepare horseradish peroxidase (HRP)-labeled this compound at its optimal dilution.
  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
  • Stop Solution: 2 M H₂SO₄.

2. Assay Procedure:

  • Coating: Add 100 µL of antibody solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
  • Washing (1): Wash the plate 3 times with 300 µL of wash buffer per well.
  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
  • Washing (2): Repeat the wash step.
  • Competitive Reaction: Add 50 µL of standard (or derivative solution) and 50 µL of the enzyme conjugate to each well. Include a zero-concentration control (blank). Incubate for 1 hour at 37°C.
  • Washing (3): Repeat the wash step 5 times.
  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes at room temperature.
  • Stopping the Reaction: Add 50 µL of stop solution to each well.
  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of binding (%B/B₀) for each concentration point using the formula: (%B/B₀) = (Absorbance of sample / Absorbance of zero control) * 100.
  • Plot a standard curve of %B/B₀ versus the log of the concentration for the parent compound.
  • Determine the IC₅₀ value (concentration causing 50% inhibition) for the parent compound and each derivative.
  • Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC₅₀ of parent compound / IC₅₀ of derivative) * 100.

The Confirmatory Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While ELISA is excellent for screening, LC-MS/MS is the gold standard for specific, quantitative, and confirmatory analysis.[8] Its power lies in its ability to physically separate compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratios.

Causality Behind the LC-MS/MS Workflow

This method achieves its high specificity through two sequential filtering steps. First, High-Performance Liquid Chromatography (HPLC) separates the parent compound from its derivatives and matrix components in time. Second, the tandem mass spectrometer isolates a specific precursor ion (the molecular ion of the target compound) and fragments it, then detects specific product ions. This dual-filter "Multiple Reaction Monitoring" (MRM) mode makes it highly unlikely for another compound to have the same retention time and the same precursor-product ion transition.[8]

Analytical_Workflow cluster_elisa Immunoassay (Screening) cluster_lcms LC-MS/MS (Confirmation) e1 Sample e2 Competitive ELISA e1->e2 e3 Semi-Quantitative Result (Cross-Reactivity %) e2->e3 l1 Sample e3->l1 Requires Confirmation l2 Sample Prep (SPE or QuEChERS) l1->l2 l3 HPLC Separation l2->l3 l4 MS/MS Detection (MRM) l3->l4 l5 Specific & Quantitative Result l4->l5

Caption: Complementary workflows of ELISA screening and LC-MS/MS confirmation.

Detailed Experimental Protocol: UPLC-MS/MS

1. Sample Preparation (Modified QuEChERS):

  • Extraction: To 1 g of homogenized sample (e.g., tissue, biological fluid), add 10 mL of 1% formic acid in acetonitrile.
  • Salting Out: Add QuEChERS extraction salts (e.g., MgSO₄, NaCl). Vortex vigorously for 1 minute.
  • Centrifugation: Centrifuge at 5000 x g for 5 minutes.
  • Dispersive SPE (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing cleanup sorbents (e.g., PSA, C18). Vortex for 30 seconds.
  • Final Centrifugation: Centrifuge at 5000 x g for 5 minutes.
  • Evaporation & Reconstitution: Transfer the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of mobile phase. Filter through a 0.22 µm filter into an HPLC vial.

2. UPLC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX XDB-C18, 4.6 mm × 100 mm, 1.8 µm).[8]
  • Mobile Phase:
  • A: 0.1% formic acid in water.
  • B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A typical gradient might run from 5% B to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 3-5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-product ion transitions should be monitored for each analyte for confident identification.

3. Data Analysis:

  • A compound is identified by comparing its retention time and the ratio of its MRM transitions to that of a certified reference standard.
  • Quantification is achieved by creating a calibration curve using the peak area of the most abundant MRM transition versus the concentration of the standards.

Performance Comparison: ELISA vs. LC-MS/MS

The choice of method depends on the research question. For large-scale screening of many derivatives, ELISA is superior. For definitive, quantitative confirmation of specific cross-reactants, LC-MS/MS is required.

FeatureImmunoassay (ELISA)LC-MS/MS
Principle Antigen-antibody bindingPhysicochemical separation & mass detection
Specificity Moderate to High (dependent on antibody quality)Very High (based on retention time & MRM)
Sensitivity High (ppb to ppt range)[7][9]Very High (ppt to ppq range)[10]
Throughput High (96-well plate format)Low to Medium (serial injections)
Quantification Semi-quantitative (%CR) to QuantitativeHighly Accurate & Precise Quantification
Cost Low (per sample)High (instrumentation & maintenance)
Application High-throughput screening, initial assessmentConfirmatory analysis, metabolite ID, quantification

Hypothetical Cross-Reactivity Data for this compound Derivatives

The following table presents hypothetical data for illustrative purposes, demonstrating how results would be presented from an ELISA study. The structural modifications are posited to explain potential differences in antibody recognition.

CompoundStructural Modification (Hypothetical)IC₅₀ (ng/mL)% Cross-Reactivity
Parent Compound This compound25100%
Derivative A N-acetylation of the 3-amino group5005%
Derivative B Replacement of 4-methyl with 4-ethyl group3083%
Derivative C Hydroxylation of the benzene ring25010%
Derivative D N-alkylation on the sulfonamide nitrogen>1000<2.5%

Interpretation of Hypothetical Data:

  • Derivative B: The minor change from a methyl to an ethyl group at the 4-position results in high cross-reactivity (83%). This suggests this part of the molecule is not a primary determinant for antibody binding in this hypothetical scenario.

  • Derivatives A & C: Acetylation of the key amino group or hydroxylation of the ring significantly reduces cross-reactivity. This indicates these positions are critical for the epitope recognized by the antibody.

  • Derivative D: Modification at the sulfonamide nitrogen drastically reduces binding, aligning with the known importance of this region for sulfonamide structure.[2]

Conclusion and Recommendations

The study of cross-reactivity for this compound derivatives requires a strategic, multi-tiered approach.

  • Initial Screening: Employ a validated competitive ELISA for high-throughput screening of a library of derivatives. This provides a rapid and cost-effective way to rank compounds based on their relative cross-reactivity and identify potential hits. The development of broad-specificity antibodies can be particularly useful for screening entire classes of related compounds.[11][12]

  • Confirmatory Analysis: Any derivatives showing significant cross-reactivity (>10%) in the ELISA, or those prioritized for further development, must be analyzed by a highly specific method like UPLC-MS/MS. This will confirm their identity and provide precise quantification, eliminating the possibility of false positives from the immunoassay.

  • Holistic Approach: Neither technique is a panacea. The most robust and trustworthy data comes from the intelligent integration of both. ELISA provides the breadth needed for discovery, while LC-MS/MS provides the depth and certainty required for development and regulatory submission.

By understanding the causality behind each experimental choice and implementing these self-validating workflows, researchers can confidently characterize the cross-reactivity profiles of their novel sulfonamide derivatives, paving the way for safer and more effective therapeutic agents.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Amino-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. 3-Amino-4-methylbenzenesulfonamide is a valuable reagent in various research and development applications, including the synthesis of novel compounds.[1] However, its inherent chemical properties necessitate a rigorous and informed approach to its handling and, critically, its disposal. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep, functional understanding of the process, moving beyond rote compliance to foster a culture of intrinsic safety.

Hazard Identification and Core Safety Principles

Understanding the "why" of a disposal protocol begins with a clear-eyed assessment of the chemical's hazards. This compound is not benign; its hazard profile is the primary driver for its classification as a regulated chemical waste stream.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[2] It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[2] Furthermore, Safety Data Sheets (SDS) indicate it may cause long-lasting harmful effects to aquatic life, mandating its containment from environmental release.[3][4]

The foundational principle for its disposal is therefore clear: This compound and its associated waste must not enter the general waste stream or sanitary sewer system. [3][5][6] All disposal must proceed through an approved chemical waste program in accordance with local and national regulations.[3][5][7]

Hazard Classification GHS Code Description Primary Disposal Implication
Skin IrritationH315 (Category 2)Causes skin irritation.[2]Contaminated gloves and lab coats require disposal as chemical waste.
Eye IrritationH319 (Category 2A)Causes serious eye irritation.[2]Mandates use of chemical safety goggles; contaminated PPE is hazardous.
Specific Target Organ ToxicityH335 (Category 3)May cause respiratory irritation.[2]Handling should occur in a ventilated area; contaminated masks/filters are hazardous.
Chronic Aquatic HazardH413 (Category 4)May cause long lasting harmful effects to aquatic life.[3]Prohibits sewer disposal; all rinsate must be collected as hazardous waste.

Essential Personal Protective Equipment (PPE) & Handling

Before beginning any work that will generate waste, establishing the correct safety posture is critical. The choice of PPE is a direct response to the hazards identified above.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Immediately change gloves if they become contaminated.

  • Eye/Face Protection: Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is buttoned. For larger quantities or when generating dust, consider additional protective clothing.

  • Respiratory Protection: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[3]

  • Engineering Controls: Always have an eyewash station and a safety shower readily accessible.[4]

Step-by-Step Disposal Protocols

The following protocols provide a systematic approach to managing different waste streams containing this compound.

Protocol 3.1: Disposal of Unused or Expired Product

This procedure applies to the bulk chemical in its original container that is no longer needed.

  • Do Not Mix: Leave the chemical in its original, clearly labeled container.[3][7] Never mix it with other waste chemicals, as this can cause unknown hazardous reactions and complicates the disposal process for waste management professionals.[3][6][7]

  • Secure the Container: Ensure the container lid is tightly closed.

  • Label for Disposal: Attach a hazardous waste tag, completed according to your institution's Environmental Health & Safety (EHS) guidelines. This label must clearly identify the contents as "this compound" and list any other constituents.

  • Store Safely: Store the container in a designated Satellite Accumulation Area (SAA) that is provided with secondary containment.[8] This area must be under the control of the lab director.[8]

  • Arrange Pickup: Schedule a waste pickup with your institution's EHS department or licensed hazardous waste contractor.

Protocol 3.2: Disposal of Contaminated Solid Waste

This stream includes items such as contaminated gloves, weigh paper, paper towels, and pipette tips.

  • Segregate Waste: Collect all chemically contaminated solid waste separately from regular trash or biohazardous waste.[9]

  • Use a Designated Container: Place these materials into a dedicated, puncture-proof container lined with a clear plastic bag.[9] The container must be clearly labeled "Hazardous Waste." Never use biohazard or unmarked bags.[9]

  • Keep Closed: The lid must be on the container except when actively adding waste.[9]

  • Prepare for Disposal: When the bag is three-quarters full, seal it with a zip tie or tape.[9] Attach a completed hazardous waste label to the bag itself, listing "Solid Debris contaminated with this compound."

  • Arrange Pickup: Place the sealed bag in your lab's designated solid chemical waste pickup area and arrange for disposal through EHS.

Protocol 3.3: Management and Cleanup of Small Spills

Immediate and correct response to a spill prevents broader contamination.

  • Ensure Safety: Alert others in the area. Ensure you are wearing the appropriate PPE before addressing the spill.

  • Containment: Cover drains if necessary to prevent environmental release.[3][7]

  • Cleanup: For this solid compound, avoid generating dust.[3] Gently sweep or scoop the dry material. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Collect Waste: Place the collected material and any contaminated cleaning supplies (e.g., pads, towels) into a sealed container.

  • Label and Dispose: Label the container as "Spill Debris with this compound" and dispose of it as hazardous waste according to Protocol 3.2.

  • Decontaminate: Clean the affected area thoroughly.

Protocol 3.4: Decontamination of Empty Containers

An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • Thoroughly Empty: Ensure all visible solid material has been removed from the container.[9]

  • Rinse and Collect: The first rinse of the container must be collected as hazardous waste.[6] For a solid, add a small amount of a suitable solvent (e.g., water or as recommended by your EHS office), cap and shake to dissolve the residue, and pour the rinsate into a designated liquid hazardous waste container.

  • Repeat if Necessary: For highly toxic chemicals, it is best practice to perform this rinse three times (triple rinse), collecting all rinsate as hazardous waste.[6]

  • Deface Label: Completely remove or obliterate the original chemical label on the container to prevent confusion.[8][9]

  • Final Disposal: Once rinsed and dried, the container can be placed in the appropriate glass or plastic recycling bin or disposed of as regular solid waste, in accordance with institutional policy.[8][9]

Disposal Workflow: A Decision-Making Diagram

The following diagram illustrates the logical flow for managing waste streams of this compound, ensuring each pathway leads to a safe and compliant outcome.

G cluster_start Origin Point cluster_waste_streams Waste Stream Generation cluster_actions Disposal Actions cluster_final Final Disposition start Handling of This compound unused Unused / Expired Product start->unused contaminated_solids Contaminated Solids (Gloves, Weigh Paper) start->contaminated_solids spill Accidental Spill start->spill empty_container Empty Container start->empty_container collect_solid Collect in Labeled Solid Hazardous Waste Container unused->collect_solid contaminated_solids->collect_solid spill->collect_solid rinse Triple Rinse Container empty_container->rinse pickup Store in SAA & Arrange Pickup by Licensed Waste Vendor collect_solid->pickup collect_liquid Collect Rinsate as Liquid Hazardous Waste rinse->collect_liquid dispose_container Dispose of Defaced Container as Non-Hazardous Waste rinse->dispose_container After rinsing collect_liquid->pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.

References

Navigating the Safe Handling of 3-Amino-4-methylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fast-paced world of drug discovery and development, a deep understanding of the chemical reagents we work with is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Amino-4-methylbenzenesulfonamide (CAS: 6274-28-8), a compound that, while valuable, requires meticulous handling to ensure laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in scientific causality to empower you, our partners in research, to work safely and effectively.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the hazards associated with this compound is critical. This compound is classified with specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements that dictate our handling procedures.[1]

According to available safety data, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] While some sources indicate it may cause long-lasting harmful effects to aquatic life (H413), others do not list this as a primary hazard. It is prudent to handle this chemical with care to avoid environmental release.

Hazard Statement Description Primary Precautionary Action
H315 Causes skin irritationWear protective gloves and clothing.[1]
H319 Causes serious eye irritationWear eye and face protection.[1]
H335 May cause respiratory irritationUse only in a well-ventilated area, preferably a fume hood.[1]
H413 May cause long lasting harmful effects to aquatic lifeAvoid release to the environment.

This table summarizes the key GHS hazard statements for this compound, providing a quick reference for laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The foundation of safe chemical handling lies in a robust combination of engineering controls and appropriate Personal Protective Equipment (PPE). This dual approach minimizes exposure through both environmental control and personal shielding.

Engineering Controls: Your First Line of Defense

All work with solid or powdered this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[2] The fume hood provides critical ventilation, drawing airborne contaminants away from the user. Ensure that the fume hood has a current inspection sticker and that the sash is kept at the lowest practical height during manipulations. For any procedures that may generate dust, a closed system or local exhaust ventilation should be employed.

Personal Protective Equipment (PPE): Essential Individual Protection

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[3][4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[2] Always inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of as hazardous waste.[2]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[2] For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron should be worn over the lab coat.[2]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[4] However, in the event of a spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[4]

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to immediate post-handling procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Appropriate PPE B Verify Fume Hood Functionality A->B C Weigh Solid in Fume Hood B->C D Dissolve/Use in Reaction C->D E Decontaminate Glassware D->E F Dispose of Contaminated Waste E->F G Remove PPE F->G H Wash Hands Thoroughly G->H I Update Chemical Inventory H->I

A visual representation of the safe handling workflow for this compound.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][5] It should be stored away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][5]

Disposal

All waste containing this compound, including contaminated labware and unused product, must be disposed of as hazardous waste.[2]

  • Solid Waste: Collect in a dedicated, clearly labeled hazardous waste container with a secure lid.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container.

  • Contaminated Labware: Disposable items like gloves and weighing paper should be placed in the solid hazardous waste container.[2] Non-disposable glassware must be decontaminated with a suitable solvent (e.g., ethanol or acetone) in a fume hood, with the solvent rinse collected as hazardous liquid waste.[2]

Never dispose of this compound down the drain or in the regular trash.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[2]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Accidental Exposure
Exposure Route First Aid Measures
Inhalation Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, get medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical attention.[4]
Ingestion Rinse mouth with water. Make the victim drink water (two glasses at most). If the person feels unwell, consult a doctor.
Spill Management

In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[5] Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5] Clean the affected area thoroughly. Avoid generating dust during cleanup. For large spills, contact your institution's EHS department immediately.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules, but about fostering a culture of safety and awareness in the laboratory. By understanding the hazards, utilizing appropriate controls and PPE, and being prepared for emergencies, we can ensure the well-being of our researchers and the integrity of our scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon every laboratory professional to remain vigilant and informed.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.